molecular formula C78H105N15O10 B15582161 (KFF)3K

(KFF)3K

Numéro de catalogue: B15582161
Poids moléculaire: 1412.8 g/mol
Clé InChI: KGKPUXQJJQXRLH-WVRXEKPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(KFF)3K is a useful research compound. Its molecular formula is C78H105N15O10 and its molecular weight is 1412.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C78H105N15O10

Poids moléculaire

1412.8 g/mol

Nom IUPAC

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide

InChI

InChI=1S/C78H105N15O10/c79-43-23-19-39-59(83)70(95)88-63(47-53-27-7-1-8-28-53)76(101)92-65(49-55-31-11-3-12-32-55)74(99)86-61(41-21-25-45-81)72(97)90-68(52-58-37-17-6-18-38-58)78(103)93-66(50-56-33-13-4-14-34-56)75(100)87-62(42-22-26-46-82)71(96)89-67(51-57-35-15-5-16-36-57)77(102)91-64(48-54-29-9-2-10-30-54)73(98)85-60(69(84)94)40-20-24-44-80/h1-18,27-38,59-68H,19-26,39-52,79-83H2,(H2,84,94)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,96)(H,90,97)(H,91,102)(H,92,101)(H,93,103)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1

Clé InChI

KGKPUXQJJQXRLH-WVRXEKPCSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the (KFF)3K Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (KFF)3K peptide, with the amino acid sequence KFFKFFKFFK, is a short, cationic peptide that has garnered significant interest within the scientific community. Primarily recognized as a cell-penetrating peptide (CPP), this compound has demonstrated the ability to traverse biological membranes, a property that makes it a promising vector for the intracellular delivery of therapeutic cargo.[1][2] Its amphipathic nature, arising from the alternating hydrophobic (Phenylalanine, F) and cationic (Lysine, K) residues, is crucial to its function.[3] While initially characterized as a CPP with limited inherent antimicrobial activity, research has shown that structural modifications, such as hydrocarbon stapling, can significantly enhance its bactericidal properties by stabilizing its α-helical conformation.[4][5] This guide provides a comprehensive overview of the this compound peptide, detailing its structure, synthesis, mechanism of action, and relevant experimental protocols for researchers in drug development and molecular biology.

It is important to note that while the principles of peptide self-assembly and hydrogel formation are well-established for certain amphipathic peptides, there is currently no direct evidence in the peer-reviewed literature to suggest that the this compound peptide, in its native or modified forms, self-assembles to form hydrogels. Therefore, this guide will focus on the established properties and applications of this compound.

Structure and Physicochemical Properties

The primary structure of the this compound peptide consists of a repeating tripeptide motif 'KFF' followed by a terminal lysine (B10760008) residue. The sequence is as follows:

H₂N-Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-CONH₂

This sequence results in an amphipathic molecule where the hydrophobic phenylalanine residues and the cationic lysine residues are segregated, a key characteristic for membrane interaction.[3] In aqueous solutions, this compound typically adopts a disordered or random coil conformation.[4][6] However, in the presence of membrane mimetics, such as micelles, it can fold into a more defined secondary structure, including an α-helix.[4][6] This induced folding is believed to be critical for its cell-penetrating and antimicrobial activities.

Synthesis and Purification

The this compound peptide is typically synthesized using manual or automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

1. Resin Preparation:

  • Start with a Rink-amide resin, which yields a C-terminal amide upon cleavage.[7]

  • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

2. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine (B6355638) in DMF.[7] This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (in 3-fold molar excess) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as collidine.[7]

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for approximately 2 hours.[7]

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with a solvent like dichloromethane (B109758) (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water or m-cresol (B1676322) (e.g., TFA/TIS/m-cresol 95:2.5:2.5 v/v/v) for about 1-2 hours.[7] This step cleaves the peptide from the resin and removes side-chain protecting groups.[7]

4. Purification:

  • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[7] Elute the peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.[8]

  • Collect fractions containing the pure peptide and confirm its identity and purity using mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.[8]

Workflow for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow cluster_synthesis Synthesis Cycle (Repeated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1 Washing (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU) Wash_1->Coupling Wash_2 Washing (DMF) Coupling->Wash_2 Wash_2->Fmoc_Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleavage Resin_Prep Resin Preparation (Swell Rink Amide Resin) Resin_Prep->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide This compound Peptide Lyophilization->Final_Peptide Mechanism_of_Action cluster_membrane Bacterial Cell Envelope cluster_cell Bacterial Cytoplasm Outer_Membrane Outer Membrane (LPS) Periplasm Periplasm Outer_Membrane->Periplasm Outer Membrane Disruption & Permeabilization Inner_Membrane Inner (Cytoplasmic) Membrane Periplasm->Inner_Membrane Translocation Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Inner Membrane Disruption (Pore Formation) Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of Cellular Contents KFF3K This compound Peptide KFF3K->Outer_Membrane Electrostatic Attraction

References

(KFF)3K Peptide: A Technical Guide to Structure, Synthesis, and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The (KFF)3K peptide is a synthetic, cationic cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery and antimicrobial research. Its ability to traverse cellular membranes makes it an effective carrier for various molecular cargoes, including antisense oligonucleotides like peptide nucleic acids (PNAs), enhancing their intracellular delivery and therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the this compound peptide, detailing its structure, sequence, synthesis, and mechanism of action. Furthermore, it explores a key modification—hydrocarbon stapling—that transforms this CPP into a potent antibacterial agent.[4]

Peptide Structure and Sequence

The this compound peptide is a short, amphipathic peptide with the following amino acid sequence:

KFFKFFKFFK

This sequence consists of repeating units of Lysine (K) and Phenylalanine (F). The C-terminus of the peptide is typically amidated to enhance its biostability.[5] In aqueous solutions such as phosphate (B84403) buffer, the this compound peptide generally exists in a disordered or random coil conformation.[4][6] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, it undergoes a conformational change to adopt an α-helical secondary structure.[4] This structural transition is crucial for its interaction with and penetration of cellular membranes.

Hydrocarbon Stapled Analogs

To enhance its therapeutic properties, the this compound peptide has been modified through a technique known as hydrocarbon stapling. This involves introducing a covalent hydrocarbon bridge between two amino acid side chains to lock the peptide into an α-helical conformation, even in aqueous solutions.[4][7] This pre-organization into a stable helical structure has been shown to convert the cell-penetrating peptide into a potent antimicrobial peptide.[4] Two such stapled analogs are:

  • This compound[2–6]: A hydrocarbon staple is introduced between the amino acids at positions 2 and 6.

  • This compound[5–9]: A hydrocarbon staple is introduced between the amino acids at positions 5 and 9.

These stapled peptides exhibit increased resistance to proteolytic degradation compared to the linear this compound.[4]

Quantitative Data Summary

The modification of this compound by hydrocarbon stapling significantly enhances its antibacterial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the stapled analogs against various Gram-positive and Gram-negative bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

PeptideE. coli K12P. aeruginosaS. aureusS. epidermidisE. faecalis
This compound >32 µM>32 µM>32 µM>32 µM>32 µM
This compound[2–6] 8 µM16 µM4 µM2 µM4 µM
This compound[5–9] 16 µM16 µM8 µM4 µM8 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound peptide and for key experiments used to characterize its structure and function.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

The this compound peptide and its analogs are typically synthesized using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Materials:

  • Rink-amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Coupling reagents: HATU, HOAt, Collidine

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane/m-cresol (95:2.5:2.5; v/v/v)

  • Diethyl ether (ice-cold)

  • Acetonitrile

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for two cycles (5 and 15 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid by dissolving it in a DMF/NMP (1:1, v/v) solution with HATU, HOAt, and collidine (1:1:2 molar ratio relative to the amino acid). Add this activated mixture to the deprotected resin and allow it to react for 2 hours. Monitor the coupling reaction using the Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection of Side Chains: Wash the fully assembled peptide-resin with DMF and then with dichloromethane. Dry the resin under vacuum. Treat the resin with the cleavage cocktail for 60 minutes to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Lysine).

  • Precipitation and Purification: Precipitate the crude peptide by adding ice-cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether. Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

  • Final Purification: Purify the lyophilized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the this compound peptide in different environments.[9][10]

Materials:

  • This compound peptide stock solution

  • Phosphate buffer (10 mM, pH 7.0)

  • SDS micelles (5 mM)

  • DPC micelles (2 mM)

  • CD spectrometer

  • Quartz cuvette (0.1 cm path length)

Procedure:

  • Sample Preparation: Prepare solutions of the this compound peptide at a final concentration of approximately 100-150 µM in phosphate buffer, SDS micelles, and DPC micelles.

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Record the CD spectra of the peptide solutions at room temperature. For each sample, also record a baseline spectrum of the corresponding buffer or micelle solution without the peptide.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide. Convert the data from millidegrees to mean residue ellipticity.

Propidium (B1200493) Iodide (PI) Uptake Assay

This assay measures the extent of membrane damage caused by the peptide by quantifying the influx of the fluorescent dye propidium iodide into bacterial cells.[11][12][13]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus) grown to mid-log phase

  • This compound peptide or its stapled analogs

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • 96-well black microplate

  • Plate reader with fluorescence detection

Procedure:

  • Bacterial Preparation: Centrifuge the mid-log phase bacterial culture, wash the cells with PBS, and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.1).

  • Assay Setup: In a 96-well plate, add the bacterial suspension to each well. Add varying concentrations of the peptide to the wells. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (bacteria with no peptide).

  • PI Addition: Add PI to each well at a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (excitation ~535 nm, emission ~617 nm).

  • Data Analysis: Normalize the fluorescence values by subtracting the fluorescence of the negative control and express the results as a percentage of the fluorescence of a positive control (e.g., cells treated with a high concentration of a lytic agent).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.[14][15][16]

Materials:

  • Bacterial culture

  • Mueller-Hinton Broth (MHB)

  • This compound peptide or its stapled analogs

  • 96-well microplate

Procedure:

  • Peptide Dilution: Prepare a serial two-fold dilution of the peptide in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Dilute an overnight bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound differs significantly from its stapled analogs.

This compound as a Cell-Penetrating Peptide

As a CPP, the primary role of this compound is to act as a molecular transporter. It facilitates the uptake of cargo molecules, such as PNA, across the bacterial cell envelope.[2][17] The proposed mechanism involves an initial electrostatic interaction with the negatively charged bacterial outer membrane, followed by membrane destabilization that allows for the translocation of the peptide and its cargo into the periplasm and subsequently into the cytoplasm.[18] For some PNA conjugates in E. coli, the inner membrane transporter SbmA has been implicated in the uptake process.[2]

G cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm KFF3K_PNA This compound-PNA Conjugate Outer_Membrane Outer Membrane KFF3K_PNA->Outer_Membrane Interaction & Translocation Periplasm Periplasm Outer_Membrane->Periplasm SbmA SbmA Transporter Periplasm->SbmA Transport Inner_Membrane Inner Membrane PNA PNA SbmA->PNA mRNA Target mRNA PNA->mRNA Binding Translation_Inhibition Translation Inhibition PNA->Translation_Inhibition Ribosome Ribosome mRNA->Ribosome Ribosome->Translation_Inhibition

Caption: this compound-mediated delivery of PNA into a bacterial cell.

Stapled this compound Analogs as Antimicrobial Peptides

Hydrocarbon stapling transforms this compound into a direct-acting antimicrobial peptide. The stabilized α-helical structure enhances its ability to interact with and disrupt bacterial membranes, leading to cell death.[4] The mechanism is believed to involve the formation of pores or other forms of membrane destabilization that compromise the integrity of the cell envelope, leading to leakage of cellular contents and ultimately cell lysis.

G Stapled_KFF3K Stapled this compound Analog Bacterial_Membrane Bacterial Membrane Stapled_KFF3K->Bacterial_Membrane Binding & Insertion Membrane_Disruption Membrane Disruption / Pore Formation Bacterial_Membrane->Membrane_Disruption Structural Change Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Leads to

Caption: Antimicrobial mechanism of stapled this compound analogs.

Conclusion

The this compound peptide is a versatile molecule with significant potential in both drug delivery and antimicrobial development. Its ability to penetrate cell membranes makes it an invaluable tool for transporting therapeutic agents into cells. Furthermore, the strategic application of hydrocarbon stapling can repurpose this peptide into a potent antibacterial agent with a clear mechanism of action. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with or seeking to explore the capabilities of the this compound peptide and its derivatives.

References

The (KFF)3K Peptide: A Deep Dive into its Mechanism of Action for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The peptide (KFF)3K, a synthetic cell-penetrating peptide (CPP), has garnered significant attention for its potential in therapeutic applications. Primarily recognized for its ability to traverse cellular membranes, this compound serves as an effective vehicle for the intracellular delivery of various molecular cargoes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its potential utility in cancer therapy as a delivery vector. While its intrinsic anticancer activity is not well-documented, its capacity to enhance the uptake of therapeutic agents into target cells presents a promising avenue for drug development.

Core Mechanism of Action: Cell Penetration

The principal mechanism of action of this compound is its ability to penetrate cellular membranes, a characteristic attributed to its amphipathic nature, with alternating cationic (Lysine, K) and hydrophobic (Phenylalanine, F) residues. This structure facilitates its interaction with the lipid bilayer of cell membranes.

The process of cell penetration by CPPs like this compound is generally understood to occur through two main pathways:

  • Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the cell membrane. It is believed to be initiated by the electrostatic interaction between the cationic residues of the peptide and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. This interaction can lead to a transient destabilization of the membrane, allowing the peptide and its cargo to enter the cytoplasm.

  • Endocytosis: This is an energy-dependent pathway where the peptide and its cargo are engulfed by the cell membrane to form vesicles. These vesicles are then internalized into the cell. The cargo is subsequently released from the endosomes into the cytoplasm, a step that can be facilitated by the membrane-disrupting properties of the CPP.

In the context of its well-studied antibacterial applications, this compound is known to disrupt the outer membrane of bacteria, thereby increasing its permeability to other antimicrobial agents.[1] While the precise mechanism in mammalian cells is less defined, a similar interaction with the plasma membrane is presumed to be the initial step in its cell-penetrating activity.

Physicochemical Properties of this compound

PropertyValueReference
Sequence KFFKFFKFFK[1]
Molecular Formula C78H105N15O10[1]
Molecular Weight 1412.76 g/mol [1]
Structure Amphipathic peptide with alternating cationic and hydrophobic residuesGeneral knowledge
Solubility Soluble in waterGeneral knowledge

Potential Application in Cancer Therapy: A Delivery Vector

The primary potential of this compound in oncology lies in its application as a delivery vehicle for anticancer agents. Cancer cells often exhibit a higher negative surface charge compared to normal cells, which could lead to a preferential interaction with cationic CPPs like this compound.[2] This provides a basis for targeted drug delivery, potentially increasing the therapeutic index of conventional chemotherapeutics and novel biologics.

This compound can be conjugated with a variety of anticancer payloads, including:

  • Small molecule drugs: To enhance their intracellular concentration and overcome drug resistance mechanisms.

  • Peptides and proteins: To deliver pro-apoptotic peptides or therapeutic enzymes directly into cancer cells.[3]

  • Nucleic acids: For gene therapy applications, such as the delivery of siRNA to silence oncogenes or mRNA to express tumor suppressor proteins.[4]

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself significantly modulates specific intracellular signaling pathways in mammalian cells to exert a therapeutic effect. Its action is primarily at the level of membrane translocation. When used as a delivery vector, the therapeutic effect and the signaling pathways affected would be determined by the conjugated cargo.

Quantitative Data

The majority of available quantitative data for this compound relates to its antimicrobial activity. While not directly indicative of its anticancer efficacy, this data provides insights into its membrane-disrupting capabilities.

Organism/Cell LineAssayValueReference
Escherichia coli K12 MG1655Minimal Inhibitory Concentration (MIC)32 µM[5]
Staphylococcus aureus ATCC 29213Minimal Inhibitory Concentration (MIC)>60 µM[5]
Stapled this compound analoguesMinimal Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative strains2–16 µM[6]
Sheep erythrocytesHemolytic activity of stapled this compound analoguesLow[6]

Experimental Protocols

To evaluate the potential of this compound as a cancer therapy delivery vector, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound alone or in conjugation with an anticancer drug on cancer cells versus normal cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound peptide or the this compound-drug conjugate in serum-free media. Remove the culture medium from the wells and add the peptide solutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if this compound, alone or with a cargo, induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with this compound or the this compound-drug conjugate at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of this compound Cellular Uptake KFF3K This compound Peptide KFF3K_Cargo This compound-Cargo Conjugate KFF3K->KFF3K_Cargo CellMembrane Cell Membrane (Negatively Charged) DirectPenetration Direct Penetration (Membrane Destabilization) CellMembrane->DirectPenetration Endocytosis Endocytosis CellMembrane->Endocytosis Cytoplasm Cytoplasm DirectPenetration->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Endosomal Escape Cargo Therapeutic Cargo Cargo->KFF3K_Cargo KFF3K_Cargo->CellMembrane Electrostatic Interaction

Caption: Proposed mechanisms of cellular uptake for the this compound peptide.

G cluster_1 Workflow for Evaluating this compound as a Drug Delivery Vehicle Conjugation Conjugate this compound to Anticancer Drug InVitro In Vitro Studies Conjugation->InVitro CellViability Cell Viability Assay (MTT) InVitro->CellViability ApoptosisAssay Apoptosis Assay (Annexin V) InVitro->ApoptosisAssay Uptake Cellular Uptake Studies InVitro->Uptake InVivo In Vivo Studies InVitro->InVivo If promising Xenograft Tumor Xenograft Models InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity Efficacy Therapeutic Efficacy Assessment Xenograft->Efficacy

Caption: Experimental workflow for assessing this compound in cancer therapy.

Conclusion

The this compound peptide is a promising tool in the field of therapeutic delivery. Its well-established ability to penetrate cell membranes, particularly in bacteria, provides a strong foundation for its exploration as a delivery vector in other contexts, including cancer. While its intrinsic anticancer effects are not yet clear, its potential to enhance the efficacy of existing and novel anticancer drugs by facilitating their intracellular delivery warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound in oncology. Future research should focus on elucidating its precise mechanism of interaction with mammalian cell membranes and on developing targeted this compound-drug conjugates for specific cancer types.

References

(KFF)3K as a Cell-Penetrating Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cell-penetrating peptides (CPPs) are a class of short peptides, typically comprising fewer than 30 amino acids, capable of traversing cellular membranes to deliver a wide array of cargo molecules, including drugs, oligonucleotides, and proteins, into the cell interior.[1] Their ability to overcome the cellular membrane barrier has positioned them as highly promising vectors in drug delivery and biomedical research. This technical guide focuses on the specific cell-penetrating peptide (KFF)3K, a cationic and amphipathic peptide renowned for its efficacy as a molecular transporter, particularly in prokaryotic systems.

First synthesized by Vaara and Porro, this compound is composed of repeating units of Lysine-Phenylalanine-Phenylalanine, culminating in a terminal Lysine (B10760008).[1] While it exhibits poor intrinsic antimicrobial activity, it excels at facilitating the uptake of other molecules, most notably Peptide Nucleic Acids (PNAs), into both Gram-negative and Gram-positive bacteria.[1][2] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance data, and key experimental protocols relevant to its synthesis, characterization, and application.

Peptide Characteristics and Structure

The this compound peptide is a linear decapeptide with the following primary structure:

  • Sequence: Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2

  • Abbreviation: this compound

  • Molecular Formula: C₇₈H₁₀₅N₁₅O₁₀

  • Molecular Weight: 1412.76 g/mol

  • Properties: The peptide is characterized by its cationic nature, conferred by the four lysine residues, and its amphipathicity, resulting from the alternating hydrophobic phenylalanine residues. In aqueous solutions, it typically adopts a random coil conformation, but can form an α-helical structure in membrane-mimicking environments.[1][2]

Mechanism of Cellular Uptake

The cellular entry mechanism of this compound is best characterized in prokaryotic systems, particularly Gram-negative bacteria. In eukaryotic cells, while general CPP uptake mechanisms are known, the specific pathway for this compound has not been definitively elucidated in the available literature.

Uptake Mechanism in Bacteria

The translocation of this compound and its cargo into Gram-negative bacteria is a multi-step process. The peptide initially interacts with and disrupts the outer bacterial membrane, which is a significant barrier to many molecules.[2][3] This perturbation facilitates the passage of the peptide and its conjugated cargo into the periplasmic space. Subsequent transport across the inner membrane into the cytoplasm can be mediated by the inner membrane transporter protein SbmA.[4] Interestingly, studies have shown that the this compound peptide is often cleaved within the periplasm, suggesting that the cargo (e.g., PNA) or a truncated peptide-cargo conjugate is what ultimately enters the cytoplasm.[4]

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm KFF3K_Cargo This compound-Cargo Conjugate Outer_Membrane Outer Membrane (LPS) KFF3K_Cargo->Outer_Membrane 1. Interaction & Disruption Periplasm Periplasm Outer_Membrane->Periplasm 2. Translocation Inner_Membrane Inner Membrane Cargo_Released Released Cargo (e.g., PNA) Inner_Membrane->Cargo_Released 4. Cargo Release Target Intracellular Target (e.g., mRNA)

Caption: Proposed mechanism for this compound-mediated cargo delivery into Gram-negative bacteria.

Potential Uptake Mechanisms in Eukaryotic Cells

For most CPPs, cellular entry into mammalian cells occurs via two primary routes: direct membrane translocation or endocytosis.[5] At lower concentrations, endocytosis is typically the predominant pathway, which can involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[5][6] At higher concentrations, some CPPs can directly penetrate the plasma membrane.[5] One study evaluating the delivery of PNA into mammalian cells found that this compound-PNA conjugates had significantly lower efficacy compared to conjugates with other CPPs like Transportan, suggesting that its uptake mechanism may be less efficient in these cells. However, specific studies detailing the pathway for unconjugated this compound are not available in the cited literature.

G CPP This compound CPP_Cytosol This compound in Cytosol CPP->CPP_Cytosol Direct Translocation (High Concentration) Endosome Endosome CPP->Endosome Endocytosis (Low Concentration) Endosome->CPP_Cytosol Endosomal Escape CPP_Endosome This compound

Caption: General pathways for CPP entry into eukaryotic cells. The specific path for this compound is undetermined.

Quantitative Data Presentation

The majority of quantitative data for this compound relates to its antimicrobial activity, either alone or as a carrier. Data regarding its performance in mammalian cells is limited.

Table 1: Antimicrobial Activity of this compound and Analogs

This table summarizes the Minimal Inhibitory Concentration (MIC) of this compound and its modified (stapled) versions against various bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Peptide VersionBacterial StrainMIC (µM)Reference
Unmodified this compoundE. coli K12 MG1655> 32[1][2]
Unmodified this compoundS. aureus ATCC 29213> 60[2]
Stapled this compound[5-9]Gram-positive & Gram-negative strains2 - 16[1][2]
Stapled this compound[2-6]Gram-positive & Gram-negative strains2 - 16[1][2]

Note: Stapling involves synthetically locking the peptide into a specific conformation, which in this case converted this compound from a CPP into an effective antimicrobial peptide (AMP).[1][2]

Table 2: Cytotoxicity and Uptake of this compound in Mammalian Cells

Quantitative data for the cytotoxicity (e.g., IC₅₀) and cellular uptake efficiency of unconjugated this compound in mammalian cell lines are not available in the cited scientific literature.

Assay TypeCell LineParameterValueReference
CytotoxicityHeLa, HEK293IC₅₀Data not availableN/A
Cellular UptakeAny mammalian% Positive CellsData not availableN/A
Cellular UptakeAny mammalianMean Fluorescence IntensityData not availableN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide key protocols for the synthesis and evaluation of the this compound peptide.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using standard Fmoc/t-Bu chemistry.

Materials:

  • Rink-amide resin (e.g., TentaGel S RAM)

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Coupling agents: HATU, HOAt

  • Base: Collidine or Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% m-cresol

  • Reverse-phase HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in a 1:1 mixture of DMF/NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the initial Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve a 3-fold molar excess of the desired Fmoc-amino acid and HATU/HOAt (1:1) in DMF/NMP. b. Add a 2-fold molar excess of collidine or DIEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. d. Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (K-F-F-K-F-F-K-F-F-K).

  • Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry it. b. Treat the resin with the cleavage cocktail (TFA/TIS/m-cresol) for 60-90 minutes to cleave the peptide from the resin and remove the side-chain protecting groups (Boc from Lysine).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.

Propidium Iodide (PI) Uptake Assay for Bacterial Membrane Permeabilization

This assay measures the disruption of the bacterial cell membrane integrity, indicated by the entry of the fluorescent dye Propidium Iodide.[1][2]

Materials:

  • Mid-log phase bacterial cultures (e.g., E. coli K12, S. aureus ATCC 29213)

  • Mueller Hinton Broth (MHB)

  • Propidium Iodide (PI) stock solution

  • This compound peptide solution

  • 96-well black-walled microplate

  • Fluorescence plate reader

Procedure:

  • Bacterial Culture: Grow bacteria in MHB to mid-log phase (OD₆₀₀ ≈ 0.2-0.3).

  • Preparation: Dilute the bacterial culture in fresh MHB. Add PI to a final concentration of ~10 µg/mL.

  • Assay Setup: Aliquot the bacteria/PI suspension into the wells of a 96-well plate.

  • Peptide Treatment: Add varying concentrations of the this compound peptide to the wells. Include a negative control (no peptide) and a positive control (membrane-disrupting agent like polymyxin (B74138) B).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence corresponds to membrane permeabilization.

Representative Protocol: Mammalian Cell Uptake via Flow Cytometry

While specific data for this compound is lacking, this protocol outlines a standard procedure for quantifying the uptake of a fluorescently-labeled CPP in a mammalian cell line like HeLa.

Materials:

  • Fluorescently-labeled this compound (e.g., this compound-FITC)

  • HeLa cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 12-well plate 24 hours prior to the experiment to achieve ~70% confluency on the day of the assay.

  • Peptide Treatment: a. Wash the cells with PBS. b. Add serum-free medium containing the desired concentration of fluorescently-labeled this compound (e.g., 5 µM). Include an untreated control well. c. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: a. Wash the cells three times with cold PBS to remove surface-bound peptide. b. Add Trypsin-EDTA to detach the cells. c. Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Fluorescence Quenching: Add Trypan Blue to the cell suspension. Trypan Blue quenches the fluorescence of any remaining extracellular or surface-bound peptide, ensuring only internalized fluorescence is measured.

  • Flow Cytometry Analysis: a. Analyze the cell samples on a flow cytometer, using the appropriate laser and filter for the fluorophore (e.g., 488 nm laser for FITC). b. Gate the live cell population based on forward and side scatter. c. Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population compared to the untreated control.

Experimental and logical Workflows

Visualizing workflows can clarify complex experimental processes and logical relationships.

General Workflow for CPP Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new CPP like this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Analysis Mass Spectrometry & Purity Check Purification->Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa) Analysis->Cytotoxicity Test Peptide Uptake Cellular Uptake Assay (Flow Cytometry) Cytotoxicity->Uptake Cargo Cargo Delivery (e.g., PNA, siRNA) Uptake->Cargo Mechanism Mechanism Study (e.g., Endocytosis Inhibitors) Cargo->Mechanism

References

The (KFF)3K Peptide: From Cell-Penetrating Vector to Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Application of a Versatile Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (KFF)3K peptide, with the amino acid sequence KFFKFFKFFK, has emerged as a significant tool in biomedical research, initially recognized for its properties as a cell-penetrating peptide (CPP) and later repurposed as a potent antimicrobial agent through structural modifications. This technical guide provides a comprehensive overview of the discovery and origin of this compound, details the experimental protocols for its characterization, presents quantitative data on its activity, and illustrates its mechanisms of action through signaling pathway diagrams.

Discovery and Origin

The this compound peptide was first synthesized by Vaara and Porro in 1996, with its design based on the backbone of polymyxin (B74138) B, a well-known antibiotic that disrupts bacterial membranes.[1] The key breakthrough in its widespread application came from the work of Good et al. in 2001, who identified this compound as an effective cell-penetrating peptide for delivering antisense peptide nucleic acids (PNAs) into Escherichia coli.[2][3][4][5][6][7][8] This study demonstrated that conjugating PNA to this compound significantly enhanced its antisense activity, highlighting the peptide's potential as a carrier molecule for therapeutic agents.[2][9]

Initially, the unmodified this compound peptide was characterized by its ability to permeabilize bacterial membranes, facilitating the uptake of other molecules without possessing significant intrinsic bactericidal activity.[1][10] Its amphipathic and cationic nature, a common feature of many CPPs, was recognized as crucial for its interaction with the negatively charged bacterial cell envelope.[1]

Subsequent research focused on unlocking the latent antimicrobial potential of the this compound scaffold. It was discovered that by inducing and stabilizing an α-helical secondary structure, for instance through hydrocarbon stapling, the peptide could be transformed from a mere delivery vehicle into a potent antimicrobial peptide (AMP).[10] This modification enhances its ability to disrupt bacterial membranes, leading to cell death.[1]

Physicochemical Properties and Modifications

The this compound peptide is a decapeptide with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys. Its structure is characterized by alternating cationic (Lysine, K) and hydrophobic (Phenylalanine, F) residues, contributing to its amphipathic properties. The native peptide in solution typically adopts a random coil conformation.[1]

Stapled this compound Peptides

To enhance its antimicrobial activity, the this compound peptide has been modified by introducing hydrocarbon staples. This is achieved by replacing two amino acid residues with non-natural amino acids containing olefinic side chains, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis reaction. This modification constrains the peptide into a stable α-helical conformation, which is crucial for its membrane-disrupting activity.

Quantitative Data

The antimicrobial efficacy of this compound and its analogues is quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

PeptideOrganismMIC (μM)Reference
This compound (unmodified)E. coli K12 MG165532[1]
This compound (unmodified)S. aureus ATCC 29213>60[1]
Stapled this compound[2-6]Gram-positive and Gram-negative strains2-16[1]
Stapled this compound[5-9]Gram-positive and Gram-negative strains2-16[1]
This compound (unmodified)Methicillin-sensitive S. pseudintermedius8[11]
This compound (unmodified)Methicillin-resistant S. pseudintermedius4-8[11]

Experimental Protocols

Peptide Synthesis (Manual Solid-Phase Peptide Synthesis)

This protocol describes the manual synthesis of this compound peptides using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink-amide resin

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • Collidine

  • DMF (Dimethylformamide)

  • NMP (N-Methyl-2-pyrrolidone)

  • 20% Piperidine (B6355638) in DMF

  • TFA (Trifluoroacetic acid)

  • Triisopropylsilane

  • m-cresol

  • RP-HPLC system

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for two cycles (5 and 15 minutes).

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HATU, and HOAt in a DMF/NMP solution. Add collidine and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin thoroughly with DMF after each coupling and deprotection step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail of TFA/triisopropylsilane/m-cresol (95:2.5:2.5; v/v/v) for 60 minutes to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Minimal Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound peptides using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Peptide stock solutions

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA.

  • Assay Plate Setup: a. Add 50 µL of MHB to all wells of a 96-well plate. b. Add 50 µL of each peptide dilution to the corresponding wells. c. Add 100 µL of the diluted bacterial suspension to each well. d. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[11][13][14]

Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the secondary structure of this compound peptides in different environments.

Materials:

  • This compound peptide solution

  • Phosphate (B84403) buffer (10 mM, pH 7.0)

  • Sodium dodecyl sulfate (B86663) (SDS) micelles (5 mM)

  • Dodecylphosphocholine (DPC) micelles (2 mM)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of the this compound peptide in phosphate buffer, SDS micelles, and DPC micelles.

  • CD Measurement: a. Record CD spectra from 190 to 260 nm at room temperature using a CD spectrometer. b. Use a quartz cuvette with a path length of 0.1 cm. c. Set the acquisition duration time to 2 seconds with a resolution of 1 nm.

  • Data Analysis: Analyze the resulting spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in each environment.[15]

Propidium Iodide (PI) Uptake Assay

This protocol is used to assess the membrane permeabilization activity of this compound peptides.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend in PBS to a concentration of 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Peptide Treatment: Add the this compound peptide at the desired concentration to the bacterial suspension.

  • PI Staining: Add PI to the bacterial suspension to a final concentration of 10 µg/mL.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the percentage of PI-positive cells using a flow cytometer. An increase in fluorescence indicates membrane permeabilization.[16][17][18][19][20]

Signaling Pathways and Mechanisms of Action

This compound as a Cell-Penetrating Peptide

As a CPP, this compound facilitates the translocation of cargo molecules, such as PNA, across the bacterial cell envelope. This process involves an initial electrostatic interaction with the negatively charged outer membrane, followed by membrane destabilization and entry into the periplasm. For certain cargo, the inner membrane transporter SbmA is implicated in the final translocation step into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm KFF3K_PNA This compound-PNA Conjugate Outer_Membrane Outer Membrane KFF3K_PNA->Outer_Membrane Electrostatic Interaction Periplasm Periplasm Outer_Membrane->Periplasm Membrane Destabilization SbmA SbmA Transporter Periplasm->SbmA Inner_Membrane Inner Membrane PNA PNA SbmA->PNA Translocation mRNA Target mRNA PNA->mRNA Binding Translation_Inhibition Translation Inhibition PNA->Translation_Inhibition Ribosome Ribosome mRNA->Ribosome

Caption: Cellular uptake of a this compound-PNA conjugate in Gram-negative bacteria.

Stapled this compound as an Antimicrobial Peptide

The antimicrobial activity of stapled this compound is primarily due to its ability to disrupt the bacterial cell membrane. The stabilized α-helical structure allows the peptide to insert into the lipid bilayer, leading to pore formation and leakage of cellular contents, ultimately causing cell death.

G cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Stapled_KFF3K Stapled this compound Membrane_Binding Electrostatic Binding Stapled_KFF3K->Membrane_Binding Membrane_Insertion Hydrophobic Insertion Membrane_Binding->Membrane_Insertion Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

Caption: Mechanism of action of stapled this compound as an antimicrobial peptide.

Experimental Workflow for MIC and Membrane Permeabilization Assays

The following diagram illustrates the logical flow of experiments to characterize the antimicrobial properties of a this compound analogue.

G Peptide_Synthesis Peptide Synthesis & Purification MIC_Assay MIC Assay Peptide_Synthesis->MIC_Assay PI_Uptake_Assay PI Uptake Assay Peptide_Synthesis->PI_Uptake_Assay CD_Spectroscopy CD Spectroscopy Peptide_Synthesis->CD_Spectroscopy Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis PI_Uptake_Assay->Data_Analysis CD_Spectroscopy->Data_Analysis

Caption: Experimental workflow for antimicrobial characterization of this compound peptides.

Conclusion

The this compound peptide represents a fascinating example of a molecule with dual utility in biomedical research. Its journey from a cell-penetrating peptide designed to overcome the bacterial cell envelope barrier to a potent antimicrobial agent through rational structural modification underscores the potential of peptide engineering in the development of novel therapeutics. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the diverse applications of this compound and its analogues in the ongoing battle against infectious diseases.

References

The Dual Function of (KFF)3K Peptide in Bacteria: From Cellular Courier to Potent Bactericide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (KFF)3K peptide, a synthetic cationic and amphipathic peptide, stands at a fascinating intersection of antimicrobial research. Initially recognized for its prowess as a cell-penetrating peptide (CPP) that efficiently transports molecular cargo across bacterial membranes, recent advancements have unveiled its potential to be transformed into a potent antimicrobial peptide (AMP) with direct bactericidal activity. This guide provides a comprehensive technical overview of the multifaceted functions of this compound in bacteria, detailing its mechanisms of action, quantitative antimicrobial data, and the experimental methodologies used to elucidate its properties.

Core Concepts: A Peptide of Two Faces

In its native, unmodified state, this compound exhibits the classic characteristics of a cell-penetrating peptide. It possesses a high cationic charge and an amphipathic nature, allowing it to interact with and destabilize the outer membrane of bacteria. This disruption, however, is not typically sufficient to cause cell lysis on its own at low concentrations. Instead, it creates transient pores or openings that facilitate the entry of other molecules, such as antibiotics or peptide nucleic acids (PNAs), into the bacterial cell.[1][2] This makes it an invaluable tool for enhancing the efficacy of existing antimicrobial agents and for the delivery of novel therapeutics that cannot cross the bacterial cell wall unaided.

The transformation of this compound from a CPP to a direct-acting AMP is achieved through structural stabilization, most notably via hydrocarbon stapling. This synthetic modification introduces a covalent brace within the peptide's structure, locking it into a more rigid, alpha-helical conformation.[3][4] This stabilized structure dramatically enhances the peptide's ability to disrupt bacterial membranes, leading to rapid cell death. Stapled this compound analogues have demonstrated significant antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3][4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its stapled derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterial strain. The following tables summarize the reported MIC values for unmodified and stapled this compound peptides against various bacterial species.

Peptide VariantBacterial StrainMIC (µM)Reference
This compound (unmodified)Escherichia coli K12 MG165532[5]
This compound (unmodified)Staphylococcus aureus ATCC 29213> 60[5]
This compound (unmodified)Escherichia coli K1232[6]
This compound (unmodified)Streptococcus pyogenes5.6[7]
This compound[2-6] (stapled)Escherichia coli K12 MG16552-16[3]
This compound[5-9] (stapled)Escherichia coli K12 MG16552-16[3]
This compound[2-6] (stapled)Staphylococcus aureus ATCC 292132-16[3]
This compound[5-9] (stapled)Staphylococcus aureus ATCC 292132-16[3]
This compound[2-6] (stapled)Gram-positive strains2-16[3]
This compound[5-9] (stapled)Gram-positive strains2-16[3]
This compound[2-6] (stapled)Gram-negative strains2-16[3]
This compound[5-9] (stapled)Gram-negative strains2-16[3]

Mechanism of Action: From Membrane Perturbation to Cargo Delivery

The function of this compound in bacteria is intrinsically linked to its interaction with the cell envelope. The proposed mechanisms differ depending on whether the peptide is in its unmodified or structurally constrained state.

Unmodified this compound: A Permeabilizing Courier

The primary role of unmodified this compound is to act as a permeabilizing agent for the bacterial outer membrane.[1][2] This process is thought to occur via a "carpet" mechanism, where the cationic peptide molecules accumulate on the negatively charged surface of the bacterial membrane. This interaction disrupts the lipid packing and leads to the formation of transient pores, allowing for the passage of cargo molecules into the periplasmic space.

When conjugated to Peptide Nucleic Acids (PNAs), this compound facilitates their entry into the bacterial cytoplasm. The uptake of the this compound-PNA conjugate across the inner membrane is a multi-step process that can be dependent on the inner membrane transporter protein, SbmA.[1][8][9][10][11] It is suggested that the this compound peptide is cleaved in the periplasm, and the released PNA is then transported into the cytoplasm by SbmA.[9]

PNA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm KFF3K_PNA This compound-PNA Conjugate Outer_Membrane Outer Membrane KFF3K_PNA->Outer_Membrane Membrane Perturbation Periplasm Periplasm Outer_Membrane->Periplasm Translocation Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Peptide Cleavage & PNA release PNA_target Target mRNA Inner_Membrane->PNA_target SbmA-mediated Transport Ribosome Ribosome PNA_target->Ribosome Binding Translation_Inhibition Translation Inhibition Ribosome->Translation_Inhibition Blocks Translation

PNA uptake pathway facilitated by this compound.
Stapled this compound: A Membrane-Disrupting Antimicrobial

Hydrocarbon stapling transforms this compound into a potent antimicrobial by stabilizing its α-helical structure. This pre-configured helical conformation allows for more efficient insertion into and disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[3][4] The enhanced membrane disruption is the primary mechanism behind the direct bactericidal activity of stapled this compound analogues.

Experimental Protocols

The study of this compound and its analogues involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Stapling

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis Start->Fmoc_SPPS Incorporate_Unnatural_AA Incorporate Olefin-bearing Amino Acids (e.g., S5, R8) Fmoc_SPPS->Incorporate_Unnatural_AA Olefin_Metathesis On-resin Olefin Metathesis (Grubbs' Catalyst) Incorporate_Unnatural_AA->Olefin_Metathesis Cleavage Cleavage from Resin and Deprotection Olefin_Metathesis->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Characterization (Mass Spec, Amino Acid Analysis) Purification->Analysis End End: Purified Stapled Peptide Analysis->End

Workflow for the synthesis of hydrocarbon-stapled peptides.

Protocol for Hydrocarbon-Stapled this compound Synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a Rink amide resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][13]

  • Incorporation of Non-natural Amino Acids: During SPPS, olefin-bearing non-natural amino acids (e.g., (S)-2-(4'-pentenyl)alanine and (R)-2-(7'-octenyl)alanine) are incorporated at the desired positions for stapling.[14][15]

  • On-Resin Olefin Metathesis: The resin-bound peptide is treated with a solution of a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) in an organic solvent like dichloroethane to facilitate ring-closing metathesis between the olefinic side chains, forming the hydrocarbon staple.[14][16]

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[15]

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry and amino acid analysis.[15]

Antimicrobial Susceptibility Testing (MIC Assay)

Protocol for Broth Microdilution MIC Assay:

  • Bacterial Culture Preparation: A fresh culture of the target bacterial strain is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).[17][18]

  • Peptide Dilution Series: A two-fold serial dilution of the peptide is prepared in the same broth medium in a 96-well microtiter plate.[18]

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.[17]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[17]

Circular Dichroism (CD) Spectroscopy

Protocol for CD Analysis of Peptide Secondary Structure:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 20-50 µM. To mimic a membrane environment, the peptide can be mixed with micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or liposomes.[19][20]

  • CD Measurement: The CD spectrum of the peptide solution is recorded using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).[12]

  • Data Analysis: The resulting CD spectrum is analyzed to determine the secondary structure content of the peptide. A characteristic spectrum with negative bands around 208 and 222 nm is indicative of an α-helical structure, while a negative band around 218 nm suggests a β-sheet conformation. A strong negative band below 200 nm is characteristic of a random coil structure.[19]

Membrane Permeabilization Assay (Calcein Leakage)

Protocol for Calcein (B42510) Leakage Assay:

  • Preparation of Calcein-Loaded Vesicles: A lipid film of the desired composition (e.g., POPC/POPG to mimic bacterial membranes) is hydrated with a solution containing a high concentration of the fluorescent dye calcein, leading to its self-quenching. The resulting multilamellar vesicles are then extruded through polycarbonate filters to form large unilamellar vesicles (LUVs).[21]

  • Removal of External Calcein: The calcein-loaded LUVs are separated from the non-encapsulated dye by size-exclusion chromatography.[21]

  • Leakage Measurement: The calcein-loaded vesicles are diluted in a buffer solution in a fluorometer cuvette. The peptide is then added to the vesicle suspension.[22]

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. Disruption of the vesicle membrane by the peptide causes the encapsulated calcein to leak out and become diluted, resulting in an increase in fluorescence due to de-quenching.[5][23]

  • Determination of 100% Leakage: At the end of the experiment, a detergent (e.g., Triton X-100) is added to completely lyse the vesicles, and the resulting fluorescence intensity is taken as 100% leakage.[21]

Conclusion and Future Perspectives

The this compound peptide exemplifies the remarkable versatility of peptide-based antimicrobials. Its ability to function as both a delivery vehicle and, with modification, a potent bactericidal agent makes it a highly attractive scaffold for the development of novel anti-infective therapies. The transition from a CPP to an AMP through hydrocarbon stapling highlights the critical role of structural conformation in determining the biological activity of peptides.

Future research in this area will likely focus on optimizing the properties of stapled this compound analogues to enhance their antimicrobial potency, selectivity for bacterial over mammalian cells, and in vivo stability. Furthermore, a deeper understanding of the precise molecular interactions between this compound and the bacterial cell envelope will be crucial for the rational design of next-generation peptide-based drugs to combat the growing threat of antibiotic resistance. The continued exploration of peptides like this compound promises to yield innovative solutions in the ongoing battle against bacterial infections.

References

Initial Characterization of the (KFF)3K Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (KFF)3K peptide, with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys, is a cationic peptide that has garnered significant interest as a cell-penetrating peptide (CPP). Its ability to traverse cellular membranes has led to its exploration as a carrier for various molecular cargoes, including peptide nucleic acids (PNAs) for antisense applications. This technical guide provides an in-depth overview of the initial characterization of the this compound peptide, focusing on its synthesis, purification, and biophysical properties.

Peptide Synthesis and Purification

The this compound peptide is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/t-Bu chemistry.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of this compound
  • Resin Selection and Preparation: The synthesis is typically performed on a Rink-amide resin, which yields a C-terminal amide upon cleavage, enhancing the peptide's biostability. The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), prior to the first amino acid coupling.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A threefold molar excess of the Fmoc-protected amino acid is activated using a coupling reagent such as O-(7-Aza-1H-benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base like collidine. The coupling reaction is typically carried out for 1.5 to 2 hours in a DMF/N-methylpyrrolidone (NMP) solvent mixture.[1] The completion of each coupling step is monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF. This deprotection is usually performed in two cycles to ensure complete removal of the Fmoc group.[1]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc for Lysine) are simultaneously removed. This is achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for approximately 2 hours.[2]

  • Peptide Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and washed multiple times to remove scavengers and residual cleavage reagents.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A typical gradient for this compound purification runs from 15% to 70% Buffer B over 30 minutes at a flow rate of 1.5 ml/min.[2]

  • Detection: The elution of the peptide is monitored by UV absorbance at 220 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide. Fractions with the desired purity (typically >95%) are pooled.

  • Lyophilization: The purified peptide solution is lyophilized to obtain a fluffy white powder. To exchange the trifluoroacetate (B77799) counter-ion for hydrochloride, the peptide can be dissolved in a 0.1 M HCl solution, frozen, and re-lyophilized.[2]

Physicochemical and Biophysical Characterization

Purity and Molecular Weight
ParameterMethodTypical Result
PurityAnalytical RP-HPLC>95%
IdentityMass Spectrometry (e.g., Q-TOF)Consistent with theoretical mass
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a key technique for evaluating the secondary structure of peptides in solution. The CD spectrum of this compound reveals that its conformation is highly dependent on the environment.

In a phosphate (B84403) buffer (10 mM, pH 7.0), the this compound peptide exhibits a CD spectrum characteristic of a mostly undefined or random coil structure.[2][3] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, the peptide can adopt a more ordered structure.[2]

EnvironmentHelix (%)β-sheet (%)Turns (%)Unordered (%)
Phosphate buffer (10 mM, pH 7.0)34.2 ± 6.233.2 ± 3.912.6 ± 3.520.1 ± 1.1
SDS [5 mM]44.5 ± 0.528.0 ± 0.08.5 ± 0.517.0 ± 4.0
DPC [2 mM]24.8 ± 0.028.7 ± 0.07.9 ± 0.038.6 ± 0.0
Data from Macyszyn J, et al. (2023) Scientific Reports.[2]
Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: The lyophilized peptide is dissolved in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of approximately 120 µM.[4] For measurements in membrane-mimicking environments, the buffer is supplemented with the appropriate concentration of micelles (e.g., 5 mM SDS or 2 mM DPC).[2]

  • Instrument Setup: CD spectra are recorded at room temperature using a CD spectrometer equipped with a quartz cuvette with a 0.1 cm path length.

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm with a resolution of 1 nm and an acquisition duration of 2 seconds per point.[2] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum of the buffer (with or without micelles) is subtracted from the peptide spectrum. The resulting data, typically in millidegrees, is converted to mean residue ellipticity. The secondary structure content is then estimated using deconvolution algorithms such as that available on the DichroWeb server.[2]

Self-Assembly and Supramolecular Structure

Current literature on the unmodified this compound peptide does not provide evidence of self-assembly into higher-order structures such as fibrils or nanotubes in aqueous solution. Consequently, there are no available transmission electron microscopy (TEM) or atomic force microscopy (AFM) studies characterizing such assemblies for the native peptide. The research focus has been primarily on its behavior as a monomeric cell-penetrating peptide or on the properties of its modified, stapled analogues which are engineered to have a stable secondary structure.

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its ability to penetrate cell membranes. It is known to disrupt the outer membrane of bacteria, which facilitates the uptake of other molecules.[5] This membrane-disrupting activity is the basis for its use as a CPP.

Signaling Pathways

There is currently no evidence to suggest that the this compound peptide, in its unmodified form, directly interacts with and modulates specific intracellular signaling pathways. Its mechanism of action is primarily understood to be at the level of the cell membrane.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_characterization Biophysical Characterization s1 Resin Swelling s2 Iterative Coupling & Deprotection s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Precipitation & Washing s3->s4 p1 RP-HPLC Purification s4->p1 Crude Peptide p2 Fraction Analysis (HPLC & MS) p1->p2 p3 Pooling of Pure Fractions p2->p3 p4 Lyophilization p3->p4 c1 Circular Dichroism p4->c1 Purified this compound c2 Secondary Structure Analysis c1->c2

Caption: Experimental workflow for this compound synthesis, purification, and characterization.

membrane_interaction peptide This compound Peptide outer_membrane Bacterial Outer Membrane peptide->outer_membrane Interaction & Disruption periplasm Periplasm outer_membrane->periplasm Translocation inner_membrane Inner Membrane periplasm->inner_membrane cytoplasm Cytoplasm inner_membrane->cytoplasm

Caption: Proposed mechanism of this compound interaction with bacterial membranes.

References

The Antimicrobial Potential of (KFF)3K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

(KFF)3K is a synthetic, cationic cell-penetrating peptide (CPP) that has garnered significant interest for its ability to traverse cellular membranes.[1][2] While primarily investigated as a molecular transporter for various cargo, including antibiotics and peptide nucleic acids (PNAs), its intrinsic antimicrobial properties have also been a subject of study. This technical guide provides a comprehensive overview of the antimicrobial potential of the unmodified this compound peptide, detailing its mechanism of action, antimicrobial activity, and cytotoxicity, supported by established experimental protocols.

Mechanism of Action: A Disruptor of the Outer Membrane

The primary mechanism by which this compound interacts with bacteria is through the disruption of the outer membrane.[1][3] This action facilitates the uptake of other molecules, positioning this compound as an effective delivery vector.[1][2] Its cationic nature is crucial for the initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction leads to a transient destabilization of the outer membrane, increasing its permeability.[2] However, it is important to note that this disruption does not typically extend to the cytoplasmic membrane, which aligns with its classification as a cell-penetrating peptide rather than a lytic antimicrobial peptide.[2][4]

The translocation of this compound across the bacterial envelope is a complex process. Evidence suggests that for some cargo, such as PNAs, the this compound peptide facilitates passage across the outer membrane and is subsequently degraded in the periplasm. The cargo then utilizes bacterial inner membrane transporters, like SbmA in E. coli, to enter the cytoplasm.[5][6]

cluster_membrane Bacterial Cell Envelope cluster_exterior Exterior cluster_cytoplasm Cytoplasm Outer Membrane Outer Membrane Periplasm Periplasm Outer Membrane->Periplasm Translocation Inner Membrane Inner Membrane Periplasm->Inner Membrane Degradation & Cargo Release Intracellular Space Intracellular Space Inner Membrane->Intracellular Space Cargo Transport (e.g., via SbmA) This compound This compound This compound->Outer Membrane Electrostatic Interaction & Disruption Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Washing Washing Amino Acid Coupling->Washing Kaiser Test Kaiser Test Amino Acid Coupling->Kaiser Test Check Completion Repeat Cycle Repeat Cycle Washing->Repeat Cycle Kaiser Test->Amino Acid Coupling Incomplete Kaiser Test->Washing Complete Repeat Cycle->Fmoc Deprotection Next Amino Acid Cleavage & Deprotection Cleavage & Deprotection Repeat Cycle->Cleavage & Deprotection Final Amino Acid Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Lyophilization Lyophilization Purification (RP-HPLC)->Lyophilization Final Peptide Final Peptide Lyophilization->Final Peptide Start Start Prepare Bacterial Suspension Prepare Bacterial Suspension Start->Prepare Bacterial Suspension Add NPN Probe Add NPN Probe Prepare Bacterial Suspension->Add NPN Probe Add this compound Add this compound Add NPN Probe->Add this compound Measure Fluorescence Measure Fluorescence Add this compound->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

References

An In-depth Technical Guide on the Interaction of (KFF)3K Peptide with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (KFF)3K peptide is a synthetic, cationic cell-penetrating peptide (CPP) that has garnered significant interest for its ability to traverse cellular membranes and act as a carrier for various molecular cargoes, including antibiotics and peptide nucleic acids (PNAs).[1][2] Its sequence, this compound, lends it an amphipathic character, which is crucial for its interaction with the lipid bilayers of cell membranes. While initially recognized for its cell-penetrating capabilities, this compound also exhibits intrinsic antimicrobial properties, particularly at higher concentrations, by disrupting the integrity of bacterial membranes.[2][3][4] This dual functionality makes it a compelling subject for research and development in novel therapeutic and drug delivery systems.

This technical guide provides a comprehensive overview of the interaction between the this compound peptide and lipid membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms and workflows.

Physicochemical Properties and Structural Characteristics

The this compound peptide is characterized by its repeating lysine (B10760008) (K) and phenylalanine (F) residues, culminating in a terminal lysine. This arrangement of positively charged (lysine) and hydrophobic (phenylalanine) amino acids is fundamental to its amphipathic nature.

Circular dichroism (CD) spectroscopy studies have revealed that this compound is largely unstructured or adopts a random coil conformation in aqueous buffer solutions.[3][5][6] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a conformational transition to a more ordered, α-helical structure.[3][5][6] This lipid-induced helicity is a common feature of many membrane-active peptides and is critical for their insertion into and interaction with the lipid bilayer.

Molecular dynamics (MD) simulations of the unmodified this compound peptide in the presence of an SDS micelle show that it interacts with and penetrates the surface of the micelle.[1]

Quantitative Analysis of this compound-Membrane Interactions

A thorough understanding of the thermodynamics governing the interaction of this compound with lipid membranes is essential for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters.

3.1 Thermodynamic Parameters

As of the latest literature review, specific experimental thermodynamic data (ΔH, ΔS, K_a_, ΔG) for the binding of the unmodified this compound peptide to model lipid membranes has not been published. However, to illustrate the nature of data obtained from such experiments, the following table presents exemplary thermodynamic parameters for the interaction of a comparable antimicrobial peptide with lipid vesicles.

Thermodynamic ParameterExemplary ValueUnitSignificance
Binding Affinity (K_a_)10^5^M^-1^Strength of the peptide-membrane interaction.
Enthalpy Change (ΔH)-10kcal/molHeat released or absorbed upon binding, indicating the nature of interacting forces.
Entropy Change (ΔS)+5cal/mol·KChange in the system's disorder, reflecting conformational changes and solvent rearrangement.
Gibbs Free Energy (ΔG)-12kcal/molOverall spontaneity of the binding process.

Note: The values presented in this table are for illustrative purposes and do not represent experimental data for the this compound peptide.

3.2 Membrane Permeabilization

The ability of this compound to disrupt lipid membranes can be quantified using fluorescence leakage assays. In these experiments, a fluorescent dye, such as calcein (B42510), is encapsulated in liposomes at a self-quenching concentration. The addition of a membrane-permeabilizing peptide leads to the release of the dye, resulting in an increase in fluorescence intensity upon dilution in the external medium.

Studies have shown that this compound can induce leakage from liposomes, with its disruptive activity being more pronounced against vesicles composed of lipids mimicking bacterial membranes (e.g., containing negatively charged phospholipids (B1166683) like phosphatidylglycerol) compared to those mimicking mammalian membranes.[5] The minimal inhibitory concentration (MIC) of unmodified this compound against E. coli has been reported to be 32 µM, and against S. aureus, it is above 60 µM, indicating its inherent but modest antimicrobial activity.[1][2]

Proposed Mechanism of Membrane Interaction

The precise mechanism by which this compound interacts with and traverses lipid membranes is not yet fully elucidated, with literature suggesting a mechanism involving "pore-formation or by other means of interaction".[4] Based on its amphipathic and cationic nature, a plausible mechanism is the "carpet" model followed by the formation of transient pores.

4.1 Carpet Model and Pore Formation

  • Electrostatic Attraction and Accumulation: The positively charged lysine residues of this compound are initially attracted to the negatively charged surface of bacterial membranes. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer.

  • Membrane Destabilization: This accumulation disrupts the local lipid packing and induces tension in the bilayer.

  • Pore Formation: Once a threshold concentration of the peptide on the membrane surface is reached, transient pores or channels are formed, leading to the leakage of intracellular contents and facilitating the translocation of the peptide across the membrane.

The following diagram illustrates this proposed mechanism.

G cluster_0 Step 1: Electrostatic Attraction & Accumulation cluster_1 Step 2: Membrane Destabilization cluster_2 Step 3: Pore Formation & Translocation Peptide This compound Peptides Membrane_Surface Bacterial Membrane Surface (Negatively Charged) Peptide->Membrane_Surface Electrostatic Attraction Accumulation Peptide Accumulation ('Carpet' Formation) Membrane_Surface->Accumulation Destabilization Lipid Packing Disruption & Membrane Tension Accumulation->Destabilization Pore_Formation Transient Pore Formation Destabilization->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Translocation Peptide Translocation Pore_Formation->Translocation

Proposed mechanism of this compound interaction with bacterial membranes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of peptide-membrane interactions. The following sections outline the protocols for key experiments cited in the study of this compound.

5.1 Circular Dichroism (CD) Spectroscopy

This protocol is for assessing the secondary structure of this compound in different environments.

  • Sample Preparation:

    • Prepare a stock solution of this compound peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Prepare solutions of membrane mimetics:

      • Sodium dodecyl sulfate (SDS) micelles (e.g., 10 mM in buffer).

      • Dodecylphosphocholine (DPC) micelles (e.g., 10 mM in buffer).

      • Large unilamellar vesicles (LUVs) composed of lipids such as POPC/POPG (3:1 molar ratio) at a concentration of 1 mg/mL in buffer.

    • For measurements, dilute the peptide stock solution to a final concentration of 50-100 µM in buffer alone or in the presence of the membrane mimetics.

  • CD Measurement:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

    • Set the scanning speed to 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer or membrane mimetic solution without the peptide and subtract it from the sample spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

    • Analyze the spectra for characteristic features of secondary structures: α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coils (strong negative band below 200 nm).

5.2 Calcein Leakage Assay

This assay quantifies the membrane-permeabilizing activity of this compound.

  • Preparation of Calcein-Loaded LUVs:

    • Prepare a lipid film by dissolving the desired lipids (e.g., POPC/POPG, 3:1) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum for at least 2 hours.

    • Hydrate the lipid film with a solution of 50-100 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing.

    • Subject the lipid suspension to at least five freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a pore size of 100 nm using a mini-extruder to form LUVs.

    • Remove the unencapsulated calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded LUVs in the buffer to a final lipid concentration of 50-100 µM in a fluorescence cuvette.

    • Monitor the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • After establishing a stable baseline, add the this compound peptide to the desired final concentration and record the fluorescence intensity over time until a plateau is reached.

    • To determine the 100% leakage value, add a lytic agent (e.g., 0.1% Triton X-100) to the cuvette to completely disrupt the vesicles.

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the following formula: % Leakage = [(F_t_ - F_0_) / (F_max_ - F_0_)] * 100 where F_t_ is the fluorescence at time t, F_0_ is the initial fluorescence before peptide addition, and F_max_ is the maximum fluorescence after adding Triton X-100.

Experimental Workflow

A systematic approach is essential for the comprehensive biophysical characterization of peptide-membrane interactions. The following diagram outlines a typical experimental workflow.

G cluster_0 Biophysical Characterization Peptide_Synthesis Peptide Synthesis & Purification CD_Spectroscopy Circular Dichroism (Secondary Structure) Peptide_Synthesis->CD_Spectroscopy ITC Isothermal Titration Calorimetry (Thermodynamics) Peptide_Synthesis->ITC Leakage_Assay Fluorescence Leakage Assay (Permeabilization) Peptide_Synthesis->Leakage_Assay MD_Simulations Molecular Dynamics Simulations (Atomistic Details) Peptide_Synthesis->MD_Simulations Liposome_Prep Model Membrane Preparation (Liposomes) Liposome_Prep->CD_Spectroscopy Liposome_Prep->ITC Liposome_Prep->Leakage_Assay Liposome_Prep->MD_Simulations Data_Analysis Data Analysis & Interpretation CD_Spectroscopy->Data_Analysis ITC->Data_Analysis Leakage_Assay->Data_Analysis MD_Simulations->Data_Analysis Mechanism_Model Mechanistic Model Development Data_Analysis->Mechanism_Model

General workflow for biophysical characterization of peptide-membrane interactions.

Conclusion

The this compound peptide represents a versatile molecule with significant potential in drug delivery and antimicrobial applications. Its interaction with lipid membranes is a key determinant of its biological activity. While current research has established its ability to undergo conformational changes and permeabilize model membranes, a complete thermodynamic and high-resolution mechanistic understanding is still emerging. The protocols and workflows detailed in this guide provide a framework for further investigation into the intricate relationship between this compound and lipid bilayers, which will be crucial for the rational design and optimization of future peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for (KFF)3K-Mediated Antibiotic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antibiotics and develop novel antimicrobial agents. Cell-penetrating peptides (CPPs) have emerged as a promising tool for overcoming bacterial membrane barriers and delivering therapeutic cargo into bacterial cells. (KFF)3K is a cationic amphipathic CPP that has demonstrated potential as a carrier for antibiotic delivery.[1] In its unmodified form, this compound exhibits minimal intrinsic antibacterial activity.[2][3] However, it can potentiate the action of other antibiotics by disrupting the outer membrane of bacteria, thereby facilitating their entry.[1] Furthermore, structural modifications to this compound, such as hydrocarbon stapling, can induce potent, intrinsic antibacterial properties and enhance protease resistance.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, conjugation, and evaluation of this compound as an antibiotic delivery vehicle.

Data Presentation

Table 1: Antimicrobial Activity of this compound and its Analogs
PeptideBacterial StrainMIC (µM)Reference(s)
This compoundE. coli K12 MG165532[3]
This compoundS. aureus ATCC 29213>60[3]
This compound[2-6] (stapled)Gram-positive strains2-16[2]
This compound[5-9] (stapled)Gram-negative strains2-16[2]
This compound-PNA conjugateE. coliSub-micromolar[4]
Table 2: Comparison of Peptide-Antibiotic Conjugate Efficacy
Peptide-Antibiotic ConjugateTarget BacteriaFold-Increase in Potency vs. Antibiotic AloneReference(s)
Vancomycin-CPPVancomycin-resistant Enterococci~1000[5]
Ciprofloxacin-OncocinE. coli (Ciprofloxacin-resistant)~3 (over parent peptide)[6]
Vancomycin-TP10Methicillin-resistant S. aureusSignificant enhancement[7]
Ciprofloxacin-TP10Candida speciesInduces antifungal activity[8]

Experimental Protocols

Synthesis of this compound Peptide

The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[3]

Materials:

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Rink amide resin

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • HPLC purification system

  • Mass spectrometer

Protocol:

  • Swell the Rink amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent like HATU and DIPEA in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys).

  • After the final coupling step, remove the N-terminal Fmoc group.

  • Wash and dry the resin.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.[9]

Conjugation of Antibiotics to this compound

The conjugation strategy will depend on the available functional groups on the antibiotic and the desired linker chemistry. A common approach involves creating a stable amide bond between a carboxylic acid on the antibiotic and an amine on the peptide.

Example: Conjugation of Ciprofloxacin (B1669076) to this compound

This protocol is adapted from a method for conjugating ciprofloxacin to another peptide and can be modified for this compound.[6][10]

Materials:

  • This compound peptide with a free N-terminal amine

  • Ciprofloxacin

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Solid-phase synthesis resin with a cleavable linker

  • Cleavage cocktail

  • HPLC purification system

  • Mass spectrometer

Protocol:

Part A: Preparation of Fmoc-Ciprofloxacin

  • Protect the secondary amine of ciprofloxacin with an Fmoc group by reacting it with Fmoc-OSu in a suitable solvent system to ensure solubility.[10]

  • Purify the resulting Fmoc-ciprofloxacin.

Part B: Solid-Phase Conjugation

  • Synthesize the this compound peptide on a solid support as described in Protocol 1, but leave the N-terminal Fmoc group on.

  • Remove the N-terminal Fmoc group from the resin-bound this compound.

  • Couple the Fmoc-protected ciprofloxacin to the N-terminus of the peptide using HATU and DIPEA in DMF.[6]

  • Cleave the this compound-ciprofloxacin conjugate from the resin and deprotect the side chains using a cleavage cocktail.

  • Purify the conjugate using reverse-phase HPLC.

  • Characterize the final conjugate by mass spectrometry and HPLC to confirm its identity and purity.[11][12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound-antibiotic conjugate stock solution

  • Incubator

  • Microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound-antibiotic conjugate in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in MHB without conjugate) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the conjugate on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound-antibiotic conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-antibiotic conjugate and incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to untreated control cells.

Protease Stability Assay

This assay evaluates the stability of the peptide-antibiotic conjugate in the presence of proteases.[3]

Materials:

  • This compound-antibiotic conjugate

  • Protease (e.g., trypsin, chymotrypsin, or human serum)

  • Incubator

  • HPLC system

  • Mass spectrometer

Protocol:

  • Incubate the this compound-antibiotic conjugate with the protease solution at a specific ratio (e.g., 1:100 enzyme to peptide by weight) at 37°C.

  • Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analyze the samples by reverse-phase HPLC to monitor the degradation of the parent conjugate peak and the appearance of degradation product peaks.

  • Optionally, use mass spectrometry to identify the cleavage sites.

  • Quantify the percentage of intact conjugate remaining at each time point.

Visualizations

Cellular Uptake and Mechanism of Action of this compound-Antibiotic Conjugates

dot

G cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm KFF3K_conj This compound-Antibiotic Conjugate om_disruption Membrane Disruption KFF3K_conj->om_disruption Interaction periplasmic_conjugate This compound-Antibiotic om_disruption->periplasmic_conjugate Translocation protease Proteases periplasmic_conjugate->protease Susceptibility sbmA SbmA Transporter (for some cargo) periplasmic_conjugate->sbmA Potential Transport cleaved_antibiotic Released Antibiotic & Peptide Fragments protease->cleaved_antibiotic Cleavage cleaved_antibiotic->sbmA cytoplasmic_antibiotic Antibiotic sbmA->cytoplasmic_antibiotic target Intracellular Target (e.g., DNA Gyrase, Ribosome) cytoplasmic_antibiotic->target Inhibition

Caption: Proposed mechanism of this compound-antibiotic conjugate uptake in Gram-negative bacteria.

Experimental Workflow for Evaluating this compound-Antibiotic Conjugates

dot

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation synthesis Peptide Synthesis (this compound) conjugation Antibiotic Conjugation synthesis->conjugation purification Purification (HPLC) conjugation->purification characterization Characterization (MS) purification->characterization mic_assay MIC Assay characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay characterization->cytotoxicity_assay stability_assay Protease Stability Assay characterization->stability_assay

Caption: Workflow for the development and evaluation of this compound-antibiotic conjugates.

Logical Relationship of this compound Properties and Therapeutic Potential

dot

G kff3k This compound Peptide cpp_properties Cell-Penetrating Properties kff3k->cpp_properties conjugate This compound-Antibiotic Conjugate cpp_properties->conjugate antibiotic_cargo Antibiotic Cargo antibiotic_cargo->conjugate enhanced_uptake Enhanced Bacterial Uptake conjugate->enhanced_uptake overcome_resistance Overcoming Resistance enhanced_uptake->overcome_resistance therapeutic_potential Therapeutic Potential overcome_resistance->therapeutic_potential

References

Application Notes and Protocols for the Synthesis of (KFF)3K Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the chemical synthesis of the (KFF)3K peptide, a cell-penetrating peptide with potential applications in drug delivery and as an antimicrobial agent.[1][2] The synthesis is based on the well-established Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

Overview

The this compound peptide consists of a repeating tripeptide unit of Lysine-Phenylalanine-Phenylalanine, followed by a terminal Lysine residue. The sequence is Ac-KFFKFFKFFK-NH2. This protocol outlines the manual synthesis process, including resin preparation, amino acid coupling, deprotection, cleavage from the resin, and subsequent purification and characterization.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis, purification, and characterization of the this compound peptide.

Category Item Supplier Example Notes
Resin Rink Amide ResinTentaGel S RAMFor C-terminal amidation[3][6]
Amino Acids Fmoc-Lys(Boc)-OH, Fmoc-Phe-OHVariousBoc protecting group for Lysine side chain[3]
Coupling Reagents HATU, HOAtVariousFor activation of carboxylic acid groups[3]
Bases Piperidine (B6355638), Collidine (or DIEA)VariousPiperidine for Fmoc deprotection[3][6]
Solvents DMF, NMP, DCMVariousHigh-purity, peptide synthesis grade
Cleavage Cocktail TFA, TIS, m-cresolVariousFor cleavage and side-chain deprotection[3]
Purification Acetonitrile, Water (HPLC Grade), TFAVariousFor Reverse-Phase HPLC
Characterization --Mass Spectrometer (e.g., ESI-MS)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound is performed on a solid support (resin) and involves a series of cyclical steps to elongate the peptide chain. The general workflow is illustrated in the diagram below.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, HOAt, Collidine) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA/TIS/m-cresol) Repeat->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Detailed Synthesis Protocol

This protocol is for a 100 µmol scale synthesis.

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 1 hour.[6]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 20% piperidine in DMF solution for 15 minutes and drain.[3]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve a 3-fold molar excess of the Fmoc-protected amino acid, HATU, and HOAt in a 1:1 mixture of DMF/NMP.[3]

    • Add a 2-fold molar excess of collidine to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.[3]

    • Drain the coupling solution and wash the resin with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/m-cresol (95:2.5:2.5 v/v/v).[3]

    • Add the cleavage cocktail to the resin and agitate for 60 minutes.[3]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification Protocol

The crude this compound peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of mobile phase B is typically used for elution (e.g., 5-95% B over 30 minutes). The exact gradient may need to be optimized.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide product.

Characterization

The identity and purity of the synthesized this compound peptide should be confirmed using the following techniques:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

  • Analytical RP-HPLC: To assess the purity of the final product.

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship of the synthesis process can be visualized as a decision-making and execution workflow.

Synthesis_Logic Start Start Synthesis Choose_Resin Choose Resin (Rink Amide for C-terminal Amide) Start->Choose_Resin SPPS_Cycle Perform SPPS Cycles (Deprotection, Coupling, Washing) Choose_Resin->SPPS_Cycle Check_Completion All Amino Acids Coupled? SPPS_Cycle->Check_Completion Check_Completion->SPPS_Cycle No Cleavage Cleave from Resin & Deprotect Side Chains Check_Completion->Cleavage Yes Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize (MS, HPLC) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for (KFF)3K Conjugation to Cargo Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the cell-penetrating peptide (KFF)3K for the delivery of various cargo molecules, with a primary focus on antimicrobial applications. Detailed protocols for the conjugation, purification, and characterization of this compound-cargo conjugates are provided to guide researchers in this field.

Introduction to this compound as a Delivery Vehicle

This compound is a synthetic, cationic cell-penetrating peptide (CPP) with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2.[1] It is known to disrupt the outer membrane of bacteria, facilitating the uptake of conjugated cargo molecules and other antibiotics.[1] This property makes it a valuable tool for enhancing the delivery of therapeutic agents, particularly those targeting intracellular components of bacteria. While it shows some inherent antibacterial activity at higher concentrations, its primary utility lies in its ability to act as a delivery vector.[2][3]

The primary applications of this compound conjugates have been in the development of novel antimicrobial agents. Notably, it has been extensively used to deliver peptide nucleic acids (PNAs), which are synthetic analogs of DNA/RNA, to inhibit the expression of essential bacterial genes.[4][5] Conjugation of this compound to PNAs targeting genes like acpP, ftsI, mrcB, and mrdA has shown significant antibacterial activity against various pathogens, including Escherichia coli and Salmonella Typhimurium.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its conjugates based on published literature.

Table 1: Antibacterial Activity of this compound-PNA Conjugates

Target GeneTarget OrganismMIC (µM)Reference
acpPE. coli1
ftsISalmonella TyphimuriumDose-dependent inhibition[5]
mrcBSalmonella TyphimuriumDose-dependent inhibition[5]
mrdASalmonella TyphimuriumStrongest inhibition among tested genes[5]
Unspecified (TAMRA-labeled)F. nucleatum20[2]

Table 2: Cellular Uptake and Stability of this compound Conjugates

ConjugateCell TypeUptake EfficiencyStability (t1/2 in bacterial culture)Reference
This compound-TAMRAF. nucleatum~15%Not Reported[2]
This compound-eg1-PNAE. coliNot explicitly quantified< 5 minutes[4]

Table 3: Antibacterial Activity of Modified this compound Peptides

PeptideModificationTarget Organism(s)MIC Range (µM)Reference
This compound (unmodified)NoneVarious Gram-positive and Gram-negative strains> 32[6][7]
This compound[5-9]Hydrocarbon stapleVarious Gram-positive and Gram-negative strains2-16[6][7]
This compound[2-6]Hydrocarbon stapleVarious Gram-positive and Gram-negative strains2-16[6][7]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a cargo molecule via maleimide-thiol chemistry, a widely used method for bioconjugation.

General Workflow for this compound-Cargo Conjugation

The overall process involves the preparation of the this compound peptide with a reactive thiol group (e.g., by adding a C-terminal cysteine) and the cargo molecule with a maleimide (B117702) group, followed by their conjugation, and subsequent purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peptide Prepare Thiol-Reactive this compound (e.g., this compound-Cys) conjugation Conjugation Reaction (Maleimide-Thiol Ligation) prep_peptide->conjugation prep_cargo Prepare Maleimide-Activated Cargo prep_cargo->conjugation purification Purification by RP-HPLC conjugation->purification characterization Characterization (MALDI-TOF MS, HPLC) purification->characterization G cluster_outside Outside Bacterium cluster_membrane Bacterial Membranes cluster_inside Inside Bacterium conjugate This compound-Cargo Conjugate outer_membrane Outer Membrane conjugate->outer_membrane Disruption periplasm Periplasm outer_membrane->periplasm Translocation inner_membrane Inner Membrane cytoplasm Cytoplasm inner_membrane->cytoplasm periplasm->inner_membrane SbmA Transporter target Intracellular Target cytoplasm->target Action of Cargo

References

Applications of (KFF)3K in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide (KFF)3K, a cell-penetrating peptide (CPP), has garnered attention in the field of drug delivery, primarily for its ability to traverse bacterial cell membranes. This document provides a comprehensive overview of its applications, supported by experimental data and detailed protocols. The core focus of current research lies in its use as a carrier for antimicrobial agents, particularly antisense peptide nucleic acids (PNAs), to combat multidrug-resistant bacteria.

Overview of this compound in Drug Delivery

This compound is a cationic and amphipathic peptide with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2.[1] Its primary mechanism of action in drug delivery involves the disruption of the bacterial outer membrane, facilitating the uptake of conjugated cargo molecules.[1] While it exhibits poor intrinsic antibacterial activity, its ability to permeabilize bacterial membranes makes it an effective delivery vehicle.[2]

Primary Application: Delivery of Antisense Oligonucleotides

The most documented application of this compound is the delivery of PNAs and other antisense oligonucleotides into bacterial cells.[3][4] These synthetic DNA analogs can be designed to specifically target essential bacterial genes, thereby inhibiting bacterial growth.[3] this compound facilitates the entry of these molecules, which would otherwise be unable to cross the bacterial cell wall and membrane.[3]

Emerging Application: Stapled this compound Analogues as Antimicrobial Peptides

Recent research has focused on modifying the this compound peptide by introducing hydrocarbon staples.[5][6] This modification induces and stabilizes an α-helical secondary structure, which has been shown to enhance the peptide's own antibacterial activity.[5][6] Stapled this compound analogues have demonstrated significant antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria and also exhibit increased resistance to proteolytic degradation.[2][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its stapled analogues.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight1412.76 g/mol [1]
FormulaC78H105N15O10[1]
SequenceLys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2[1]
PurityTypically >95% (as per commercial suppliers)N/A

Table 2: Antimicrobial Activity of Stapled this compound Analogues

PeptideTarget OrganismMIC (µM)Reference
This compound (unmodified)E. coli K12 MG165532[2]
This compound (unmodified)S. aureus ATCC 29213> 60[2]
This compound[2-6]E. coli K12 MG16554[5]
This compound[5-9]E. coli K12 MG16554[5]
This compound[2-6]S. aureus ATCC 2921316[5]
This compound[5-9]S. aureus ATCC 292132[5]
This compound[2-6]P. aeruginosa PAO18[5]
This compound[5-9]P. aeruginosa PAO14[5]
This compound[2-6]A. baumannii ATCC 196068[5]
This compound[5-9]A. baumannii ATCC 196064[5]

MIC: Minimum Inhibitory Concentration

Table 3: Proteolytic Stability of this compound and Stapled Analogues

Peptide% Degraded after 20 min with Chymotrypsin (B1334515)Reference
This compound (unmodified)70%[2]
This compound[5-9]~10% (90% remained undigested)[2][5]

Experimental Protocols

Synthesis of this compound Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of this compound using standard Fmoc/t-Bu chemistry.[7]

Materials:

  • Rink-amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Coupling reagents: HATU, HOAt, collidine

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Piperidine (B6355638)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), m-cresol

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Protocol:

  • Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Activate the Fmoc-protected amino acid (3-fold molar excess) by dissolving it with HATU and HOAt (1:1 molar ratio to the amino acid) in a DMF/NMP (1:1, v/v) solution. b. Add collidine (2-fold molar excess relative to the amino acid) to the activation mixture. c. Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours. d. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: a. After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) and dry it. b. Treat the resin with the cleavage cocktail (TFA/TIS/m-cresol, 95:2.5:2.5 v/v/v) for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and decant the ether. c. Lyophilize the crude peptide. d. Purify the peptide by RP-HPLC. e. Confirm the identity of the purified peptide by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method to determine the MIC of antimicrobial peptides.[5]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Peptide stock solution

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Proteolytic Stability Assay

This protocol assesses the stability of the peptides in the presence of a protease, such as chymotrypsin.[2]

Materials:

  • Peptide solution

  • Chymotrypsin solution

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • RP-HPLC system

Protocol:

  • Reaction Setup: Mix the peptide solution with the chymotrypsin solution in the reaction buffer. A typical enzyme-to-substrate ratio is 1:50 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 10, 20, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a protease inhibitor or an acidic solution (e.g., 10% TFA).

  • HPLC Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

Visualizations

Signaling Pathways and Experimental Workflows

DrugDeliveryWorkflow cluster_synthesis Peptide Synthesis & Modification cluster_formulation Drug Formulation cluster_evaluation In Vitro & In Vivo Evaluation Peptide_Synthesis Synthesis of this compound Stapling Hydrocarbon Stapling (Optional) Peptide_Synthesis->Stapling Drug_Conjugation Drug Conjugation (e.g., PNA) Stapling->Drug_Conjugation Formulation In_Vitro_Testing In Vitro Testing (MIC, Stability) Drug_Conjugation->In_Vitro_Testing Evaluation In_Vivo_Testing In Vivo Animal Models (Efficacy, Toxicity) In_Vitro_Testing->In_Vivo_Testing

BacterialCellEntry KFF3K_Drug This compound-Drug Conjugate Outer_Membrane Outer_Membrane KFF3K_Drug->Outer_Membrane Membrane Disruption Drug Drug Cytoplasm Cytoplasm Drug->Cytoplasm Cellular Target Engagement Outer_Membrane->Drug Translocation

Future Directions and Unexplored Areas

The application of this compound in drug delivery is a promising yet nascent field. While its utility in delivering antisense agents to bacteria is well-established, several areas remain largely unexplored:

  • Delivery of Other Drug Modalities: There is a significant lack of data on the use of this compound to deliver other types of drugs, such as small molecules, proteins, or other biologics. Research in this area could broaden the therapeutic potential of this peptide.

  • This compound-Based Nanoparticles and Hydrogels: The formulation of this compound into nanoparticles or self-assembling hydrogels for controlled drug release has not been extensively reported. Such systems could improve drug stability, reduce toxicity, and enable targeted delivery.

  • Detailed In Vivo Studies: While some in vivo studies have been conducted for PNA delivery, comprehensive pharmacokinetic and pharmacodynamic studies of this compound-drug conjugates are needed to assess their clinical translatability.

  • Toxicity and Biocompatibility: More in-depth studies on the cytotoxicity and immunogenicity of this compound and its analogues are required to ensure their safety for therapeutic applications.

References

Application Note: (KFF)3K-Mediated Delivery of Antisense Oligonucleotides for Bacterial Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for silencing disease-causing genes by binding to specific mRNA sequences.[1] A significant challenge, particularly in antibacterial applications, is the efficient delivery of these large, often charged molecules across the formidable barrier of the bacterial cell envelope.[2][3] Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering molecular cargo. The synthetic peptide (KFF)3K, a lysine- and phenylalanine-rich CPP, has emerged as a highly effective carrier for delivering ASOs into bacteria, such as E. coli and Salmonella.[4][5] It is particularly potent when used to transport charge-neutral ASOs, such as peptide nucleic acids (PNAs) and phosphorodiamidate morpholino oligomers (PMOs).[6][7] This document provides detailed protocols for the synthesis, conjugation, and evaluation of this compound-ASO conjugates for antibacterial research.

Mechanism of Action

The this compound peptide facilitates the entry of ASOs into Gram-negative bacteria through a multi-step process. The cationic nature of the peptide interacts with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane, leading to membrane destabilization and permeabilization.[2][8] Once in the periplasm, the this compound peptide can be cleaved, leaving the ASO or a truncated peptide-ASO conjugate to be transported across the inner membrane.[6][7] This inner membrane translocation is often mediated by the SbmA inner membrane transporter protein.[2][5] Inside the cytoplasm, the ASO, particularly PNA, binds to its complementary target mRNA near the ribosome binding site. This binding sterically hinders the ribosome, inhibiting translation and leading to a sequence-specific reduction in protein synthesis.[9] This mechanism of action is independent of RNase H.[9]

G cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm conjugate This compound-ASO Conjugate om Outer Membrane conjugate->om 1. Permeabilization cleavage Peptide Cleavage aso_frag ASO / Truncated Conjugate cleavage->aso_frag 2. Cleavage im Inner Membrane (SbmA Transporter) aso_frag->im 3. SbmA Transport aso_cyto ASO mrna Target mRNA aso_cyto->mrna 4. Hybridization protein Protein Synthesis (Inhibited) mrna->protein ribosome Ribosome ribosome->mrna 5. Steric Blockage

Caption: Mechanism of this compound-mediated ASO delivery into Gram-negative bacteria.

Data Presentation

Table 1: Efficacy of this compound Delivery with Various ASO Modalities

A systematic comparison of seven different 10-mer ASO modalities targeting the essential acpP gene in Salmonella enterica revealed that charge-neutral backbones are most effectively delivered by this compound.[6][7]

ASO ModalityBackbone ChargeTarget Binding AffinityIn Vitro Translation RepressionBacterial Growth Inhibition (when conjugated to this compound)
PNA (Peptide Nucleic Acid)NeutralHighHighEffective [6][7]
PMO (Phosphorodiamidate Morpholino)NeutralLowModerateEffective [6][7]
LNA (Locked Nucleic Acid)NegativeHighHighIneffective[6][7]
RNA-MOE (2'-Methoxyethyl)NegativeHighHighIneffective[6][7]
RNA-F (2'-Fluoro)NegativeHighModerateIneffective[6]
RNA-OMe (2'-O-Methyl)NegativeNoneNoneIneffective[6]
DNA-PTO (Phosphorothioate)NegativeNoneNoneIneffective[6]
Table 2: Influence of PNA Length on Antimicrobial Activity

Studies on this compound-PNA conjugates targeting the acpP gene in E. coli have shown an optimal PNA length for maximal antimicrobial activity, suggesting that uptake is size-constrained.[10]

PNA Length (nucleobases)Relative Antimicrobial Activity (MIC)PNA-RNA Duplex Stability (Tm)
8LowerLower
10 Highest Optimal [10]
12HighHigher
14LowerHigher
16LowerHighest
18LowestHighest
Table 3: Examples of this compound-ASO Activity Against Bacterial Pathogens

This compound-PNA conjugates have demonstrated potent, sequence-specific bactericidal activity against various pathogens at low micromolar concentrations.[2][5]

Target GeneBacterial SpeciesASO TypeMinimal Inhibitory Concentration (MIC)Reference
acpPUropathogenic E. coli (UPEC)PNA1.25 µM[5]
acpPSalmonella entericaPNA~2.5 µM[6]
acpPWild-type E. coliPMODose-dependent inhibition[4]
gyrAFusobacterium nucleatumPNAMinor growth delay, largely non-specific[11]

Experimental Protocols

G cluster_synthesis Synthesis & Conjugation cluster_validation Activity Validation pep_syn Protocol 1: This compound Synthesis conjugate Protocol 2: Conjugation pep_syn->conjugate aso_syn ASO Synthesis (e.g., PNA) aso_syn->conjugate purify HPLC Purification conjugate->purify mic Protocol 3: MIC Assay purify->mic Test Antimicrobial Activity uptake Protocol 4: Uptake Assay purify->uptake Confirm Cellular Entry translation Protocol 5: In Vitro Translation Inhibition purify->translation Verify Mechanism

Caption: General experimental workflow for evaluating this compound-ASO conjugates.

Protocol 1: Synthesis of this compound Peptide

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) procedures.[12]

Materials:

  • Rink-amide resin (e.g., TentaGel S RAM)

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Collidine or DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), Piperidine (B6355638)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIPS (Triisopropylsilane)/m-cresol (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve a 3-fold molar excess of the Fmoc-amino acid and HATU in DMF/NMP (1:1).

    • Add a 6-fold molar excess of collidine or DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence (K-F-F-K-F-F-K-F-F-K).

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (Dichloromethane) and dry it. Treat the resin with the cleavage cocktail for 1-2 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Lyophilize the crude peptide. Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Conjugation of this compound to Antisense Oligonucleotides

Conjugation can be achieved either during synthesis (for PNA) or post-synthetically using click chemistry.[6]

Method A: Solid-Phase Synthesis of this compound-PNA Fusion This method involves continuing the synthesis on the peptide synthesizer after the peptide sequence is complete, by adding PNA monomers.

Method B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) This method offers a modular approach. The peptide is synthesized with an azide (B81097) group, and the ASO is synthesized with a strained alkyne (e.g., DBCO).

  • Synthesize the this compound peptide with a C-terminal or N-terminal azide modification (e.g., using Fmoc-Lys(N3)-OH).[12]

  • Obtain or synthesize the ASO with a 5' or 3' DBCO modification.

  • Dissolve the azide-peptide and alkyne-ASO in a suitable buffer (e.g., PBS, pH 7.4).

  • Mix the components, typically at a 1:1.2 molar ratio of ASO to peptide.

  • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Purify the resulting conjugate using RP-HPLC.

  • Confirm the final product via mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a conjugate that inhibits visible bacterial growth.[5]

Materials:

  • Bacterial strain of interest (e.g., UPEC 536)

  • Growth medium (e.g., Mueller-Hinton Broth, MHB)

  • 96-well microtiter plates

  • This compound-ASO conjugate, scrambled-sequence control conjugate, peptide-only control

  • Plate reader or incubator

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute the culture in fresh MHB to a final concentration of ~5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the test conjugates in MHB in the 96-well plate. A typical concentration range is 0.1 µM to 50 µM.

  • Inoculate Plate: Add an equal volume of the bacterial inoculum to each well. Include a positive control (bacteria, no conjugate) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the conjugate where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 4: Cellular Uptake Assay using Fluorescence Microscopy

This qualitative assay visualizes the entry of the conjugate into bacterial cells.

Materials:

  • This compound peptide conjugated to a fluorophore (e.g., TAMRA or FITC).

  • Bacterial strain of interest.

  • Growth medium.

  • Microscope slides.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Incubation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS. Add the fluorescently labeled this compound conjugate to the cell suspension at a final concentration of 5-10 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Washing: Centrifuge the cells to pellet them and remove the supernatant containing the unbound conjugate. Wash the cell pellet 2-3 times with cold PBS.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small drop on a microscope slide and cover with a coverslip.

  • Imaging: Visualize the cells using both bright-field and fluorescence microscopy to observe the localization of the fluorescent signal within the bacteria.

Protocol 5: In Vitro Translation Inhibition Assay

This assay directly measures the ability of a this compound-ASO conjugate to inhibit the translation of its target mRNA in a cell-free system.[5]

Materials:

  • Cell-free transcription-translation (TX-TL) system (e.g., PURExpress®).

  • DNA template encoding the target gene fused to a reporter (e.g., acpP fused to gfp).

  • This compound-ASO conjugate and scrambled control.

  • SDS-PAGE equipment and Western blot supplies (or a plate reader for GFP fluorescence).

Procedure:

  • Prepare Template: Generate the target mRNA in vitro using a T7 transcription kit or use a linear DNA template directly in the combined TX-TL system.

  • Set up Reactions: In a microcentrifuge tube, combine the components of the TX-TL system according to the manufacturer's instructions.

  • Add Conjugates: Add varying concentrations of the this compound-ASO conjugate (e.g., 1- to 20-molar excess over the mRNA template) to the reactions. Include a no-conjugate control and a scrambled-sequence control.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours to allow for transcription and translation.

  • Analysis:

    • Fluorescence: If using a GFP reporter, measure the fluorescence intensity in a plate reader.

    • Western Blot: Stop the reactions by adding SDS-loading buffer. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the reporter protein (e.g., anti-GFP).

  • Quantification: Quantify the band intensities or fluorescence levels. A reduction in the reporter signal in the presence of the specific ASO conjugate compared to controls indicates successful translation inhibition.[5]

References

Application Notes and Protocols for (KFF)3K Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(KFF)3K is a synthetic cell-penetrating peptide (CPP) with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2. Its amphipathic nature, characterized by alternating cationic lysine (B10760008) (K) and hydrophobic phenylalanine (F) residues, allows it to interact with and disrupt biological membranes. This property makes this compound a subject of interest for its potential as an antimicrobial agent and as a vector for delivering therapeutic cargo, such as peptide nucleic acids (PNAs), into cells.[1][2] This document provides detailed protocols for the synthesis, purification, and characterization of this compound, as well as methods for assessing its antimicrobial and cytotoxic activities.

Data Presentation

Table 1: Antimicrobial Activity of this compound and its Analogs
PeptideOrganismStrainMIC (µM)Reference
This compoundEscherichia coliK12 MG165532[1]
This compoundStaphylococcus aureusATCC 29213>60[1]
This compoundStaphylococcus pseudintermediusMRSP4-8[3]
This compoundStaphylococcus pseudintermediusMSSP8-16[3]
This compound[2-6] (stapled)Escherichia coliK128-16[1]
This compound[5-9] (stapled)Escherichia coliK128-16[1]
This compound[2-6] (stapled)Staphylococcus aureusATCC 292132-4[4]
This compound[5-9] (stapled)Staphylococcus aureusATCC 292134-8[4]
This compound[2-6] (stapled)Pseudomonas aeruginosaPAO18-16[4]
This compound[5-9] (stapled)Pseudomonas aeruginosaPAO116[4]

Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Table 2: Cytotoxicity and Hemolytic Activity of this compound
AssayCell Line / Blood CellsParameterValueReference
Hemolytic ActivityHuman Red Blood CellsHC50 (µM)>100Data for similar cationic peptides suggest low hemolytic activity at antimicrobial concentrations.[5] Specific HC50 for this compound requires further experimental determination.
Cytotoxicity (MTT Assay)HeLa, HEK293, A549IC50 (µM)>100Cationic antimicrobial peptides often exhibit higher toxicity against cancer cell lines compared to normal cell lines.[6][7][8] Specific IC50 values for this compound against these cell lines require further experimental determination.

Note: HC50 (Hemolytic Concentration 50%) is the concentration of the peptide that causes 50% hemolysis of red blood cells. IC50 (Inhibitory Concentration 50%) is the concentration of the peptide that reduces the viability of a cell population by 50%.

Experimental Protocols

This compound Peptide Synthesis and Purification

This protocol describes the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry.

Materials:

  • Rink-amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Piperidine (B6355638)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it in DMF with HATU and DIPEA (molar ratio 1:1:2) for a few minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Wash the resin with DMF to remove unreacted reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Phe, Phe, Lys, etc.).

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and discard the ether. Wash the peptide pellet with cold ether two more times.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide.

  • Lyophilization: Freeze the purified peptide solution and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound peptide stock solution

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test microorganism into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions:

    • Prepare a series of two-fold dilutions of the this compound peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum without any peptide.

    • Negative Control: Wells containing MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

This assay measures the ability of this compound to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • This compound peptide stock solution

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS)

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Microplate reader

Protocol:

  • Prepare RBC Suspension:

    • Centrifuge fresh human blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions: Prepare a series of two-fold dilutions of the this compound peptide stock solution in PBS in the 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Negative Control (0% hemolysis): RBCs in PBS only.

    • Positive Control (100% hemolysis): RBCs with 1% Triton X-100.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • This compound peptide stock solution

  • Mammalian cell line (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Peptide Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the this compound peptide.

    • Control: Wells with cells in medium only.

    • Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability:

    • % Cell Viability = (Abs_sample / Abs_control) x 100

Propidium Iodide (PI) Uptake Assay

This assay is used to assess plasma membrane integrity. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane disruption.

Materials:

  • This compound peptide stock solution

  • Bacterial cells

  • PBS

  • Propidium iodide (PI) solution (1 mg/mL)

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare Bacterial Suspension: Grow bacteria to the mid-log phase and resuspend them in PBS to an OD600 of 0.2.

  • Peptide Treatment:

    • Add various concentrations of the this compound peptide to the bacterial suspension.

    • Control: Bacterial suspension without peptide.

  • PI Staining: Add PI to a final concentration of 10 µg/mL and incubate for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Fluorescence Microscope: Observe the cells for red fluorescence, which indicates PI uptake and membrane damage.

Signaling Pathways and Experimental Workflows

Bacterial Response to this compound-Induced Membrane Stress

This compound, like many other cationic antimicrobial peptides, disrupts the bacterial membrane, leading to membrane depolarization and leakage of cellular contents. This membrane stress triggers bacterial two-component systems (TCS), such as PhoPQ and CprRS, which act as sensors and regulators of adaptive responses.[9][10][11][12][13][14]

  • PhoPQ System: In Gram-negative bacteria like E. coli and Salmonella, the sensor kinase PhoQ is activated by the displacement of divalent cations (like Mg2+) from the outer membrane by cationic peptides. Activated PhoQ then phosphorylates the response regulator PhoP, which in turn upregulates the expression of genes involved in lipopolysaccharide (LPS) modification.[12][13][15] This modification reduces the net negative charge of the bacterial surface, thereby repelling the cationic peptide and conferring resistance.

  • CprRS System: In Pseudomonas aeruginosa, the CprRS two-component system also senses cationic antimicrobial peptides and triggers the expression of the arnBCADTEF operon, which is responsible for LPS modification.[10][14][16]

Bacterial_Response Bacterial Response to this compound-Induced Membrane Stress KFF3K This compound Peptide Bacterial_Membrane Bacterial Outer Membrane KFF3K->Bacterial_Membrane Binds to Membrane_Disruption Membrane Disruption (Depolarization, Pore Formation) Bacterial_Membrane->Membrane_Disruption Induces PhoQ PhoQ (Sensor Kinase) Membrane_Disruption->PhoQ Activates CprS CprS (Sensor Kinase) Membrane_Disruption->CprS Activates PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates LPS_Modification_Genes LPS Modification Genes (e.g., arn operon) PhoP->LPS_Modification_Genes Upregulates LPS_Modification LPS Modification (Reduced Negative Charge) LPS_Modification_Genes->LPS_Modification Leads to Resistance Increased Resistance LPS_Modification->Resistance Results in CprR CprR (Response Regulator) CprS->CprR Phosphorylates CprR->LPS_Modification_Genes Upregulates Mammalian_Cell_Response Mammalian Cell Response to this compound-Induced Membrane Damage cluster_inflammation Pro-inflammatory Response cluster_apoptosis Apoptotic Pathway KFF3K_inflammation This compound Peptide Plasma_Membrane Plasma Membrane KFF3K_inflammation->Plasma_Membrane Interacts with Pore_Formation_inflammation Pore Formation Plasma_Membrane->Pore_Formation_inflammation Induces K_Efflux K+ Efflux Pore_Formation_inflammation->K_Efflux Causes NLRP3_Inflammasome NLRP3 Inflammasome Activation K_Efflux->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Leads to IL1b_IL18 IL-1β / IL-18 Maturation & Secretion Caspase1->IL1b_IL18 Mediates Inflammation Inflammation IL1b_IL18->Inflammation Promotes KFF3K_apoptosis This compound Peptide (Intracellular) Mitochondrial_Membrane Mitochondrial Outer Membrane KFF3K_apoptosis->Mitochondrial_Membrane Targets Pore_Formation_apoptosis Pore Formation Mitochondrial_Membrane->Pore_Formation_apoptosis Induces Cytochrome_c_Release Cytochrome c Release Pore_Formation_apoptosis->Cytochrome_c_Release Causes Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome Initiates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Experimental Workflow for this compound Peptide Assays Start Start: Synthesized this compound Purification Purification (RP-HPLC) Start->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening Characterization->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening Characterization->Cytotoxicity_Screening MIC_Assay MIC Assay (Bacteria, Fungi) Antimicrobial_Screening->MIC_Assay Membrane_Permeabilization Membrane Permeabilization Assay (Propidium Iodide) MIC_Assay->Membrane_Permeabilization Data_Analysis Data Analysis & Interpretation Membrane_Permeabilization->Data_Analysis Hemolysis_Assay Hemolysis Assay (Human RBCs) Cytotoxicity_Screening->Hemolysis_Assay MTT_Assay MTT Assay (Mammalian Cells) Hemolysis_Assay->MTT_Assay MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Enhancing Drug Uptake in Gram-Negative Bacteria using (KFF)3K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell-penetrating peptide (KFF)3K is a valuable tool for enhancing the intracellular uptake of drugs in Gram-negative bacteria. The outer membrane of these bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable barrier to many conventional antibiotics. This compound, a synthetic peptide, effectively disrupts this barrier, thereby potentiating the activity of co-administered therapeutic agents.[1] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

The primary mechanism by which this compound enhances drug uptake is through the permeabilization of the Gram-negative outer membrane.[1] The peptide's cationic nature, conferred by the lysine (B10760008) (K) residues, facilitates its initial electrostatic interaction with the negatively charged phosphate (B84403) groups of the lipid A component of LPS. Subsequently, the hydrophobic phenylalanine (F) residues are thought to insert into the hydrophobic regions of the outer membrane, leading to its disruption. This disruption creates transient pores or destabilizes the membrane structure, allowing drugs that are normally excluded to traverse the outer membrane and reach their intracellular targets. While this compound itself exhibits modest intrinsic antibacterial activity at higher concentrations, its principal utility lies in its synergistic effect with other antibiotics.[2][3][4]

Data Presentation

Synergistic Activity of this compound Analog with Antibiotics

The following table summarizes the synergistic activity of a closely related peptide, KFFKFFKFFK, with various antibiotics against Gram-negative bacteria. The data demonstrates the significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics in the presence of the peptide, indicating enhanced efficacy.

AntibioticBacterial StrainPeptide Concentration (µg/mL)Fold Decrease in MIC of AntibioticReference
RifampinEscherichia coli3300[5]
ErythromycinEscherichia coli3Significant Synergism[5]
Fusidic AcidEscherichia coli3Significant Synergism[5]
NovobiocinEscherichia coli3Significant Synergism[5]
Intrinsic Antibacterial Activity of this compound

While primarily used as a potentiator, this compound does possess some intrinsic antibacterial activity. The following table provides the MIC of unmodified this compound against a common Gram-negative strain. It's important to note that modifications to the peptide, such as stapling, can significantly enhance its direct antibacterial properties.

Bacterial StrainMIC of this compound (µM)Reference
Escherichia coli K12 MG165532[6]

Visualizations

Signaling Pathway: this compound-Mediated Drug Uptake

G cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasmic Space KFF3K This compound Peptide LPS Lipopolysaccharide (LPS) KFF3K->LPS 1. Electrostatic Interaction Drug Antibiotic Drug Target Intracellular Target Drug->Target 4. Drug reaches intracellular target LPS->KFF3K 2. Hydrophobic Insertion LPS->Drug 3. Membrane Disruption & Drug Entry

Caption: Mechanism of this compound-enhanced drug uptake in Gram-negative bacteria.

Experimental Workflow: Assessing Membrane Permeability

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacteria Grow bacterial culture to mid-log phase Wash Wash and resuspend cells in buffer Bacteria->Wash Incubate Incubate cells with This compound and/or drug Wash->Incubate AddDye Add fluorescent dye (NPN or PI) Incubate->AddDye Measure Measure fluorescence intensity AddDye->Measure Analyze Analyze fluorescence data to determine permeability Measure->Analyze

References

Application Notes and Protocols: Methodology for Stapling (KFF)3K Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (KFF)3K peptide is a cell-penetrating peptide known for its ability to disrupt the outer membrane of bacteria, facilitating the uptake of other molecules.[1] However, the native peptide exhibits limited intrinsic antimicrobial activity and is susceptible to proteolytic degradation.[2][3] Hydrocarbon stapling is a powerful strategy to address these limitations by constraining the peptide into a stable α-helical conformation. This conformational rigidity enhances proteolytic resistance and can induce potent antimicrobial properties.[2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of stapled this compound peptides, specifically focusing on the this compound[2-6] and this compound[5-9] analogs. These analogs incorporate a hydrocarbon staple at the i, i+4 positions, transforming the cell-penetrating peptide into a promising antibacterial agent.

Data Summary

The following tables summarize the key quantitative data for linear and stapled this compound peptides.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

PeptideS. aureus (μM)E. coli (μM)P. aeruginosa (μM)
Linear this compound>32>32>32
Stapled this compound[2-6]2 - 162 - 162 - 16
Stapled this compound[5-9]2 - 162 - 162 - 16
Data sourced from Macyszyn J, et al. (2023).[2][3][4]

Table 2: Biophysical and Stability Properties

PeptideSecondary Structure (in buffer)α-Helicity (in DPC micelles)Protease Resistance (Chymotrypsin)
Linear this compoundMostly undefinedHelical tendencyLow
Stapled this compound[2-6]α-helicalHelicalHigh
Stapled this compound[5-9]α-helical~60%High (90% undigested)
Data sourced from Macyszyn J, et al. (2023).[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Stapled this compound Peptides

This protocol outlines the manual synthesis of C-terminally amidated this compound and its stapled analogs using Fmoc/tBu chemistry.

1.1. Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

  • Fmoc-protected non-natural amino acid for stapling: (S)-2-(4′-pentenyl)-alanine (PEN)[3]

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Washing solvent: Ethanol

1.2. Peptide Sequences:

  • Linear this compound: KFFKFFKFFK

  • Stapled this compound[2-6]: K-PEN-FK-PEN-FKFFK (Staple between residues 2 and 6)

  • Stapled this compound[5-9]: KFFK-PEN-FKF-PEN-K (Staple between residues 5 and 9)

1.3. Synthesis Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of HBTU, and 4 equivalents of HOBt in DMF. Add 8 equivalents of DIPEA and add the mixture to the resin. Couple for 1 hour.

    • For the non-natural amino acid (PEN): Use the same equivalents as for standard amino acids, but extend the coupling time to 2 hours to ensure complete reaction due to the steric hindrance of the α,α-disubstituted amino acid.[6]

  • Washing: After each coupling step, wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For amino acids coupled immediately after the PEN residue, a double coupling may be necessary.[6]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the resin with DMF, DCM, and finally ethanol, then dry under vacuum.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat n-1 times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After last AA Repeat->Deprotect1 Final_Wash Wash and Dry Final_Deprotect->Final_Wash

Figure 1. Solid-Phase Peptide Synthesis Workflow.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

2.1. Materials:

  • Grubbs' first-generation catalyst

  • 1,2-dichloroethane (DCE), anhydrous and degassed

2.2. Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCE for 30 minutes.

  • Prepare a 10 mM solution of Grubbs' catalyst in DCE.

  • Add the catalyst solution to the resin (typically 10-20 mol% relative to the peptide).

  • Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reaction is complete, wash the resin thoroughly with DCE and DCM to remove the catalyst.

Protocol 3: Peptide Cleavage and Purification

3.1. Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

3.2. Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge to pellet the crude peptide and wash with cold ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of Solvent A and B (e.g., 5-95% B over 30 minutes).

    • Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Purification_Workflow Cleavage Cleavage from Resin (TFA/TIS/H2O) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification (C18 column) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Figure 2. Peptide Purification Workflow.

Protocol 4: Characterization of Stapled this compound Peptides

4.1. Circular Dichroism (CD) Spectroscopy for Helicity Determination:

  • Sample Preparation: Prepare peptide solutions (e.g., 50 µM) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) and in a membrane-mimicking environment (e.g., 2 mM DPC micelles).

  • CD Measurement:

    • Use a CD spectrometer and a quartz cuvette with a 1 mm path length.

    • Record spectra from 190 to 260 nm at room temperature.

    • Subtract the spectrum of the buffer/micelle solution from the peptide spectra.

  • Helicity Calculation: Calculate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([(\theta)]222) with the following formula: % Helicity = ([(\theta)]222 - [(\theta)]C) / ([(\theta)]H - [(\theta)]C) x 100 Where [(\theta)]C is the ellipticity of the random coil and [(\theta)]H is the ellipticity of a pure α-helix for a peptide of a given length.

4.2. Protease Stability Assay:

  • Sample Preparation: Prepare peptide solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digestion:

    • Add chymotrypsin (B1334515) to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction and quench it with an equal volume of 1% TFA.

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide over time.

Mechanism of Action

The stapling of this compound peptides induces and stabilizes an α-helical conformation, which is crucial for their antibacterial activity.[2][3][4] This amphipathic helix interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane disruption, increased permeability, and ultimately cell death.[1] The hydrocarbon staple enhances the hydrophobicity of one face of the helix, promoting its insertion into the lipid bilayer.

Mechanism_of_Action cluster_0 Bacterial Cell Membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption (Pore Formation/Destabilization) Membrane->Disruption Cytoplasm Cytoplasm Stapled_Peptide Stapled this compound Peptide (Amphipathic α-helix) Interaction Electrostatic Interaction Stapled_Peptide->Interaction Interaction->Membrane Targets anionic lipids Disruption->Cytoplasm Leakage of contents Cell_Death Cell Death Disruption->Cell_Death

Figure 3. Proposed Mechanism of Action of Stapled this compound Peptides.

Conclusion

The methodology described provides a robust framework for the development of stapled this compound peptides as potent antibacterial agents. By enforcing an α-helical structure, hydrocarbon stapling enhances the peptide's ability to disrupt bacterial membranes while also significantly improving its stability against proteolytic degradation. These protocols can be adapted for the synthesis and evaluation of other stapled peptide candidates in drug discovery and development.

References

Application Notes and Protocols for Fluorescent Labeling of (KFF)3K

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the fluorescent labeling of the peptide (KFF)3K. The peptide, with the sequence KFFKFFKFFK, possesses multiple primary amines within its lysine (B10760008) residues, making it an ideal candidate for labeling with amine-reactive fluorescent dyes.[1][2] This guide will cover the most common and effective techniques, including the use of N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1][3][] Detailed experimental procedures, data presentation in tabular format, and diagrams to illustrate workflows and pathways are included to facilitate seamless adoption in a laboratory setting.

Introduction to this compound and Fluorescent Labeling

This compound is a synthetic peptide with a sequence of KFFKFFKFFK. The presence of four lysine residues, each with a primary amine in its side chain, plus the N-terminal amine, provides multiple sites for covalent modification. Fluorescent labeling of such peptides is a cornerstone technique in various biological applications, including:

  • Protein Binding Studies: To investigate interactions with target proteins.[5]

  • Cellular Localization: To visualize the uptake and distribution of the peptide within cells.[5]

  • High-Throughput Screening: For the development of new therapeutics and diagnostics.[5]

  • In Vivo Imaging: Near-infrared (NIR) fluorophores are particularly useful for deep-tissue imaging due to reduced autofluorescence.[6]

The most prevalent methods for labeling primary amines on peptides and proteins involve the use of amine-reactive fluorescent dyes, such as those activated with NHS esters or isothiocyanate groups.[3][] These reactions are robust and result in stable covalent bonds.[1][7]

Selecting the Right Fluorescent Dye

A wide variety of fluorescent dyes are commercially available, each with unique spectral properties, brightness, and photostability.[][8] The choice of dye will depend on the specific application and the available instrumentation.

Table 1: Common Amine-Reactive Fluorescent Dyes and Their Properties

Fluorescent DyeExcitation (nm)Emission (nm)Reactive GroupCommon Applications
Fluorescein (FITC/FAM) 494518Isothiocyanate/Carboxylic AcidMicroscopy, Flow Cytometry[9][10]
Rhodamine (TRITC/TAMRA) 552578Isothiocyanate/Carboxylic AcidFRET, Polarization Assays[10]
Cyanine Dyes (Cy3, Cy5) 550 / 650570 / 670NHS EsterMicroarrays, In Vivo Imaging[10]
Alexa Fluor Dyes Wide RangeWide RangeNHS EsterHigh-performance imaging
IRDye® 800CW 774789NHS EsterIn Vivo NIR Imaging[6]

Data compiled from multiple sources.[6][9][10][11]

Experimental Protocols

3.1. General Considerations

  • Peptide Purity: Ensure the this compound peptide is of high purity (>95%) to avoid labeling of impurities.

  • Solvent Quality: Use anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to dissolve the reactive dyes.[12][13] Note that DMF can degrade to dimethylamine, which can react with NHS esters.[12]

  • pH Control: The reaction between amine-reactive dyes and the primary amines of lysine is pH-dependent. A pH of 8.3-8.5 is optimal for NHS ester reactions to ensure the amine groups are deprotonated and thus nucleophilic.[2][12]

  • Light Sensitivity: Fluorescent dyes are light-sensitive and should be protected from light throughout the experiment to prevent photobleaching.[7]

3.2. Protocol 1: Labeling with NHS-Ester Dyes

This protocol is a general guideline for labeling this compound with an NHS-ester activated fluorescent dye.

Materials:

  • This compound peptide

  • NHS-ester activated fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or 50 mM Sodium borate (B1201080) buffer (pH 8.5)[14]

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)[15][16]

Procedure:

  • Prepare Peptide Solution: Dissolve the this compound peptide in the sodium bicarbonate or borate buffer to a final concentration of 1-10 mg/mL.[7]

  • Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7]

  • Conjugation Reaction:

    • While gently vortexing the peptide solution, add the dye solution dropwise. The molar ratio of dye to peptide may need to be optimized, but a starting point of a 1.5 to 3-fold molar excess of dye is recommended.[15]

    • Incubate the reaction for at least 1 hour at room temperature, protected from light.[7] For some dyes, the incubation time can be extended to increase the degree of labeling.

  • Purification:

    • Purify the labeled peptide from unreacted dye and unlabeled peptide using size-exclusion chromatography or reversed-phase HPLC.[16][17]

    • Monitor the elution using absorbance at 280 nm (for the peptide) and the maximum absorbance wavelength of the dye.[16]

  • Characterization:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16]

    • Determine the degree of labeling (DOL) spectrophotometrically by measuring the absorbance at 280 nm and the dye's maximum absorbance wavelength.

3.3. Protocol 2: Labeling with Isothiocyanate Dyes (e.g., FITC)

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1][18]

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMSO or DMF

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0-9.5)

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the this compound peptide in the carbonate-bicarbonate buffer at a concentration of 1-2 mg/mL.

  • Prepare Dye Solution: Dissolve FITC in anhydrous DMSO or DMF to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Add the FITC solution to the peptide solution at a 1.5 to 3-fold molar excess.[9]

    • Incubate the reaction for 2-8 hours at room temperature, protected from light, with continuous stirring.

  • Purification and Characterization: Follow steps 4 and 5 as described in Protocol 1.

Data Presentation

Table 2: Example Quantitative Data for Labeled this compound

ParameterFITC-(KFF)3KCy5-(KFF)3K
Molar Mass (Expected) Calculate based on peptide and dye massCalculate based on peptide and dye mass
Molar Mass (Observed by MS) To be determined experimentallyTo be determined experimentally
Degree of Labeling (DOL) To be determined experimentallyTo be determined experimentally
Purity (by HPLC) >95%>95%
Quantum Yield Literature value for FITCLiterature value for Cy5

Visualizations

G cluster_workflow Labeling Workflow Peptide This compound Peptide DissolvePeptide Dissolve in Buffer (pH 8.5-9.5) Peptide->DissolvePeptide Mix Mix and Incubate (Room Temp, 1-8h, Dark) DissolvePeptide->Mix Dye Amine-Reactive Dye (NHS Ester or Isothiocyanate) DissolveDye Dissolve in Anhydrous DMSO or DMF Dye->DissolveDye DissolveDye->Mix Purify Purification (HPLC or Size Exclusion) Mix->Purify Characterize Characterization (Mass Spec, Spectroscopy) Purify->Characterize LabeledPeptide Fluorescently Labeled This compound Characterize->LabeledPeptide

Caption: General workflow for fluorescently labeling this compound peptide.

G cluster_reaction NHS Ester Reaction PeptideAmine Peptide-NH2 (Lysine or N-terminus) Reaction + PeptideAmine->Reaction NHSEster Dye-NHS Ester NHSEster->Reaction Product Peptide-NH-CO-Dye (Stable Amide Bond) Reaction->Product Byproduct NHS Reaction->Byproduct

Caption: Amine labeling chemistry using an NHS-ester activated dye.

G cluster_reaction_fitc Isothiocyanate Reaction PeptideAmine_fitc Peptide-NH2 (Lysine or N-terminus) Reaction_fitc + PeptideAmine_fitc->Reaction_fitc Isothiocyanate Dye-N=C=S Isothiocyanate->Reaction_fitc Product_fitc Peptide-NH-CS-NH-Dye (Thiourea Linkage) Reaction_fitc->Product_fitc

References

(KFF)3K Peptide: A Versatile Tool for Molecular Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The (KFF)3K peptide, a synthetic cell-penetrating peptide (CPP), has emerged as a significant tool in molecular biology and drug development.[1][2] Its primary utility lies in its ability to traverse bacterial cell membranes and deliver cargo molecules, such as peptide nucleic acids (PNAs), into the cytoplasm.[2][3] While the native this compound peptide exhibits poor intrinsic antibacterial activity, its role as a molecular transporter is invaluable.[4] Furthermore, recent advancements have demonstrated that structural modifications, such as hydrocarbon stapling, can transform this compound into a potent antimicrobial peptide (AMP) with direct therapeutic potential.[4]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing the this compound peptide and its derivatives effectively.

Principle Applications

The applications of the this compound peptide can be broadly categorized into two areas:

  • As a Cell-Penetrating Peptide (CPP) for Cargo Delivery: The cationic and amphipathic nature of this compound allows it to interact with and disrupt the outer membrane of bacteria, facilitating the uptake of conjugated cargo.[1][3] This is particularly useful for delivering antisense agents like PNAs to target essential bacterial genes, thereby inhibiting bacterial growth.[5]

  • As a Scaffold for Antimicrobial Peptide (AMP) Development: By introducing hydrocarbon staples, the secondary structure of the this compound peptide can be stabilized, typically into an α-helical conformation. This structural constraint enhances its ability to disrupt bacterial membranes, converting it into a direct-acting antimicrobial agent.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound peptide and its stapled analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Stapled Analogs

PeptideTarget OrganismMIC (µM)Reference
This compoundE. coli K1232[6]
This compoundVarious Gram-positive and Gram-negative strains> 32[4]
This compound[2-6] (stapled)Various Gram-positive and Gram-negative strains2 - 16[4]
This compound[5-9] (stapled)Various Gram-positive and Gram-negative strains2 - 16[4]

Table 2: Secondary Structure Content of this compound and Stapled Analogs in Different Environments

PeptideEnvironmentα-Helix (%)β-Sheet (%)Turn (%)Unordered (%)Reference
This compoundPhosphate (B84403) Buffer34.2 ± 6.233.2 ± 3.912.6 ± 3.520.1 ± 1.1[4]
This compoundSDS Micelles44.5 ± 0.528.0 ± 0.08.5 ± 0.517.0 ± 4.0[4]
This compound[2-6] (stapled)Phosphate Buffer37.6 ± 4.927.5 ± 0.217.5 ± 7.417.6 ± 2.7[4]
This compound[2-6] (stapled)SDS Micelles56.5 ± 7.019.0 ± 3.28.5 ± 0.616.1 ± 3.2[4]
This compound[5-9] (stapled)Phosphate Buffer45.8 ± 1.825.7 ± 0.49.6 ± 0.519.1 ± 0.9[4]
This compound[5-9] (stapled)SDS Micelles55.5 ± 5.519.0 ± 3.06.0 ± 2.019.5 ± 0.5[4]

Signaling Pathways and Mechanisms of Action

The "signaling pathway" for the this compound peptide is more accurately described as a mechanism of membrane translocation and disruption.

G Mechanism of this compound-Mediated Cargo Delivery cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm KFF3K_PNA This compound-PNA Conjugate Membrane LPS Layer KFF3K_PNA->Membrane Interaction & Destabilization PNA_transport PNA Translocation Membrane->PNA_transport Passage InnerMembrane Phospholipid Bilayer PNA_transport->InnerMembrane Transport (e.g., via SbmA) Target Target mRNA InnerMembrane->Target Inhibition Translation Inhibition Target->Inhibition Antisense Binding

Caption: this compound-mediated delivery of PNA into a bacterial cell.

The stapled this compound analogs follow a more direct membrane disruption mechanism, leading to cell death.

G Mechanism of Stapled this compound Antimicrobial Activity Stapled_KFF3K Stapled this compound Bacterial_Membrane Bacterial Cell Membrane Stapled_KFF3K->Bacterial_Membrane Binding & Insertion Membrane_Disruption Membrane Disruption (Pore Formation) Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Antimicrobial mechanism of stapled this compound peptides.

Experimental Protocols

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[7] Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the peptide mass is confirmed by mass spectrometry.[7][8]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

G Workflow for MIC Assay Start Start Prep_Bacteria Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prep_Bacteria Prep_Peptide Prepare Serial Dilutions of Peptide Start->Prep_Peptide Dispense Dispense Bacteria and Peptide into 96-well Plate Prep_Bacteria->Dispense Prep_Peptide->Dispense Incubate Incubate at 37°C for 18-24h Dispense->Incubate Measure_OD Measure Optical Density (OD) Incubate->Measure_OD Determine_MIC Determine MIC (Lowest concentration with no visible growth) Measure_OD->Determine_MIC End End Determine_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][9]

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in an appropriate solvent (e.g., sterile water with 0.02% acetic acid).[7]

  • Assay Setup: In a 96-well microtiter plate, add 190 µL of the bacterial suspension to each well. Then, add 10 µL of each peptide dilution to the respective wells.[5] Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7][9]

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[5][7] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the this compound peptide in different environments (e.g., buffer, membrane mimetics like SDS micelles).

Protocol:

  • Sample Preparation: Prepare a solution of the peptide (e.g., 100 µM) in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).[10] For membrane-mimicking conditions, include detergents like SDS in the buffer.

  • Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm in a quartz cuvette with a 1 mm pathlength.[10][11]

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. Convert the resulting ellipticity values to mean residue ellipticity. The secondary structure content can then be estimated using deconvolution software.

Calcein (B42510) Leakage Assay

This assay measures the ability of the this compound peptide to permeabilize lipid vesicles, simulating its effect on bacterial membranes.

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 80 mM) by extrusion.[12] The lipid composition can be chosen to mimic bacterial membranes (e.g., a mixture of POPE and POPG).

  • Removal of Free Calcein: Separate the calcein-loaded liposomes from free calcein using size-exclusion chromatography.

  • Assay Setup: Add the liposome suspension to a 96-well plate.

  • Peptide Addition: Add the this compound peptide or its analogs at various concentrations to the wells.

  • Fluorescence Measurement: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[13]

  • Data Analysis: The percentage of calcein leakage is calculated relative to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.[13]

Conclusion

The this compound peptide is a multifaceted tool with significant potential in molecular biology and drug discovery. Its utility as a carrier for intracellular delivery of macromolecules is well-established. Furthermore, the ability to engineer it into a potent antimicrobial agent opens up new avenues for combating antibiotic resistance. The protocols and data presented here provide a comprehensive guide for researchers to harness the capabilities of this versatile peptide.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of (KFF)3K Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the (KFF)3K peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the stability of this cell-penetrating peptide.

Troubleshooting Guides and FAQs

This section provides practical guidance in a question-and-answer format to address specific issues you may encounter.

I. Peptide Synthesis, Purification, and Solubility

Q1: My this compound peptide synthesis is resulting in a low yield and high levels of impurities. What could be the cause?

A1: Low yield and impurities during solid-phase peptide synthesis (SPPS) of hydrophobic and cationic peptides like this compound are common. Key factors include:

  • Peptide Aggregation: The repeating (KFF) motif can lead to on-resin aggregation, hindering coupling and deprotection steps.

  • Incomplete Coupling: Steric hindrance from the bulky phenylalanine residues can lead to incomplete coupling reactions.

  • Side Reactions: The lysine (B10760008) residues are susceptible to side reactions if not properly protected.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Use a more potent coupling reagent combination, such as HCTU/DIPEA or HATU/DIPEA.

  • Double Coupling: Perform a second coupling step for difficult residues like phenylalanine.

  • Incorporate Pseudoprolines: Introduce pseudoproline dipeptides at strategic locations to disrupt secondary structure formation and reduce aggregation.[1]

  • Use Backbone Protection: Employ backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acid residues to prevent hydrogen bonding and aggregation.[1]

Q2: I'm having difficulty purifying this compound using reverse-phase HPLC. The peak is broad, and recovery is low. What can I do?

A2: The hydrophobic nature of this compound can cause poor chromatographic performance.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Increase the organic solvent strength (acetonitrile or methanol) in your gradient.

    • Use a different ion-pairing agent, such as formic acid instead of trifluoroacetic acid (TFA), which can sometimes improve peak shape.

  • Adjust pH: Modify the pH of the mobile phase. For a basic peptide like this compound, a lower pH (e.g., pH 2) can improve solubility and peak shape.

  • Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can reduce viscosity and improve peak resolution.

Q3: My purified this compound peptide is difficult to dissolve in aqueous buffers. How can I improve its solubility?

A3: The hydrophobicity of the phenylalanine residues and the cationic nature of the lysine residues can lead to solubility challenges.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP). Then, slowly add the aqueous buffer to the peptide solution while vortexing.

  • pH Adjustment: The net positive charge of this compound at neutral pH can be leveraged. Try dissolving the peptide in a slightly acidic buffer (e.g., 10% acetic acid).

  • Sonication: Use a brief sonication in a water bath to help break up aggregates and aid dissolution.

II. Peptide Stability and Aggregation

Q4: My this compound peptide appears to be degrading quickly in my cell culture medium or serum-containing buffer. How can I confirm this and what can I do to prevent it?

A4: this compound is susceptible to proteolytic degradation by proteases present in biological fluids.[2]

Confirmation of Degradation:

  • Protease Stability Assay: Incubate the peptide with the relevant biological fluid (e.g., serum, cell culture supernatant) over a time course. At each time point, stop the reaction and analyze the sample by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

Strategies to Enhance Stability:

  • D-Amino Acid Substitution: Replace one or more of the L-amino acids with their corresponding D-isomers. This makes the peptide bonds resistant to cleavage by most proteases.[3][4][5][6]

  • Hydrocarbon Stapling: Introduce a hydrocarbon staple between two amino acid side chains to lock the peptide into a more stable, often helical, conformation. This can significantly increase resistance to proteases.[7]

  • PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) chains to the peptide. PEGylation can shield the peptide from proteases and increase its hydrodynamic radius, reducing renal clearance and extending its in vivo half-life.[8][9][10][11]

  • N- and C-terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block exopeptidase activity.

Q5: I suspect my this compound peptide is aggregating in solution, which might affect its activity. How can I detect and characterize this aggregation?

A5: Peptide aggregation can lead to a loss of function and should be monitored.

Detection and Characterization of Aggregation:

  • Thioflavin T (ThT) Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures characteristic of aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide. A transition from a random coil to a β-sheet conformation can indicate aggregation.

  • Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution, allowing for the detection of larger aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of fibrillar aggregates.

Data Presentation: Stability of this compound and its Analogs

The following tables summarize quantitative data on the stability of this compound and the impact of various modifications.

Table 1: Proteolytic Stability of Unmodified and Stapled this compound

PeptideModificatonProteaseIncubation Time (min)% Peptide DegradedReference
This compoundNoneChymotrypsin2070%[2]
This compound[5–9]Hydrocarbon StapleChymotrypsin2010%[7]

Table 2: Half-life of this compound-PNA Conjugate in Bacterial Culture Supernatant

Peptide ConjugateConditionHalf-life (t½)Reference
This compound-eg1-PNAE. coli culture supernatant~1 hour[12]

Table 3: General Impact of Stability-Enhancing Modifications on Peptides (Qualitative)

ModificationGeneral Effect on Half-lifeRationale
D-Amino Acid SubstitutionSignificant IncreaseResistance to proteolysis.[3][4][5][6]
PEGylationSignificant IncreaseSteric hindrance to proteases, reduced renal clearance.[8][9][10][11]
N- and C-terminal CappingModerate IncreaseBlocks exopeptidase activity.
Hydrocarbon StaplingSignificant IncreaseConformational rigidity, reduced protease access.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Protease Stability Assay using RP-HPLC

Objective: To quantify the degradation of this compound or its analogs in the presence of a protease or biological fluid.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)

  • Protease solution (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum)

  • Reaction buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and the protease solution/biological fluid in the reaction buffer to the desired final concentrations. A typical starting point is 100 µM peptide and 10% serum.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the samples onto the RP-HPLC system. Use a suitable gradient of mobile phase B to elute the peptide.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point. Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the aggregation of this compound over time.

Materials:

  • This compound peptide solution (prepared fresh from a lyophilized powder)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound peptide to the desired final concentration in the assay buffer.

    • Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Assay Setup: In each well of the 96-well plate, add the this compound peptide solution and the ThT working solution. Include control wells with buffer and ThT only (for background subtraction).

  • Incubation and Measurement:

    • Place the plate in the plate reader and incubate at a constant temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes). Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: Subtract the background fluorescence from the sample readings at each time point. Plot the fluorescence intensity versus time to observe the aggregation kinetics. A sigmoidal curve is typically indicative of amyloid-like aggregation.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of this compound in different environments and monitor conformational changes.

Materials:

  • This compound peptide solution of known concentration

  • Appropriate buffers (e.g., phosphate buffer, water)

  • Membrane mimetics (optional, e.g., SDS micelles, liposomes)

  • CD spectropolarimeter

  • Quartz cuvette with a suitable path length (e.g., 0.1 cm)

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer at a concentration typically between 0.1 and 1 mg/mL.

    • Ensure the buffer has low absorbance in the far-UV region (below 200 nm).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up.

    • Purge the instrument with nitrogen gas.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Measurement:

    • Replace the buffer with the peptide solution.

    • Scan the sample in the far-UV region (e.g., 190-260 nm).

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Visualizations

Workflow for Assessing this compound Peptide Stability and Aggregation

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability Assessment cluster_aggregation Aggregation Analysis cluster_modification Strategies for Improvement synthesis Solid-Phase Peptide Synthesis of this compound or Analog purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization protease_assay Protease Stability Assay (e.g., in Serum) characterization->protease_assay tht_assay Thioflavin T (ThT) Assay characterization->tht_assay hplc_analysis RP-HPLC Analysis of Degradation Products protease_assay->hplc_analysis half_life Determine Half-life (t½) hplc_analysis->half_life d_amino D-Amino Acid Substitution half_life->d_amino stapling Hydrocarbon Stapling half_life->stapling pegylation PEGylation half_life->pegylation cd_spec Circular Dichroism (CD) Spectroscopy tht_assay->cd_spec tem Transmission Electron Microscopy (TEM) cd_spec->tem tem->d_amino tem->stapling tem->pegylation

Caption: Workflow for assessing the stability and aggregation of this compound and its modified analogs.

Logical Relationship of Stability-Enhancing Modifications

Stability_Modifications cluster_problem Core Problem cluster_causes Primary Causes cluster_solutions Improvement Strategies instability This compound Instability proteolysis Proteolytic Degradation instability->proteolysis aggregation Aggregation instability->aggregation d_amino D-Amino Acid Substitution proteolysis->d_amino stapling Hydrocarbon Stapling proteolysis->stapling pegylation PEGylation proteolysis->pegylation terminal_mod N/C-Terminal Modifications proteolysis->terminal_mod aggregation->stapling aggregation->pegylation

Caption: Logical relationship between the stability issues of this compound and improvement strategies.

References

Technical Support Center: (KFF)3K Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the (KFF)3K peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the solid-phase synthesis of this cell-penetrating peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its common applications?

A1: this compound is a synthetic cell-penetrating peptide (CPP) with the amino acid sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys. Its amphipathic nature, with alternating cationic lysine (B10760008) (K) and hydrophobic phenylalanine (F) residues, allows it to penetrate cell membranes. It is widely used as a carrier to deliver various cargo molecules, such as nucleic acids (PNA), drugs, and other peptides, into cells.[1][2]

Q2: What are the primary challenges in synthesizing the this compound peptide?

A2: The main challenges stem from its repeating amphipathic sequence, which makes it prone to aggregation during solid-phase peptide synthesis (SPPS).[3][4][5] This aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and the formation of deletion sequences.[4] Purification of the crude peptide can also be challenging due to its amphipathic properties, which can cause issues with solubility and peak broadening during reverse-phase HPLC.

Q3: What is a standard synthesis method for this compound?

A3: A standard method for synthesizing this compound is by Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin to yield a C-terminally amidated peptide.[6]

Q4: What purity level should I expect for the crude this compound peptide?

A4: The purity of crude synthetic peptides can vary significantly depending on the success of the synthesis. For "difficult sequences" prone to aggregation, it is not uncommon for the desired peptide to be a minor component of the crude product. While a precise number is sequence-dependent, yields for solid-phase synthesis can be as low as 20% of the theoretical maximum.[7]

Troubleshooting Guides

Low Yield and Purity

Low yields and the presence of multiple impurities in the final product are common issues in this compound synthesis, often linked to on-resin aggregation.

Symptom Potential Cause Suggested Solution
Low overall yield of crude peptide after cleavage. Incomplete coupling or deprotection steps throughout the synthesis due to peptide aggregation on the resin.[4][8]- Use a lower substitution resin to increase the distance between peptide chains. - Incorporate "difficult sequence" protocols, such as using chaotropic salts (e.g., LiCl) or high-temperature synthesis. - Switch to a more effective coupling reagent like HATU or HCTU.
Multiple peaks close to the main product in HPLC analysis. Presence of deletion sequences (missing one or more amino acids) due to incomplete coupling.[9]- Double couple each amino acid, especially the phenylalanine residues. - Increase the coupling time. - Use a solvent system known to disrupt secondary structures, such as NMP or a "magic mixture" (DCM/DMF/NMP).[10]
Broad or tailing peaks during RP-HPLC purification. Aggregation of the peptide in the purification buffer or interaction with the column material.[3][11]- Optimize the HPLC gradient; a shallower gradient may improve separation. - Try a different stationary phase, such as a C8 column instead of C18.[12] - Add organic modifiers like isopropanol (B130326) or acetic acid to the mobile phase to improve solubility.
Crude peptide is difficult to dissolve before purification. The hydrophobic nature of the peptide leads to poor solubility in standard HPLC mobile phases.[13]- Initially dissolve the crude peptide in a small amount of strong organic solvent like TFA or DMSO before diluting with the mobile phase.[13] - Use sonication to aid dissolution.
Side Reactions

Fmoc chemistry is prone to specific side reactions that can impact the purity of the final this compound peptide.

Symptom Potential Cause Suggested Solution
Mass spectrometry shows unexpected masses, such as +57 Da or -18 Da. Formation of piperidinyl adducts on phenylalanine or dehydration of lysine side chains.- Ensure high-quality, amine-free DMF is used. - Minimize the time the peptide is exposed to the piperidine (B6355638) deprotection solution.
Presence of diastereomers. Racemization of amino acids during coupling.- Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. - Avoid prolonged activation times.

Experimental Protocols

Standard this compound Synthesis Protocol (Fmoc/tBu Chemistry)

This protocol is a general guideline for the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, then repeat for another 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings, especially with phenylalanine, a second coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal lysine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a powder.

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO or TFA) and then dilute it with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[13]

  • Chromatography Conditions:

    • Column: C18 or C8 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5-60% Mobile Phase B over 30-60 minutes is a good starting point for optimization.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and analyze their purity by analytical HPLC and their identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotection->Coupling Wash Wash with DMF Coupling->Wash Repeat Repeat for This compound Sequence Wash->Repeat 9 cycles Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage After final cycle Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Pure this compound Peptide Purification->Final_Product

Figure 1. A flowchart illustrating the key stages of solid-phase synthesis for the this compound peptide.

Troubleshooting_Logic Start Low Yield or Purity? Check_Aggregation Evidence of Aggregation? (Resin Shrinking, Broad Peaks) Start->Check_Aggregation Yes End Improved Synthesis Start->End No Aggregation_Solutions Implement Anti-Aggregation Strategy: - Chaotropic Agents - High Temperature - 'Magic Mixture' Solvent Check_Aggregation->Aggregation_Solutions Yes Check_Coupling Incomplete Coupling? Check_Aggregation->Check_Coupling No Aggregation_Solutions->Check_Coupling Coupling_Solutions Optimize Coupling: - Double Couple - Increase Time - Stronger Activator Check_Coupling->Coupling_Solutions Yes Check_Side_Reactions Unexpected Masses in MS? Check_Coupling->Check_Side_Reactions No Coupling_Solutions->Check_Side_Reactions Side_Reaction_Solutions Address Side Reactions: - High-Quality Reagents - Minimize Reaction Times Check_Side_Reactions->Side_Reaction_Solutions Yes Purification_Issues Purification Problems? Check_Side_Reactions->Purification_Issues No Side_Reaction_Solutions->Purification_Issues Purification_Solutions Optimize Purification: - Adjust Gradient - Change Column Type - Improve Solubility Purification_Issues->Purification_Solutions Yes Purification_Issues->End No Purification_Solutions->End

Figure 2. A decision tree for troubleshooting common issues in this compound peptide synthesis.

References

Technical Support Center: Optimizing (KFF)3K Concentration for Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the cell-penetrating peptide (KFF)3K for effective cell penetration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic, cationic cell-penetrating peptide (CPP) with the sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys-NH2. Its primary application is to facilitate the intracellular delivery of various cargo molecules, such as antibiotics, peptide nucleic acids (PNAs), and other therapeutic agents, particularly into bacterial cells.[1] It achieves this by disrupting the outer membrane of bacteria.[1]

Q2: What is the mechanism of cell penetration for this compound?

A2: In bacteria, this compound is thought to initially interact with and disrupt the outer cell membrane, allowing for the passage of itself and its cargo. For Gram-negative bacteria like E. coli, the subsequent translocation across the inner membrane is often dependent on the SbmA inner membrane transporter protein.[2] It has been observed that the this compound peptide can be degraded by periplasmic proteases, releasing the cargo or a truncated peptide-cargo conjugate to enter the cytoplasm.[2] In mammalian cells, the uptake mechanism is less defined but is presumed to involve direct penetration or endocytosis, typical for amphipathic CPPs.[3]

Q3: What is a recommended starting concentration for this compound?

A3: The optimal concentration of this compound is highly dependent on the cell type, the nature of the cargo, and the desired outcome. For bacterial applications, particularly when used as a carrier for cargo like PNAs, effective concentrations are often in the low micromolar range (e.g., one-digit µM).[2] For unmodified this compound, its intrinsic antibacterial activity is low, with a Minimal Inhibitory Concentration (MIC) of 32 µM against E. coli and >60 µM against S. aureus.[4] A suggested starting point for cell penetration assays could be in the range of 5-10 µM, with subsequent optimization.

Q4: Is this compound cytotoxic?

A4: Unmodified this compound generally exhibits low inherent toxicity to mammalian cells at concentrations effective for cell penetration. However, when conjugated to certain cargo molecules, such as PNA, cytotoxicity has been observed at concentrations above 5 µM in A549 human lung carcinoma cells. It is crucial to determine the cytotoxicity of your specific this compound conjugate in your experimental system.

Q5: How does the cargo affect the penetration efficiency of this compound?

A5: The size and nature of the cargo can significantly impact penetration efficiency. For instance, when delivering PNA into E. coli, an optimal PNA length of around 10 nucleobases has been reported for this compound-mediated delivery, with longer PNAs showing reduced uptake.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Cell Penetration Efficiency Suboptimal this compound Concentration: The concentration may be too low for effective membrane translocation.Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1 µM to 20 µM and assess uptake efficiency.
Inappropriate Incubation Time: The incubation period may be too short for sufficient uptake.Optimize the incubation time. Cellular uptake of this compound conjugates can occur within 15-30 minutes.[6] Test a time course from 15 minutes to 4 hours.
Inhibition by Serum Components: Proteins in the cell culture medium's serum can interact with the peptide and inhibit its activity.Reduce the serum concentration or perform the incubation in a serum-free medium. Note that this may increase cytotoxicity.
Peptide Degradation: this compound is susceptible to proteolytic degradation, especially in bacterial cultures.Consider using D-isomeric forms of the amino acids in the peptide to increase stability. Stapled analogues of this compound have also shown increased resistance to proteases.[3]
High Cytotoxicity This compound Concentration is Too High: Excessive concentrations can lead to significant membrane disruption and cell death.Determine the IC50 value of your this compound or its conjugate on your target cells using a cell viability assay (e.g., MTT assay). Use a concentration well below the IC50 for your experiments.
Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to CPPs.Screen different cell lines if your experimental design allows.
Absence of Serum: Serum proteins can sometimes mitigate the cytotoxic effects of peptides.If you are working in a serum-free medium, consider adding a low percentage of serum (e.g., 2-5%) if it does not interfere with your downstream applications.
High Experimental Variability Inconsistent Cell Density: Variations in the number of cells per well can affect the effective peptide-to-cell ratio.Ensure consistent cell seeding density across all experiments.
Differences in Cell Culture Conditions: Factors like temperature and CO2 levels can influence cell health and uptake mechanisms.Maintain consistent cell culture conditions. Note that endocytic uptake is an energy-dependent process and is inhibited at lower temperatures (e.g., 4°C).

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound and its Analogs

PeptideOrganismMIC (µM)Reference
This compound (unmodified)Escherichia coli K12 MG165532[4]
This compound (unmodified)Staphylococcus aureus ATCC 29213> 60[4]
Stapled this compound AnalogsVarious Gram-positive and Gram-negative strains2 - 16[3][7]

Table 2: Cytotoxicity Data (General Reference)

Peptide/ConjugateCell LineAssayIC50 / ObservationReference
This compound-PNAA549 (human lung carcinoma)Not specifiedCytotoxic at > 5 µM
Other Cationic PeptidesVarious mammalian cell linesMTTIC50 values can range from non-toxic to low µM, highly peptide and cell-type dependent. Serum can increase IC50.[8]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration for Cell Penetration using Flow Cytometry

This protocol is designed to quantify the uptake of a fluorescently labeled this compound or a this compound-cargo conjugate.

Materials:

  • Target cells (bacterial or mammalian)

  • Fluorescently labeled this compound or this compound-cargo (e.g., FITC-labeled)

  • Appropriate cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue (for quenching extracellular fluorescence, optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Mammalian Cells: Seed cells in a 24-well plate to reach 70-80% confluency on the day of the experiment.

    • Bacterial Cells: Grow an overnight culture and dilute to an OD600 of approximately 0.1 in fresh growth medium.

  • Peptide Preparation: Prepare a stock solution of the fluorescently labeled peptide in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 20 µM.

  • Incubation:

    • Mammalian Cells: Remove the culture medium from the wells and replace it with the medium containing the different peptide concentrations.

    • Bacterial Cells: Add the peptide dilutions directly to the bacterial culture.

    • Incubate for a predetermined time (e.g., 1 hour) at 37°C. Include a no-peptide control.

  • Cell Harvesting and Washing:

    • Mammalian Cells: Wash the cells twice with ice-cold PBS to remove excess peptide. Detach the cells using trypsin-EDTA, then neutralize with medium containing serum. Centrifuge and resuspend in PBS.

    • Bacterial Cells: Centrifuge the culture, discard the supernatant, and wash the pellet twice with ice-cold PBS. Resuspend the final pellet in PBS.

  • Flow Cytometry Analysis:

    • (Optional) Add Trypan Blue to a final concentration of 0.2% to quench the fluorescence of non-internalized peptide.

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • The mean fluorescence intensity (MFI) will indicate the relative amount of peptide uptake at each concentration.

Protocol 2: Assessing this compound Cytotoxicity using MTT Assay

This protocol determines the concentration at which this compound or its conjugate becomes toxic to mammalian cells.

Materials:

  • Mammalian cell line of interest

  • This compound peptide or conjugate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Target Cells (Bacterial or Mammalian) incubate Incubate Cells with Peptide (e.g., 1 hour, 37°C) prep_cells->incubate prep_peptide Prepare Serial Dilutions of Fluorescently Labeled this compound prep_peptide->incubate wash Wash Cells to Remove Extracellular Peptide incubate->wash flow_cytometry Analyze by Flow Cytometry wash->flow_cytometry mfi Determine Mean Fluorescence Intensity (MFI) flow_cytometry->mfi optimal_conc Identify Optimal Concentration for Penetration mfi->optimal_conc

Caption: Workflow for determining the optimal concentration of this compound for cell penetration.

troubleshooting_flow cluster_conc Concentration Issues cluster_time Incubation Issues cluster_serum Medium Issues cluster_degradation Peptide Stability start Low Cell Penetration check_conc Is the concentration optimized? start->check_conc optimize_conc Action: Perform dose-response (e.g., 1-20 µM) check_conc->optimize_conc No check_time Is incubation time sufficient? check_conc->check_time Yes optimize_time Action: Test time course (e.g., 15 min - 4 hr) check_time->optimize_time No check_serum Is serum present? check_time->check_serum Yes reduce_serum Action: Reduce or remove serum check_serum->reduce_serum Yes check_degradation Is peptide degradation a concern? check_serum->check_degradation No use_stable_analog Action: Use D-isomers or stapled analogs check_degradation->use_stable_analog Yes

Caption: Troubleshooting logic for low this compound cell penetration.

pathway cluster_bacterial_cell Gram-Negative Bacterium kff_cargo This compound-Cargo Complex outer_membrane Outer Membrane kff_cargo->outer_membrane Disruption periplasm Periplasm outer_membrane->periplasm protease Periplasmic Protease periplasm->protease inner_membrane Inner Membrane cytoplasm Cytoplasm inner_membrane->cytoplasm cargo_release Cargo Release cytoplasm->cargo_release sbmA SbmA Transporter sbmA->inner_membrane protease->sbmA Degraded Peptide + Cargo

Caption: Proposed pathway for this compound-mediated cargo delivery in Gram-negative bacteria.

References

Technical Support Center: Troubleshooting (KFF)3K Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the (KFF)3K peptide.

Introduction to this compound

This compound is a cell-penetrating peptide (CPP) with the amino acid sequence (Lys-Phe-Phe)₃-Lys. Its amphipathic and cationic nature, stemming from the repeating lysine (B10760008) (K) and phenylalanine (F) residues, is crucial for its function but also contributes to its propensity for aggregation. In aqueous solutions, this compound often adopts a disordered structure, which can facilitate intermolecular interactions leading to the formation of aggregates.[1] This guide will help you identify, prevent, and resolve aggregation-related problems in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide solution cloudy or showing visible precipitates?

A cloudy appearance or visible precipitates in your peptide solution are common indicators of aggregation. This occurs when individual peptide molecules associate to form larger, insoluble complexes. Due to its amphipathic nature, with both hydrophobic (phenylalanine) and charged (lysine) residues, this compound is prone to self-assembly and aggregation in aqueous buffers.

Q2: What are the main factors that influence this compound aggregation?

Several factors can contribute to the aggregation of this compound:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the net charge of the peptide. Near its isoelectric point (pI), a peptide has a neutral net charge, minimizing electrostatic repulsion and promoting aggregation. Given its high lysine content, this compound has a high pI.

  • Ionic Strength: High salt concentrations can either screen the electrostatic repulsions between positively charged lysine residues, promoting aggregation, or in some cases, stabilize the peptide. The effect is dependent on the specific salt and its concentration.

  • Temperature: Temperature can influence the solubility of the peptide. While moderate increases in temperature can sometimes improve solubility, excessive heat can induce aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation. It is highly recommended to prepare single-use aliquots.

  • Buffer Composition: The components of your buffer can interact with the peptide and influence its stability.

Q3: How can I detect and quantify this compound aggregation?

Several techniques can be used to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates and the required level of detail.

Technique Principle Information Provided Notes
Visual Inspection Direct observationPresence of visible precipitates or cloudinessSimple, but not sensitive to smaller aggregates.
UV-Vis Spectroscopy Light scattering by aggregatesRelative measure of aggregation over timeSimple and quick. An increase in absorbance at higher wavelengths (e.g., 340-600 nm) indicates scattering from aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensitySize distribution of particles in solutionProvides quantitative data on the size of aggregates.
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on sizeDetection and quantification of monomers, oligomers, and larger aggregatesCan provide a detailed profile of the aggregation state.
Fluorescence Spectroscopy (with Thioflavin T) ThT dye binds to β-sheet structures in amyloid-like fibrils, leading to a characteristic fluorescence emission.Detection of fibrillar aggregatesSpecific for amyloid-like structures.
Transmission Electron Microscopy (TEM) Direct visualization of aggregatesMorphology and size of individual aggregatesProvides high-resolution images of aggregate structures.

Troubleshooting Guides

Problem 1: Lyophilized this compound peptide does not dissolve properly.

Cause: The highly hydrophobic phenylalanine residues in this compound can make it difficult to dissolve directly in aqueous buffers.

Solution Workflow:

G cluster_0 Dissolution Protocol start Start: Lyophilized this compound step1 Dissolve in a small amount of sterile organic solvent (e.g., DMSO, DMF). start->step1 step2 Gently vortex or sonicate briefly. step1->step2 step3 Add the organic solvent stock dropwise to the stirring aqueous buffer. step2->step3 step4 Is the final solution clear? step3->step4 success Success: Peptide is dissolved. step4->success Yes fail Failure: Solution is cloudy. Proceed to Troubleshooting. step4->fail No G cluster_1 Troubleshooting Aggregation start Problem: Cloudy Solution step1 Adjust Buffer pH start->step1 step2 Lower Peptide Concentration step1->step2 step3 Add Solubilizing Excipients step2->step3 step4 Optimize Storage Conditions step3->step4 end Clear Solution step4->end

References

overcoming limitations of (KFF)3K as a delivery vector

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (KFF)3K cell-penetrating peptide (CPP) delivery vector. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and limitations associated with using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing low delivery/transfection efficiency with my this compound-cargo complex?

Answer: Low efficiency is a common issue that can stem from several factors, ranging from peptide stability to the health of your cells. The workflow below can help diagnose the issue.

G start Low Delivery Efficiency Observed cell_check 1. Verify Cell Health (>90% Viability, 60-80% Confluency, Mycoplasma-Free) start->cell_check cargo_check 2. Assess Cargo Quality (Integrity on Gel, A260/280 > 1.7, Correct Size) cell_check->cargo_check Cells OK end_fail Consult Literature for Cell-Specific Protocols cell_check->end_fail Cells Unhealthy complex_check 3. Optimize Complex Formation (Vary Peptide:Cargo Ratio, Serum-Free Formation) cargo_check->complex_check Cargo OK cargo_check->end_fail Cargo Degraded stability_check 4. Evaluate Peptide Stability (Use Stapled Analogue, Check Storage Conditions) complex_check->stability_check Complexes Optimized complex_check->end_fail Suboptimal Complexes end_ok Problem Resolved stability_check->end_ok Peptide Stable stability_check->end_fail Peptide Degraded G cluster_0 Unmodified this compound cluster_1 Stapled this compound a Unstructured Peptide b Protease a->b Susceptible c Degraded Fragments b->c Cleavage d Stabilized α-Helix e Protease d->e Resistant f Intact Peptide e->f No Cleavage G cluster_0 Reagent Preparation cluster_1 Complex Formation (N/P Ratio = 5) cluster_2 Quality Control (Optional but Recommended) prep_pep 1. Thaw this compound Stock (1 mM in H2O) mix_pep 4. Dilute Peptide in Medium prep_pep->mix_pep prep_sirna 2. Thaw siRNA Stock (20 µM in H2O) mix_sirna 5. Dilute siRNA in Medium prep_sirna->mix_sirna prep_buf 3. Prepare Serum-Free Medium (e.g., Opti-MEM) combine 6. Add Peptide to siRNA Vortex gently mix_pep->combine mix_sirna->combine incubate 7. Incubate 20 min at Room Temp combine->incubate dls 8. Analyze Size & PDI via DLS incubate->dls zeta 9. Measure Zeta Potential dls->zeta

Technical Support Center: Enhancing the Antibacterial Activity of (KFF)3K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cell-penetrating peptide (KFF)3K. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the antibacterial activity of this compound.

Frequently Asked Questions (FAQs)

Q1: My wild-type this compound peptide shows no significant antibacterial activity. Is this expected?

A1: Yes, this is expected. The unmodified this compound peptide is a cell-penetrating peptide (CPP) and generally does not possess inherent antimicrobial activity at concentrations up to 32 µM against various Gram-positive and Gram-negative strains.[1][2] Its primary function is to facilitate the transport of cargo molecules across cell membranes.[3]

Q2: How can I induce or enhance the antibacterial activity of this compound?

A2: The most effective method to transform this compound into a potent antibacterial peptide is through structural modification. Specifically, introducing a hydrocarbon staple to induce and stabilize an α-helical secondary structure has been shown to be successful.[1][2] This stapling enhances the peptide's ability to disrupt bacterial cell membranes.[1][2]

Q3: What is "peptide stapling" and how does it work for this compound?

A3: Peptide stapling involves synthetically linking two amino acid side chains within the peptide to create a rigid, helical structure. For this compound, a hydrocarbon staple can be inserted at different positions, such as between residues 2 and 6 or 5 and 9, to stabilize its membrane-active secondary structure.[1][2] This stabilized α-helical conformation is crucial for its antibacterial action.[1][2]

Q4: Will modifying this compound affect its stability?

A4: Yes, modifications like hydrocarbon stapling significantly enhance the proteolytic stability of this compound. For instance, the stapled analogue this compound[5-9] showed high resistance to chymotrypsin, with 90% of the peptide remaining undigested after incubation, whereas the unmodified peptide is readily degraded.[1][2][3]

Q5: What is the mechanism of action for the antibacterial activity of stapled this compound analogues?

A5: The antibacterial activity of stapled this compound analogues is primarily due to their ability to disrupt the integrity of bacterial cell membranes.[1][2] The stabilized α-helical structure allows the peptide to effectively interact with and permeabilize the bacterial membrane, leading to cell death.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no antibacterial activity observed with modified this compound. 1. Ineffective stapling or modification.2. Peptide aggregation.3. Inappropriate assay conditions.1. Verify the success of the stapling reaction via mass spectrometry.2. Ensure proper peptide purification and handling to minimize aggregation. Consider solubility testing in the assay buffer.3. Use low-binding polypropylene (B1209903) plates for assays, as cationic peptides can adhere to polystyrene surfaces.[4] Ensure the use of appropriate media, such as cation-adjusted Mueller-Hinton Broth (MHB), as high salt concentrations can inhibit peptide activity.[4]
High variability in experimental results. 1. Peptide degradation.2. Inconsistent bacterial inoculum.3. Contamination of peptide stock.1. Prepare fresh peptide solutions or store aliquots at -80°C and avoid repeated freeze-thaw cycles.[4][5]2. Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL for MIC assays.[4]3. Ensure sterile handling and consider endotoxin (B1171834) testing, as contamination can affect results.[5]
High cytotoxicity or hemolytic activity observed. 1. The specific modification may have increased non-specific membrane disruption.2. High peptide concentration.1. Evaluate the hemolytic activity of the modified peptides. The goal is to enhance antibacterial activity without significantly increasing toxicity to mammalian cells.2. Determine the therapeutic window by comparing the MIC against bacterial cells to the concentration causing hemolysis or cytotoxicity.
Difficulty in peptide synthesis or purification. 1. Aggregation during synthesis on the solid phase.2. Poor solubility of the cleaved peptide.1. If aggregation occurs, consider using specialized resins (e.g., TentaGel), microwave-assisted synthesis, or incorporating pseudoprolines to disrupt hydrogen bonding.[6]2. Optimize the purification protocol, including the choice of solvents and pH, to improve solubility.

Quantitative Data Summary

The following tables summarize the antibacterial and hemolytic activities of unmodified and stapled this compound peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Stapled Analogues

PeptideE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)B. subtilis (ATCC 6633)
This compound (unmodified)>32 µM>32 µM>32 µM>32 µM
This compound[2-6] (stapled)4 µM16 µM2 µM2 µM
This compound[5-9] (stapled)8 µM16 µM4 µM4 µM
Data derived from scientific literature.[1][2]

Table 2: Hemolytic Activity of this compound and Stapled Analogues

PeptideHemolytic Activity at 32 µM
This compound (unmodified)Low
This compound[2-6] (stapled)Low
This compound[5-9] (stapled)Low
The goal of modification is to maintain the low hemolytic activity of the parent peptide.[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.

Materials:

  • 96-well polypropylene plates (low-binding)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial suspension (standardized to ~5 x 10^5 CFU/mL)

  • Peptide stock solution (in sterile deionized water or 0.01% acetic acid)

  • Microplate reader (optional, for OD600 measurements)

Procedure:

  • Prepare Peptide Dilutions: Serially dilute the peptide stock solution in MHB across the wells of the 96-well plate to achieve a range of final concentrations.

  • Inoculate Bacteria: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control well with bacteria and no peptide, and a negative control well with MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[4]

Hemolysis Assay

This protocol assesses the peptide's toxicity to red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., sheep or human)

  • Phosphate-buffered saline (PBS)

  • Peptide solutions of various concentrations

  • 0.1% Triton X-100 (positive control for 100% hemolysis)

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cells: Wash the red blood cells with PBS by centrifugation until the supernatant is clear. Resuspend the cells in PBS to a final concentration of 2% (v/v).

  • Incubation: In a microtiter plate, mix 100 µL of the red blood cell suspension with 100 µL of the peptide solutions at different concentrations. Include a positive control (Triton X-100) and a negative control (PBS).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_activity Antibacterial Activity Testing cluster_toxicity Toxicity & Stability Assessment start Start: Design Stapled this compound Analogues synthesis Solid-Phase Peptide Synthesis start->synthesis stapling Hydrocarbon Stapling synthesis->stapling purification HPLC Purification stapling->purification characterization Mass Spectrometry Verification purification->characterization mic MIC Assay (Broth Microdilution) characterization->mic Test Peptides hemolysis Hemolysis Assay characterization->hemolysis cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity stability Proteolytic Stability Assay characterization->stability mbc MBC Assay mic->mbc

Caption: Experimental workflow for enhancing and evaluating the antibacterial activity of this compound.

Caption: Proposed mechanism of action for stapled this compound.

References

Technical Support Center: (KFF)3K Bacterial Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for performing bacterial uptake assays with the (KFF)3K cell-penetrating peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound peptide?

A1: this compound is a cell-penetrating peptide that facilitates the uptake of molecules into bacteria. Its primary mechanism involves disrupting the outer membrane of bacteria[1]. It is thought to interact with the bacterial membrane, potentially causing pore formation or destabilization, which allows the peptide and its cargo to cross this barrier[2]. For some peptide-cargo conjugates, the this compound carrier is cleaved within the periplasm before the cargo is transported into the cytoplasm[3].

Q2: Does the native this compound peptide have intrinsic antibacterial activity?

A2: The native, unmodified this compound peptide has weak to no antibacterial activity at lower concentrations (up to 32 µM)[4]. However, its activity can be significantly enhanced by modifications, such as hydrocarbon stapling, which stabilizes its alpha-helical structure. These stapled analogs show potent antibacterial effects against various Gram-positive and Gram-negative bacteria[4].

Q3: What is the most common method to quantify this compound uptake by bacteria?

A3: A widely used method is flow cytometry utilizing a fluorescently labeled version of the peptide[5][6]. This technique allows for the measurement of fluorescence in a large number of individual cells, providing robust data. To differentiate between peptides that are merely bound to the cell surface and those that have been truly internalized, a quencher dye like Trypan Blue is often used. Trypan Blue quenches the fluorescence of external peptides but cannot enter intact cells, leaving the fluorescence of internalized peptides unaffected[5][6].

Q4: Why is my synthesized this compound peptide showing no activity or uptake?

A4: There are several potential reasons for a lack of activity. Key factors include issues with peptide synthesis, purity, and handling[7][8]. Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation[9]. Improper storage can lead to degradation, and contaminants like trifluoroacetic acid (TFA) from the synthesis process can interfere with cellular assays[9]. It is crucial to verify the peptide's purity, handle it correctly, and ensure its solubility in the assay medium[7].

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the standard experimental workflow for a bacterial uptake assay and the proposed mechanism of this compound peptide uptake.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture 1. Prepare Bacterial Culture (Exponential Growth Phase) Peptide_Prep 2. Prepare Fluorescently-Labeled This compound Peptide Solution Incubate 3. Incubate Bacteria with Peptide Peptide_Prep->Incubate Wash 4. Wash Cells to Remove External Peptide Incubate->Wash Quench 5. Add Quencher (Optional) (e.g., Trypan Blue) Wash->Quench FACS 6. Analyze by Flow Cytometry Quench->FACS Data 7. Quantify Mean Fluorescence Intensity (MFI) FACS->Data

Caption: Experimental workflow for a this compound bacterial uptake assay using flow cytometry.

G cluster_membrane Bacterial Cell Envelope cluster_cyto Cytoplasm OM Outer Membrane (LPS) Peptide_peri Cleaved This compound OM->Peptide_peri 2. Translocation P Periplasm IM Inner Membrane SbmA SbmA Transporter Target Intracellular Target Peptide_out This compound-Cargo (Extracellular) Peptide_out->OM 1. Membrane Interaction/ Disruption Cargo_peri Cargo Peptide_peri->Cargo_peri 3. Peptide Cleavage Cargo_peri->SbmA SbmA->Target 4. Inner Membrane Transport

Caption: Proposed mechanism for this compound-mediated cargo delivery into Gram-negative bacteria.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles have degraded the peptide[9]. 2. Low Peptide Concentration: Incorrect calculation of peptide concentration. 3. Inefficient Labeling: The fluorescent tag is either not present or has low labeling efficiency. 4. Instrument Settings: Flow cytometer settings (e.g., laser power, detector voltage) are not optimal.1. Aliquot lyophilized peptide upon arrival and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles[9]. 2. Re-calculate peptide concentration. Note the difference between gross weight and net peptide content. 3. Verify the labeling efficiency of your peptide stock. 4. Optimize flow cytometer settings using positive and negative controls.
High Background Fluorescence 1. Insufficient Washing: External, membrane-bound peptide was not adequately removed. 2. Peptide Aggregation: The peptide is forming aggregates that bind non-specifically to cells. 3. Autofluorescence: Bacteria exhibit high natural fluorescence in the channel being measured.1. Increase the number and/or volume of wash steps. Centrifuge at appropriate speeds to pellet bacteria without causing damage. 2. Test peptide solubility in the assay buffer before use. If it precipitates, try a different buffer[7]. 3. Run an unstained bacterial control to determine the baseline autofluorescence and set gates accordingly.
High Variability Between Replicates 1. Inconsistent Inoculum: The density of bacteria varies significantly between samples[7]. 2. Pipetting Errors: Inaccurate pipetting of peptide or bacterial suspension. 3. Peptide Instability: Peptide is unstable in the assay medium over the incubation period.1. Ensure a homogenous bacterial suspension. Use bacteria from the same growth phase (preferably mid-log) for all experiments. Normalize all samples to the same optical density (OD). 2. Use calibrated pipettes and ensure proper mixing. 3. Perform a time-course experiment to determine the optimal incubation time.
High Cell Death / Membrane Permeabilization 1. Peptide Concentration Too High: The concentration of this compound is high enough to cause significant membrane lysis, confounding uptake measurements[4][10]. 2. Harsh Experimental Conditions: Excessive vortexing or centrifugation is damaging bacterial cells.1. Select a peptide concentration below the known membrane-permeabilizing concentration[5]. Determine the peptide's Minimum Inhibitory Concentration (MIC) and work at sub-lethal concentrations for uptake studies. A Propidium Iodide (PI) co-stain can be used to gate on viable cells only[5]. 2. Handle cells gently. Use appropriate centrifugation forces and durations.

Quantitative Data Summary

Effective data presentation is crucial for interpreting results. Below are example tables for summarizing quantitative data from this compound uptake assays.

Table 1: Effect of Peptide Concentration on Bacterial Uptake

Peptide Concentration (µM)Mean Fluorescence Intensity (MFI)Standard Deviation (SD)% Fluorescent Cells
0 (Control)5080.5%
18507545%
5320021088%
10450035092%

Table 2: Time-Course of Peptide Uptake at a Fixed Concentration (e.g., 5 µM)

Incubation Time (minutes)Mean Fluorescence Intensity (MFI)Standard Deviation (SD)% Fluorescent Cells
05290.6%
5150012065%
15315025087%
30330028089%
60335030089%

Detailed Experimental Protocol

Flow Cytometry-Based Bacterial Uptake Assay with Fluorescently Labeled this compound

This protocol is a general guideline for assessing the internalization of a fluorescently-labeled this compound peptide into a bacterial strain like E. coli.

1. Preparation of Bacterial Culture a. From a fresh agar (B569324) plate, pick a single colony of the desired bacterial strain. b. Inoculate it into 5 mL of appropriate sterile liquid medium (e.g., Mueller-Hinton Broth). c. Incubate with shaking (e.g., 180 rpm) at 37°C overnight. d. The next day, sub-culture the bacteria by diluting the overnight culture into fresh medium and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6). e. Harvest the bacteria by centrifugation (e.g., 4000 x g, 5 min, 4°C). f. Wash the pellet twice with a sterile buffer such as Phosphate-Buffered Saline (PBS). g. Resuspend the pellet in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.

2. Peptide Incubation a. Prepare stock solutions of the fluorescently-labeled this compound peptide in a suitable solvent (e.g., sterile water or DMSO). b. In microcentrifuge tubes or a 96-well plate, add the bacterial suspension. c. Add the labeled peptide to the bacterial suspension to achieve the desired final concentrations. Include a no-peptide control. d. Incubate the samples for a chosen time (e.g., 30 minutes) at 37°C with gentle shaking. The optimal time and concentration should be determined empirically[5].

3. Washing and Quenching a. After incubation, centrifuge the samples (4000 x g, 5 min, 4°C) to pellet the bacteria. b. Discard the supernatant and wash the pellet twice with cold PBS to remove non-associated peptide. c. (Optional but Recommended) To distinguish internalized from surface-bound peptide, resuspend the final pellet in a solution containing a fluorescence quencher like Trypan Blue (e.g., 0.2% w/v)[5][6]. Incubate for 5-10 minutes at room temperature. A parallel set of samples without the quencher should be run for comparison.

4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used. b. Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) using an unstained control sample. c. For each sample, acquire a sufficient number of events (e.g., 20,000-50,000 cells). d. Record the Mean Fluorescence Intensity (MFI) and the percentage of fluorescent cells within the gated population.

5. Data Analysis a. Analyze the flow cytometry data using appropriate software. b. Compare the MFI of peptide-treated samples to the untreated control to determine the extent of uptake. c. If a quencher was used, the fluorescence remaining after quenching represents internalized peptide. The difference in MFI between quenched and unquenched samples represents the surface-bound peptide[5]. d. Plot the results and perform statistical analysis as required.

References

Technical Support Center: Minimizing Cytotoxicity of (KFF)3K Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the (KFF)3K peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to peptide-induced cytotoxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures after treatment with the this compound peptide. What are the potential underlying mechanisms?

A1: The this compound peptide, being a cationic and amphipathic cell-penetrating peptide (CPP), can induce cytotoxicity through several mechanisms, primarily related to its interaction with the cell membrane. The two main proposed mechanisms for peptides of this class are:

  • Membrane Disruption (Necrosis): Due to its positive charge, the this compound peptide can electrostatically interact with the negatively charged components of the mammalian cell membrane, such as phosphatidylserine. This interaction can lead to the disruption of the lipid bilayer, forming pores or causing a detergent-like effect that compromises membrane integrity. This loss of membrane integrity results in cell lysis and death, a process known as necrosis.

  • Induction of Apoptosis: Some cationic peptides can trigger programmed cell death, or apoptosis. This can occur if the peptide, after entering the cell, interacts with intracellular targets, such as mitochondria. Disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors and the activation of caspase cascades, ultimately resulting in controlled cellular disassembly.[1][2]

Q2: How can we experimentally distinguish between necrosis and apoptosis as the cause of this compound-induced cytotoxicity?

A2: Several assays can be employed to differentiate between necrotic and apoptotic cell death:

  • Membrane Integrity Assays (Necrosis):

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[3]

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the intact membrane of live or apoptotic cells but can enter necrotic cells and stain the nucleus.

  • Apoptosis Assays:

    • Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

    • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3) that are activated during the apoptotic cascade.[4]

    • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

A combination of these assays is recommended for a comprehensive understanding of the cell death mechanism.

Q3: Is the cytotoxicity of this compound expected to be the same across all mammalian cell lines?

A3: No, the cytotoxic effects of this compound and other cationic peptides can be highly cell-type dependent. Factors influencing this variability include:

  • Membrane Composition: Differences in the lipid and protein composition of the cell membrane can affect the peptide's binding and disruptive activity.

  • Cellular Uptake Mechanisms: Different cell lines may utilize various endocytic pathways to internalize the peptide, which can influence its intracellular concentration and access to potential targets.[5]

  • Metabolic Activity: The overall metabolic health and proliferation rate of a cell line can impact its susceptibility to cytotoxic agents.

Therefore, it is crucial to determine the cytotoxicity of this compound empirically for each cell line used in your experiments.

Q4: What are the general strategies to minimize the cytotoxicity of the this compound peptide while preserving its cell-penetrating function?

A4: Several approaches can be taken to reduce the off-target toxicity of this compound:

  • Dose-Response Optimization: Conduct thorough dose-response and time-course studies to identify the optimal concentration and incubation time that allows for efficient cell penetration with minimal impact on cell viability.

  • Peptide Modification:

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can shield its positive charge and hydrophobicity, reducing non-specific interactions with the cell membrane and thereby lowering cytotoxicity.[6][7]

    • "Stapled" Peptides: Introducing a hydrocarbon staple into the peptide sequence can stabilize its alpha-helical structure. While this has been shown to enhance the antibacterial activity of this compound, its effect on mammalian cell cytotoxicity requires careful evaluation, as increased helicity can sometimes correlate with higher toxicity.[8]

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can control its release and reduce its immediate interaction with the cell membrane, leading to decreased cytotoxicity.[9]

  • Serum in Culture Medium: The presence of serum proteins can sometimes reduce peptide cytotoxicity by binding to the peptide and lowering its effective concentration. Experimenting with different serum concentrations may be beneficial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed even at low peptide concentrations. 1. Peptide Aggregation: Hydrophobic residues in this compound can lead to self-aggregation, forming cytotoxic oligomers. 2. Contaminants from Synthesis: Residual trifluoroacetic acid (TFA) from purification can be toxic to cells. 3. Endotoxin (B1171834) Contamination: Bacterial endotoxins introduced during synthesis or handling can induce inflammatory responses and cell death.1. Ensure the peptide is fully dissolved in a suitable solvent before diluting in culture medium. Prepare fresh solutions for each experiment. 2. If high TFA content is suspected, consider TFA salt exchange through HPLC or dialysis. 3. Use endotoxin-free water and sterile techniques. Test for endotoxin levels if necessary.
Inconsistent cytotoxicity results between experiments. 1. Variable Peptide Stock: Inconsistent preparation or storage of the peptide stock solution. 2. Cell Seeding Density: Variations in the number of cells seeded per well. 3. Uneven Peptide Distribution: Inadequate mixing of the peptide in the wells.1. Prepare fresh peptide stock solutions for each experiment and ensure thorough mixing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Use a hemocytometer or automated cell counter to ensure consistent cell numbers. 3. Gently mix the plate after adding the peptide solution.
Low signal in MTT/XTT/WST assays, even in control wells. 1. Low Cell Number: Insufficient number of viable cells at the start of the assay. 2. Reduced Metabolic Activity: Cells are not in a healthy, proliferative state.1. Optimize the initial cell seeding density for your specific cell line and assay duration. 2. Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.
High background in LDH assay control wells. 1. Excessive Cell Handling: Rough pipetting or centrifugation can damage cell membranes. 2. LDH in Serum: Some batches of serum may contain LDH.1. Handle cells gently during seeding and media changes. 2. Use heat-inactivated serum or test different serum lots for background LDH activity.

Quantitative Data Summary

Due to the limited availability of specific cytotoxicity data for the unmodified this compound peptide in mammalian cells in the public domain, the following table presents analogous data for other cationic cell-penetrating peptides to provide a general reference range. It is highly recommended to experimentally determine the IC50 value for this compound in your specific cell line and experimental conditions.

PeptideCell LineAssayIncubation Time (h)IC50 (µM)
TP10HeLaWST-124~20
TP10CHOWST-124>50
PenetratinHeLaWST-124>50
TatHeLaWST-124>50
Amphipathic Peptide 5HeLaMTTNot Specified2.9 ± 0.3
Amphipathic Peptide 6 (RL2)HeLaMTTNot Specified>200

Data adapted from literature on various cell-penetrating peptides and should be used for comparative purposes only.[8][10]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay

This protocol outlines the measurement of cytotoxicity by quantifying LDH release.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Hemolysis Assay

This protocol is for assessing the peptide's lytic activity on red blood cells.

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the RBC pellet in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the this compound peptide. Add the RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.[11][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate peptide_prep 2. Prepare Peptide Dilutions treatment 3. Treat Cells with Peptide peptide_prep->treatment incubation 4. Incubate for Desired Time treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity hemolysis Hemolysis Assay incubation->hemolysis Hemolytic Potential analysis 7. Calculate % Cytotoxicity / Viability mtt->analysis ldh->analysis hemolysis->analysis ic50 8. Determine IC50 Value analysis->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions & Verification start High Cytotoxicity Observed aggregation Peptide Aggregation? start->aggregation contaminants Contaminants (TFA, Endotoxins)? start->contaminants concentration Incorrect Concentration? start->concentration solubility_check Check Solubility, Prepare Fresh aggregation->solubility_check purification_check Verify Purity, Use Endotoxin-Free Reagents contaminants->purification_check concentration_check Verify Stock Concentration concentration->concentration_check dose_response Perform Dose-Response Study solubility_check->dose_response purification_check->dose_response concentration_check->dose_response end end dose_response->end Optimized Protocol

Caption: A troubleshooting workflow for unexpected peptide cytotoxicity.

signaling_pathways cluster_necrosis Necrotic Pathway cluster_apoptosis Apoptotic Pathway peptide This compound Peptide membrane Plasma Membrane Disruption peptide->membrane internalization Cellular Internalization peptide->internalization lysis Cell Lysis & Release of Intracellular Contents membrane->lysis mitochondria Mitochondrial Membrane Disruption internalization->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptotic Cell Death caspases->apoptosis

Caption: Potential cytotoxic signaling pathways of cationic peptides.

References

Technical Support Center: Enhancing the Proteolytic Resistance of (KFF)3K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the cell-penetrating peptide (KFF)3K. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to the proteolytic stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide appears to be rapidly degrading in my cell culture or in vivo experiments. Is this expected?

A1: Yes, rapid degradation of unmodified this compound is a known issue. The peptide is susceptible to cleavage by proteases, which can significantly reduce its effective concentration and limit its therapeutic or research applications.[1][2] For instance, studies have shown that in the presence of chymotrypsin, a model protease, approximately 70% of this compound can be degraded within 20 minutes.[3]

Q2: What are the most common strategies to improve the proteolytic resistance of this compound?

A2: Several chemical modification strategies can be employed to enhance the stability of this compound and other peptides against proteolytic degradation.[4][5] These modifications aim to make the peptide less recognizable to proteases without compromising its biological activity. Key strategies include:

  • Hydrocarbon Stapling: This technique involves introducing a synthetic brace to lock the peptide into a specific conformation, often an alpha-helix, which can enhance stability and cell permeability.[3][4][6]

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can protect the peptide from exopeptidases, which cleave peptides from their ends.[4][7][8]

  • Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-natural amino acids can prevent protease recognition and cleavage.[4][6][8]

  • Cyclization: Creating a cyclic peptide can improve stability by making the peptide structure more rigid and less accessible to proteases.[4][5]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the size of the peptide, which can shield it from proteases.[4][8]

Q3: How can I experimentally assess the stability of my modified this compound peptide?

A3: Peptide stability assays are crucial for determining the half-life of your peptide under specific experimental conditions.[4][9] A typical workflow involves incubating the peptide in a biological matrix (e.g., plasma, serum, or cell culture supernatant), taking samples at various time points, stopping the enzymatic degradation, and quantifying the remaining intact peptide using techniques like HPLC or LC-MS.[7][9][10][11]

Q4: I've modified my this compound peptide, but I'm not seeing the expected improvement in stability. What could be wrong?

A4: This is a common challenge that can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause.

Troubleshooting Guide: Improving this compound Proteolytic Resistance

Issue Potential Cause Recommended Action
No significant improvement in stability after modification. The chosen modification strategy may not be effective against the specific proteases in your experimental system.- Consider the dominant proteases in your system (e.g., serum, cell type-specific proteases).- Try an alternative modification strategy. For example, if terminal modifications were insufficient, consider hydrocarbon stapling or incorporating D-amino acids.[4][6]
Incorrect or incomplete chemical modification.- Verify the successful synthesis and purity of your modified peptide using mass spectrometry and HPLC.- Ensure the modification was performed at the intended site(s).
Loss of peptide activity after modification. The modification may have altered the peptide's conformation, interfering with its ability to interact with its target.- If using unnatural amino acids, try substituting at different positions.- For stapled peptides, consider different stapling positions to maintain the active conformation.[3]- Perform structural analysis (e.g., Circular Dichroism) to assess the peptide's secondary structure.[3][12]
Inconsistent stability results between experiments. Variability in the biological matrix (e.g., lot-to-lot differences in serum, different cell passage numbers).- Pool plasma or serum from multiple donors to average out individual differences.[4]- Use cells within a consistent passage number range.- Always include an internal standard in your stability assays for normalization.
Freeze-thaw cycles of the peptide stock solution.- Aliquot peptide solutions after reconstitution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data on this compound Stability

The following table summarizes the proteolytic stability of unmodified this compound and a hydrocarbon-stapled analog in the presence of chymotrypsin.

PeptideModificationIncubation Time (min)% Peptide Remaining
This compoundNone2030%
This compound[5–9]Hydrocarbon Staple20+90%

Data sourced from Macyszyn J, et al. (2023).[1][3]

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Serum

This protocol outlines a general procedure for assessing the stability of this compound and its analogs in serum.

Materials:

  • This compound peptide or its modified analog

  • Human or animal serum (pooled from multiple donors is recommended)[4]

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold acetonitrile (B52724) or 10% trichloroacetic acid)[4][13]

  • HPLC or LC-MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Spike the serum with the peptide to a final concentration of 10-100 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding 2-3 volumes of cold quenching solution.[4]

    • Vortex and incubate on ice for 10-20 minutes to precipitate serum proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the peptide.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_peptide Prepare Peptide Stock incubate Incubate Peptide in Serum at 37°C prep_peptide->incubate prep_serum Pre-warm Serum prep_serum->incubate sampling Collect Samples at Time Points incubate->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analyze Analyze by HPLC/LC-MS centrifuge->analyze quantify Quantify Remaining Peptide analyze->quantify

Caption: Workflow for assessing peptide stability in serum.

signaling_pathway cluster_peptide Peptide Modification Strategies cluster_outcome Outcome unmodified This compound (Unmodified) protease_recognition Protease Recognition unmodified->protease_recognition stapling Hydrocarbon Stapling improved_stability Improved Proteolytic Resistance stapling->improved_stability terminal_mod Terminal Modifications (N-acetylation, C-amidation) terminal_mod->improved_stability d_amino D-Amino Acid Substitution d_amino->improved_stability cyclization Cyclization cyclization->improved_stability degradation Proteolytic Degradation protease_recognition->degradation

Caption: Strategies to improve the proteolytic resistance of peptides.

References

Technical Support Center: Strategies to Increase (KFF)3K Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the (KFF)3K peptide. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-penetrating peptide.[1] Its mechanism involves disrupting the outer membrane of bacteria, which can facilitate the uptake of other antibiotics.[1] By introducing a hydrocarbon staple into its structure, this compound can be transformed into an effective antimicrobial peptide with direct bactericidal properties.[2]

Q2: What are the main challenges in achieving high in vivo efficacy with this compound?

A2: Like many antimicrobial peptides (AMPs), the primary challenges for in vivo applications of this compound include susceptibility to proteolytic degradation by serum proteases, rapid renal clearance, and potential off-target toxicity.[3][4] These factors can lead to a short in vivo half-life and reduced bioavailability at the target site of infection.[5][6]

Q3: What are the general strategies to improve the in vivo performance of antimicrobial peptides like this compound?

A3: Key strategies focus on enhancing stability and optimizing delivery. These include:

  • Structural Modifications: Introducing changes to the peptide backbone such as N-terminal acetylation, C-terminal amidation, cyclization, incorporating unnatural D-amino acids, or "stapling" the peptide to lock its alpha-helical structure.[5][7][8]

  • Formulation and Delivery Systems: Encapsulating the peptide in nanocarriers like liposomes or polymeric nanoparticles to protect it from degradation and improve its pharmacokinetic profile.[3][4][9][10]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to increase the peptide's size, thereby reducing renal clearance and shielding it from proteases.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem 1: Low or no antimicrobial efficacy observed in my animal model, despite promising in vitro results.

Possible Cause Troubleshooting Suggestion
Rapid peptide degradation Your this compound peptide may be rapidly degraded by proteases in the serum.
Solution: 1. Perform a serum stability assay to determine the peptide's half-life (see Detailed Experimental Protocols section).2. Synthesize a modified version of this compound. Stapled analogues of this compound have shown significantly increased resistance to proteases like chymotrypsin.[2] Other options include N-terminal acetylation or C-terminal amidation.[5]
Poor bioavailability at the infection site The peptide may be cleared from circulation too quickly or may not be reaching the target tissue in sufficient concentrations.
Solution: 1. Consider a different route of administration (e.g., local vs. systemic) based on your infection model.2. Formulate this compound in a delivery system, such as liposomes or nanoparticles, to improve its pharmacokinetic profile.[3][4]
Inappropriate dosage The administered dose may be too low to be effective in vivo.
Solution: 1. Conduct a dose-response study in your animal model to determine the optimal therapeutic dose.2. Review literature for effective doses of similar peptides in comparable in vivo models.

Problem 2: High toxicity or adverse effects observed in the animal model.

Possible Cause Troubleshooting Suggestion
Off-target cytotoxicity The peptide may be causing lysis of host cells, such as erythrocytes.
Solution: 1. Perform in vitro hemolysis and cytotoxicity assays on mammalian cell lines to determine the peptide's therapeutic index.[11][12]2. Modify the peptide to improve its selectivity for bacterial membranes. Sometimes, reducing hydrophobicity can decrease hemolytic activity.3. Encapsulating this compound in a nanocarrier can reduce its toxicity to host cells.[3]
Immunogenicity The peptide may be eliciting an adverse immune response.
Solution: 1. Monitor for signs of inflammation and analyze cytokine levels in treated animals.2. PEGylation can help to reduce the immunogenicity of peptides.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various modifications on this compound and other antimicrobial peptides.

Table 1: In Vitro Efficacy and Stability of Unmodified vs. Stapled this compound Analogues

PeptideModificationMinimal Inhibitory Concentration (MIC) vs. E. coli (µM)% Remaining after 20 min with Chymotrypsin
This compoundUnmodified>32~30%
This compound[5–9]Stapled2-16~90%
This compound[2–6]Stapled2-16Not specified, but stated to have high stability

(Data sourced from Macyszyn J, et al. Scientific Reports, 2023)[2]

Table 2: Effect of Modifications on In Vivo Half-Life of Various Peptides

PeptideModificationAnimal ModelHalf-life (unmodified)Half-life (modified)Fold Increase
Lcf1 (RRWQWR)Head-to-tail cyclizationNot specified--Increased stability noted
KSL (KKVVFKVKFK)D-amino acid incorporationNot specified--Longer half-life noted
GnRH agonistConjugation to a small molecule binder of transthyretinRat~5 min~2 hours~24

(Data compiled from multiple sources)[6][7]

Detailed Experimental Protocols

Protocol 1: Serum Stability Assay using HPLC

This protocol is used to determine the half-life of this compound in the presence of serum.

Materials:

  • This compound peptide solution of known concentration

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC system with a C18 column

Procedure:

  • Prepare a 25% (v/v) serum solution in PBS.

  • Pre-warm the serum solution to 37°C.

  • Add the this compound peptide to the serum solution to a final concentration of 150 µg/ml and mix gently.[13]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot (e.g., 100 µL) of the mixture.[13]

  • To stop the enzymatic reaction, immediately add 3 volumes of a precipitation solution (e.g., ACN with 1% TFA) to the aliquot.

  • Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.

  • Collect the supernatant for HPLC analysis.

  • Inject the supernatant into the HPLC system. Use a gradient of water/ACN with 0.1% TFA to elute the peptide.

  • Monitor the absorbance at 220 nm. The area under the peak corresponding to the intact peptide is proportional to its concentration.

  • Plot the percentage of intact peptide remaining against time and calculate the half-life.

Protocol 2: In Vivo Efficacy in a Mouse Sepsis Model

This protocol outlines a general procedure to evaluate the efficacy of this compound in a murine model of sepsis.

Materials:

  • This compound peptide, sterile and endotoxin-free

  • Pathogenic bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Saline or appropriate vehicle

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Syringes and needles for injection

Procedure:

  • Culture the bacteria to the mid-logarithmic phase, then wash and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/ml).[11]

  • Induce sepsis by intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.5 mL per mouse).

  • At a predetermined time post-infection (e.g., 1 hour), administer the this compound peptide via a chosen route (e.g., i.p. or intravenous).[11] A control group should receive the vehicle only.

  • Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).

  • For bacterial load determination, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours post-treatment).

  • Collect blood via cardiac puncture and perform peritoneal lavage with sterile saline.

  • Serially dilute the blood and peritoneal fluid and plate on appropriate agar (B569324) plates to quantify the bacterial CFU.

  • Compare the bacterial loads and survival rates between the this compound-treated group and the control group.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Optimization a Synthesize this compound & Modified Analogues b MIC Assay vs. Target Pathogens a->b Test Activity c Serum Stability Assay (HPLC) a->c Assess Stability d Hemolysis/Cytotoxicity Assay b->d Determine Therapeutic Index e Select Animal Model (e.g., Sepsis, Wound) d->e Proceed if promising f Toxicity & MTD Study e->f Determine Safe Dose g Efficacy Study (Survival & Bacterial Load) f->g Test Therapeutic Effect h Formulation Development (e.g., Nanoparticles) g->h If efficacy is low i Re-evaluate Efficacy of Formulated Peptide h->i

Caption: Workflow for developing and testing modified this compound peptides.

logical_relationships cluster_mods Stability Modifications cluster_delivery Delivery & PK/PD start Low In Vivo Efficacy q1 Is peptide stable in serum? start->q1 mod1 Stapled Peptide Synthesis q1->mod1 No mod2 D-Amino Acid Substitution q1->mod2 No mod3 Terminal Modifications (Amidation/Acetylation) q1->mod3 No del1 Encapsulate in Nanoparticles/Liposomes q1->del1 Yes del2 PEGylation q1->del2 Yes del3 Optimize Dose & Route of Administration q1->del3 Yes

Caption: Troubleshooting decision tree for low in vivo efficacy of this compound.

signaling_pathway kff This compound Peptide om Bacterial Outer Membrane kff->om Binds & Disrupts im Bacterial Inner Membrane kff->im Permeabilizes om->im Allows passage to uptake Increased Antibiotic Uptake om->uptake lysis Membrane Disruption & Cell Lysis im->lysis abx Other Antibiotics abx->uptake

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

A Comparative Guide to (KFF)3K and Other Leading Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-penetrating peptides (CPPs) have emerged as invaluable tools for overcoming the cell membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. Among the diverse CPPs available, (KFF)3K has garnered attention for its unique properties. This guide provides an objective comparison of this compound with three other widely used CPPs: TAT, Penetratin, and Pep-1, supported by available experimental data.

At a Glance: Key Characteristics of Compared CPPs

FeatureThis compoundTATPenetratinPep-1
Sequence KFFKFFKFFKGRKKRRQRRRPQRQIKIWFQNRRMKWKKKETWWETWWTEWSQPKKKRKV
Origin SyntheticHIV-1 TAT proteinDrosophila Antennapedia homeodomainSynthetic (chimeric)
Primary Uptake Mechanism Primarily direct membrane disruption in bacteria; less characterized in mammalian cells.Predominantly endocytosis, particularly macropinocytosis.[1]Both direct translocation and endocytosis.[1]Endocytosis-dependent and -independent pathways.[2]
Key Advantage Efficient delivery into bacteria.[3]High transduction efficiency for a broad range of cargo.[4]Effective translocation and has shown neuroprotective properties.[4]Efficient non-covalent delivery of proteins and peptides.[4]

Quantitative Comparison of Performance

A direct quantitative comparison of this compound with TAT, Penetratin, and Pep-1 in mammalian cells is limited in the currently available scientific literature. Most comparative studies involving this compound have been conducted in bacterial systems, often in the context of delivering Peptide Nucleic Acids (PNAs).

Cargo Delivery Efficiency: A Focus on PNA Delivery in Bacteria

The primary application where this compound has been directly compared to other CPPs is in the delivery of antisense PNA oligomers to inhibit bacterial growth.

OrganismCargoCPPConcentration for EffectOutcomeReference
Streptococcus pyogenesanti-gyrA PNAThis compound1.6 - 4.0 µMGrowth inhibition[1]
TAT0.4 - 1.6 µMMore efficient growth inhibition than this compound[1]
Listeria monocytogenesanti-gyrA PNAThis compound32 µM (MIC)Antibacterial activity[1]
TAT2 µM (MIC)16-fold higher antibacterial activity than this compound[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

In a study involving the delivery of a PNA targeting a luciferase gene in a mammalian cell line, a this compound-PNA conjugate showed significantly lower efficacy compared to a Transportan-PNA conjugate and an oligo-arginine-PNA conjugate. The Penetratin-PNA conjugate showed minimal to no activity in this specific assay.[5]

Cytotoxicity

Information on the cytotoxicity of this compound in mammalian cells is sparse. One study noted that this compound-PNA conjugates exhibit cytotoxicity in A549 cells at concentrations above 5 µM.[6] In contrast, studies on TAT and Penetratin have shown them to have negligible effects on cell proliferation at concentrations up to 50 µM in HeLa and CHO cells when delivered alone.[7] However, it is crucial to note that cytotoxicity can be highly dependent on the cargo, cell type, and experimental conditions.[7]

Mechanisms of Cellular Uptake

The ways in which CPPs traverse the cell membrane are diverse and can involve multiple pathways simultaneously.

This compound

In bacteria, this compound is thought to function by disrupting the outer membrane, which can facilitate the uptake of other molecules.[8] Its mechanism in mammalian cells is not as well-defined but is presumed to involve interactions with the cell membrane.

TAT

The HIV-1 TAT peptide is one of the most studied CPPs. Its entry into cells is primarily mediated by endocytosis, with macropinocytosis being a major pathway.[1] This process is energy-dependent and involves the formation of vesicles that engulf the peptide and its cargo.

Penetratin

Penetratin's uptake mechanism is complex and appears to involve both direct translocation across the plasma membrane and energy-dependent endocytosis.[1] The contribution of each pathway can be influenced by the peptide concentration and the nature of the cargo.

Pep-1

Pep-1 is a chimeric peptide designed for efficient cargo delivery. Its uptake involves both direct translocation and endocytic pathways.[2] A key feature of Pep-1 is its ability to deliver cargo, particularly proteins, through non-covalent complexation.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CPP performance. Below are representative protocols for key experiments.

Cellular Uptake Quantification using Flow Cytometry

This protocol allows for the quantitative measurement of fluorescently labeled CPP uptake.

Materials:

  • Fluorescently labeled CPPs (e.g., FITC-labeled this compound, TAT, Penetratin, Pep-1)

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate at a density that allows for adherence and growth overnight.

  • On the day of the experiment, treat the cells with varying concentrations of the fluorescently labeled CPPs in serum-free medium. Incubate for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Following incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence intensity of the individual cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized CPP.[9]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Materials:

  • CPPs (this compound, TAT, Penetratin, Pep-1)

  • L929 mouse fibroblasts (or other suitable cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or a suitable solubilizing agent

Procedure:

  • Seed L929 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C.

  • Prepare dilutions of the CPPs in serum-containing medium and add 100 µL to the respective wells. Include untreated cells as a control.

  • Incubate the cells for 24 hours.

  • After incubation, aspirate the CPP-containing medium.

  • Add 200 µL of MTT solution to each well and incubate for 6 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength appropriate for the formazan product (typically 570 nm). Cell viability is proportional to the absorbance.[10]

Visualizing Cellular Entry Pathways

The following diagrams, generated using the DOT language, illustrate the generalized uptake mechanisms of the compared CPPs.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Bacterial Cells TAT TAT Endocytosis Endocytosis TAT->Endocytosis Penetratin Penetratin Direct Translocation Direct Translocation Penetratin->Direct Translocation Penetratin->Endocytosis Pep-1 Pep-1 Pep-1->Direct Translocation Pep-1->Endocytosis Cytosol_KFF3K Cytosol Membrane Disruption->Cytosol_KFF3K Cytosol_Penetratin Cytosol Direct Translocation->Cytosol_Penetratin Cytosol_Pep1 Cytosol Direct Translocation->Cytosol_Pep1 Cytosol_TAT Cytosol (via Endosome) Endocytosis->Cytosol_TAT Endocytosis->Cytosol_Penetratin Endocytosis->Cytosol_Pep1

Caption: Generalized cellular uptake pathways of the compared CPPs.

Experimental Workflow for CPP Efficiency Assessment

A systematic approach is necessary to evaluate and compare the efficacy of different CPPs for a specific application.

G Start Start Select Cargo Select Cargo Start->Select Cargo Label Cargo Label Cargo Select Cargo->Label Cargo Complex CPP with Cargo Complex CPP with Cargo Label Cargo->Complex CPP with Cargo Cellular Treatment Cellular Treatment Complex CPP with Cargo->Cellular Treatment Quantify Uptake Quantify Uptake Cellular Treatment->Quantify Uptake Assess Cytotoxicity Assess Cytotoxicity Cellular Treatment->Assess Cytotoxicity Analyze Localization Analyze Localization Cellular Treatment->Analyze Localization End End Quantify Uptake->End Assess Cytotoxicity->End Analyze Localization->End

Caption: A typical workflow for comparing the efficiency of different CPPs.

References

Revolutionizing Antibacterial Development: A Comparative Analysis of Stapled (KFF)3K Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the scientific community is continuously exploring innovative strategies to develop novel antibacterial agents. Among the promising candidates are stapled peptides, designed to enhance the therapeutic properties of natural peptides. This guide provides a comprehensive comparison of the antibacterial efficacy of hydrocarbon-stapled (KFF)3K analogues against other well-established antimicrobial peptides (AMPs), offering valuable insights for researchers, scientists, and drug development professionals.

The cell-penetrating peptide this compound, in its native form, exhibits negligible intrinsic antibacterial activity. However, the introduction of a hydrocarbon staple to stabilize its α-helical structure transforms it into a potent antibacterial agent.[1] This guide focuses on two such stapled analogues, this compound[2–6] and this compound[5–9], and evaluates their performance against prominent AMPs: Melittin (B549807), LL-37, and Magainin-2.

Comparative Antibacterial Efficacy

The antibacterial activity of the stapled this compound peptides and the comparator AMPs was evaluated using the minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The data, summarized in the table below, demonstrates the potent and broad-spectrum activity of the stapled this compound analogues.

PeptideEscherichia coli (MIC in µM)Staphylococcus aureus (MIC in µM)Pseudomonas aeruginosa (MIC in µM)
This compound[2–6] 4216
This compound[5–9] 428
Melittin ~2.3 - 23.1[2][3][4]~2.3 - 2.8[3][4]~3.5 - 35[2][3]
LL-37 ~16.8[5]~4.2[5]~8.4[5]
Magainin-2 >508>50

Note: MIC values for comparator peptides are presented as a range based on multiple sources to reflect variability in experimental conditions.

The stapled this compound peptides, particularly this compound[5–9], exhibit comparable or superior activity against E. coli and S. aureus when compared to the well-established AMPs. Their efficacy against the notoriously difficult-to-treat P. aeruginosa is also noteworthy.

Mechanism of Action: Membrane Disruption

The primary antibacterial mechanism of both stapled this compound peptides and the comparator AMPs is the disruption of the bacterial cell membrane. The stabilized α-helical structure of these peptides allows for their insertion into the lipid bilayer, leading to pore formation and subsequent leakage of cellular contents, ultimately causing cell death.

Proposed Mechanism of Antibacterial Action cluster_peptide Stapled this compound Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption Peptide α-helical Stapled Peptide Membrane Lipid Bilayer Peptide->Membrane Interaction & Insertion Pore Pore Formation Membrane->Pore Disruption Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Proposed mechanism of membrane disruption by stapled this compound peptides.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination A Prepare serial dilutions of the peptide in a 96-well microtiter plate. B Add a standardized bacterial suspension to each well. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Visually inspect for bacterial growth (turbidity). C->D E The MIC is the lowest concentration with no visible growth. D->E

Workflow for the broth microdilution assay to determine the MIC.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Assay

This assay is crucial for evaluating the cytotoxicity of the peptides against mammalian cells by measuring the lysis of red blood cells.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Red Blood Cells:

    • Wash freshly collected RBCs three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Procedure:

    • Add 100 µL of serially diluted peptides in PBS to the wells of a 96-well plate.

    • Add 100 µL of the 2% RBC suspension to each well.

    • For the negative control (0% hemolysis), add 100 µL of PBS to RBCs.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to RBCs.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay on Mammalian Cell Lines

To further assess the therapeutic potential, the cytotoxicity of the peptides is evaluated on cultured mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Spectrophotometer or microplate reader

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptides in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions.

    • Include a vehicle control (medium without peptide).

  • Incubation:

    • Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Conclusion

Stapled this compound peptides represent a promising new class of antibacterial agents with potent and broad-spectrum activity. Their efficacy, particularly against challenging pathogens like P. aeruginosa, positions them as strong candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide are intended to facilitate standardized evaluation and comparison of these and other novel antimicrobial peptides, ultimately accelerating the discovery of new therapies to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Stapled vs. Linear (KFF)3K Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of stapled versus linear (KFF)3K peptides, supported by experimental data. The cell-penetrating peptide this compound, known for its ability to disrupt the outer membrane of bacteria and facilitate the uptake of other molecules, has been the subject of structural modifications to enhance its therapeutic potential.[1] This comparative analysis focuses on the impact of introducing a hydrocarbon staple to the linear this compound peptide, transforming it into a potent antibacterial agent.[2]

Data Presentation

The following tables summarize the quantitative data comparing the key performance attributes of linear this compound with its stapled analogues. Two variants of the stapled peptide, this compound[2-6] and this compound[5-9], were synthesized to maintain the amphipathic nature of the original peptide.[2]

PeptideStructureSecondary Structure (in buffer)Proteolytic Stability (% undigested after chymotrypsin (B1334515) incubation)
Linear this compoundUnstructured/Random CoilUnstructured[2]Low (degraded by peptidases)[2]
Stapled this compound[5–9]α-helical[2]α-helical[2]~90%[2]
Stapled this compound[2–6]α-helical[2]α-helical[2]High (protease resistant)[2]

Table 1: Structural and Stability Comparison. This table highlights the significant impact of stapling on the secondary structure and proteolytic resistance of the this compound peptide.

PeptideAntibacterial Activity (MIC in µM) vs. Gram-positive strainsAntibacterial Activity (MIC in µM) vs. Gram-negative strains
Linear this compound> 32 µM (no antibacterial effect)[2]> 32 µM (no antibacterial effect)[2]
Stapled this compound[5–9]2–16 µM[2]2–16 µM[2]
Stapled this compound[2–6]2–16 µM[2]2–16 µM[2]

Table 2: Antibacterial Activity Comparison. This table demonstrates the potent antibacterial activity induced in the this compound peptide by the introduction of a hydrocarbon staple. The linear form is inherently non-bactericidal.[2][3]

PeptideMembrane Permeabilization (E. coli K12)
Linear this compoundFacilitates uptake of other antibiotics by destabilizing the outer membrane without disrupting the cytoplasmic membrane.[2]
Stapled this compound[5–9]Permeabilization efficiency of up to 0.75 (normalized fluorescence intensity).[2]
Stapled this compound[2–6]Permeabilization efficiency of 0.8–0.9 (normalized fluorescence intensity) at 8–16 µM.[2]

Table 3: Membrane Permeabilization Comparison. This table illustrates the enhanced membrane disruption capabilities of the stapled peptides compared to the linear form.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): Both linear and stapled this compound peptides were synthesized manually using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink-amide resin.[2] This standard method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[4][5] For the stapled peptides, unnatural amino acids containing olefins were incorporated at specific positions to allow for subsequent cross-linking.[6]

  • Resin: Tenta Gel S RAM (Rink-amide) with an amine group loading of 0.24 mmol/g was used.[2]

  • Coupling: A threefold molar excess of Fmoc-protected amino acids was used for coupling reactions.[2]

  • Stapling: The hydrocarbon staple was introduced by replacing a Phenylalanine (Phe) residue with an unnatural amino acid to preserve the amphipathic nature of the peptide.[2]

  • Cleavage: Peptides were cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.[2] The Rink-amide linker yields a C-terminal amide upon cleavage.[2]

Purification and Analysis: The synthesized peptides were purified and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[2]

  • RP-HPLC System: A Knauer C18 column (5 µM particles, 4.6 × 250 mm for analytical and 8 × 250 mm for semi-preparative) was used.[2]

  • Mobile Phase: A gradient of Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile) from 15% to 70% Buffer B over 30 minutes was employed.[2]

  • Detection: Peptides were detected at a wavelength of 220 nm.[2]

  • Mass Spectrometry: The identity of the peptides was confirmed using a Q-TOF Premier mass spectrometer.[2]

Biological Assays

Proteolytic Stability Assay: The resistance of the peptides to enzymatic degradation was assessed by incubating them with chymotrypsin.[2]

  • Incubation: Peptides were incubated in a chymotrypsin solution.[2]

  • Analysis: The amount of undigested peptide was quantified over time to determine stability. The stapled this compound[5–9] peptide showed that 90% remained undigested after incubation.[2]

Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the peptides was determined using a standard MIC assay.[7]

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacterial strains were used.[2]

  • Procedure: Bacterial cells were incubated overnight with serial dilutions of the peptides.[7]

  • Determination: The MIC was defined as the lowest concentration of the peptide that inhibited visible bacterial growth.[7]

Membrane Permeabilization Assay: The ability of the peptides to disrupt bacterial cell membranes was evaluated using a fluorescence-based assay.[2]

  • Principle: A fluorescent dye that is normally impermeable to intact cell membranes is used. Membrane disruption allows the dye to enter the cells, resulting in an increase in fluorescence.

  • Measurement: The normalized fluorescence intensity was measured to quantify the degree of membrane permeabilization.[2]

Visualization of Concepts

Signaling Pathway and Mechanism of Action

The linear this compound peptide acts as a cell-penetrating peptide (CPP), primarily facilitating the transport of other molecules across the bacterial outer membrane.[2][8] Upon stapling, the peptide gains direct antimicrobial properties by disrupting the integrity of the cell membrane, a mechanism characteristic of many antimicrobial peptides (AMPs).[2][9]

G Comparative Mechanism of Linear and Stapled this compound Peptides cluster_linear Linear this compound cluster_stapled Stapled this compound Linear_Peptide Linear this compound Outer_Membrane_L Outer Membrane Linear_Peptide->Outer_Membrane_L Destabilization Inner_Membrane_L Inner Membrane Outer_Membrane_L->Inner_Membrane_L Cytoplasm_L Cytoplasm Inner_Membrane_L->Cytoplasm_L Cargo Cargo (e.g., PNA) Cargo->Outer_Membrane_L Co-transport Stapled_Peptide Stapled this compound Outer_Membrane_S Outer Membrane Stapled_Peptide->Outer_Membrane_S Disruption Inner_Membrane_S Inner Membrane Outer_Membrane_S->Inner_Membrane_S Disruption Cell_Lysis Cell Lysis Inner_Membrane_S->Cell_Lysis

Caption: Mechanism of action for linear vs. stapled this compound peptides.

Experimental Workflow

The general workflow for synthesizing and evaluating these peptides follows a logical progression from chemical synthesis to biological characterization.

G Experimental Workflow for Peptide Synthesis and Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Biological_Assays Biological Assays Analysis->Biological_Assays Stability Proteolytic Stability Biological_Assays->Stability Activity Antibacterial Activity (MIC) Biological_Assays->Activity Permeability Membrane Permeability Biological_Assays->Permeability

Caption: A streamlined workflow for peptide synthesis and functional testing.

References

A Comparative Analysis of the Antimicrobial Peptide (KFF)3K and its Analogs Versus Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the scientific community is actively exploring novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed comparison of the efficacy of the cell-penetrating peptide (KFF)3K and its more potent stapled analogs against traditional antibiotics, supported by experimental data and detailed methodologies.

Efficacy of Stapled this compound Analogs

The synthetic peptide this compound, in its unmodified form, is primarily known as a cell-penetrating peptide (CPP), facilitating the entry of other molecules into cells with limited inherent antimicrobial activity. However, structural modifications, specifically the introduction of a hydrocarbon staple, have been shown to dramatically enhance its antibacterial properties. These "stapled" peptides, such as this compound[2-6] and this compound[5-9], exhibit significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. The tables below summarize the MIC values for stapled this compound analogs and a selection of traditional antibiotics against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (µM) of Stapled this compound Analogs

Bacterial StrainThis compound[2-6]This compound[5-9]
Gram-Positive
Staphylococcus aureus42
Staphylococcus epidermidis84
Bacillus subtilis168
Gram-Negative
Escherichia coli84
Pseudomonas aeruginosa168
Klebsiella pneumoniae1616

Table 2: Minimum Inhibitory Concentrations (µM) of Traditional Antibiotics

Bacterial StrainAmpicillinCiprofloxacinGentamicinVancomycin
Gram-Positive
Staphylococcus aureus0.25 - 20.12 - 20.06 - 40.5 - 2
Staphylococcus epidermidis0.25 - 80.12 - 40.12 - 81 - 4
Bacillus subtilis0.03 - 0.250.06 - 0.50.03 - 0.250.25 - 1
Gram-Negative
Escherichia coli2 - 80.008 - 0.060.25 - 2>128
Pseudomonas aeruginosa>1280.06 - 40.5 - 8>128
Klebsiella pneumoniae8 - >1280.015 - 0.50.25 - 4>128

Note: MIC values for traditional antibiotics can vary significantly depending on the specific strain and resistance profile.

Mechanism of Action: Membrane Disruption

The primary mechanism by which stapled this compound peptides exert their antimicrobial effect is through the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Proposed Mechanism of Stapled this compound Action cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Insertion Hydrophobic Insertion Bacterial_Membrane->Insertion Cytoplasm Cytoplasm Stapled_KFF3K Stapled this compound Peptide (Cationic) Binding Electrostatic Binding Stapled_KFF3K->Binding Binding->Bacterial_Membrane Disruption Membrane Disruption (Pore Formation / Destabilization) Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of stapled this compound antimicrobial activity.

Synergistic Effects with Traditional Antibiotics

A significant advantage of some AMPs is their ability to act synergistically with traditional antibiotics. A synthetic peptide, KFFKFFKFFK, which is structurally related to this compound, has been shown to sensitize Gram-negative bacteria to hydrophobic and amphipathic antibiotics.[1] For example, at a concentration of 3 µg/ml, this peptide decreased the MIC of rifampin for E. coli by a factor of 300.[1] This synergistic action is often attributed to the peptide's ability to permeabilize the bacterial outer membrane, allowing the conventional antibiotic to more easily reach its intracellular target.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antimicrobial peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Peptide solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate 5 mL of MHB with 3-5 colonies of the test organism and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution Series: Prepare serial twofold dilutions of the peptide stock solution in the appropriate solvent.

  • Assay Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Then, add the serially diluted peptide solutions to the wells. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the organism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Broth Microdilution Assay Workflow Start Start Culture Prepare Bacterial Culture Start->Culture Dilute_Bacteria Dilute Bacteria to 5x10^5 CFU/mL Culture->Dilute_Bacteria Plate Add Bacteria and Peptide to 96-well Plate Dilute_Bacteria->Plate Dilute_Peptide Prepare Serial Dilutions of Peptide Dilute_Peptide->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Determine MIC (Visual/OD600) Incubate->Read End End Read->End

Caption: Workflow for the Broth Microdilution Assay.

Propidium (B1200493) Iodide (PI) Uptake Assay for Membrane Permeability

This assay assesses the ability of a peptide to disrupt the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Materials:

  • Test antimicrobial peptide(s)

  • Bacterial strains

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Propidium iodide (PI) solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase and wash with buffer.

  • Bacterial Suspension: Resuspend the bacterial cells in the buffer to a specific optical density (e.g., OD600 of 0.2).

  • Assay Setup: In a microplate, add the bacterial suspension, PI solution (final concentration typically 1-10 µg/mL), and the test peptide at various concentrations.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for PI (e.g., Ex: 535 nm, Em: 617 nm) over time.

  • Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.[4][5]

Propidium Iodide Uptake Assay Workflow Start Start Prepare_Bacteria Prepare Mid-Log Phase Bacterial Suspension Start->Prepare_Bacteria Mix Mix Bacteria, PI, and Peptide in Plate Prepare_Bacteria->Mix Measure Measure Fluorescence Over Time Mix->Measure Analyze Analyze Fluorescence Increase Measure->Analyze End End Analyze->End

Caption: Workflow for the Propidium Iodide (PI) Uptake Assay.

Conclusion

Stapled this compound analogs represent a promising new class of antimicrobial agents with potent activity against a range of pathogenic bacteria. Their efficacy, as demonstrated by low MIC values, is comparable to or, in some cases, exceeds that of traditional antibiotics, particularly against resistant strains. Their mechanism of action, centered on membrane disruption, is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. Furthermore, the potential for synergistic activity with existing antibiotics opens up new avenues for combination therapies. Further research and clinical evaluation are warranted to fully explore the therapeutic potential of these novel peptide-based antimicrobials.

References

(KFF)3K and its Stapled Analogs: A Comparative Guide to Membrane Disruption Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between peptides and cell membranes is paramount for designing effective therapeutics. This guide provides an objective comparison of the membrane disruption mechanism of the cell-penetrating peptide (KFF)3K and its structurally constrained, or "stapled," analogs. By examining experimental data, we can confirm how conformational stability dramatically alters the peptide's biological function from a cellular courier to a potent antimicrobial agent.

The peptide this compound is primarily recognized as a cell-penetrating peptide (CPP), capable of traversing biological membranes to deliver molecular cargo, such as peptide nucleic acids (PNAs), without causing significant damage to the cell.[1][2][3] Its intrinsic ability to kill bacteria, however, is notably weak.[4] In contrast, stapled versions of this compound, where a hydrocarbon "staple" is introduced to lock the peptide into an α-helical secondary structure, exhibit potent antimicrobial properties.[4] This stark difference in activity provides a compelling case study on the relationship between peptide structure and its membrane disruption capabilities.

Comparative Performance Analysis: this compound vs. Stapled Analogs

The efficacy of these peptides is best understood through a direct comparison of their performance in key assays that measure antimicrobial activity and membrane permeabilization.

Antimicrobial Activity

The minimal inhibitory concentration (MIC) is the standard measure of an antimicrobial's effectiveness. As the data below indicates, the parent this compound peptide shows no significant antibacterial activity. However, the introduction of a structural staple in the analogs, this compound[2–6] and this compound[5–9], leads to a dramatic increase in potency against both Gram-positive and Gram-negative bacteria.[4]

PeptideE. coli K12 (Gram-negative)P. aeruginosa PAO1 (Gram-negative)S. aureus ATCC 29213 (Gram-positive)S. epidermidis ATCC 12228 (Gram-positive)
This compound >32 µM>32 µM>32 µM>32 µM
This compound[2–6] 4 µM16 µM2 µM4 µM
This compound[5–9] 8 µM16 µM4 µM4 µM
(Data sourced from Macyszyn J, et al. Scientific Reports, 2023)[4]
Membrane Permeabilization

A peptide's ability to disrupt the integrity of the bacterial cell membrane can be measured by monitoring the uptake of fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. The stapled this compound analogs demonstrate a significantly enhanced ability to permeabilize bacterial membranes compared to the unmodified peptide, which allows for minimal PI uptake.[4] This suggests that the stabilized α-helical structure is more effective at creating openings in the cell envelope.[4]

Peptide (at 16 µM)E. coli K12 (Normalized Fluorescence)S. aureus ATCC 29213 (Normalized Fluorescence)
This compound ~0.10~0.05
This compound[2–6] ~0.85~0.40
This compound[5–9] ~0.75~0.25
(Data estimated from graphical representations in Macyszyn J, et al. Scientific Reports, 2023)[4]
Structural Characteristics in Different Environments

Circular dichroism (CD) spectroscopy is used to determine the secondary structure of peptides. In a standard buffer solution, this compound is largely unstructured.[4][5] It only adopts a more defined α-helical conformation upon interaction with membrane-mimicking environments like SDS or DPC micelles.[4] Conversely, the stapled analogs maintain their α-helical structure regardless of the environment, indicating high conformational stability.[4]

PeptidePhosphate (B84403) BufferSDS Micelles (Anionic)DPC Micelles (Zwitterionic)
This compound Disorderedα-helicalα-helical
This compound[2–6] α-helicalα-helicalα-helical
This compound[5–9] α-helicalα-helicalα-helical
(Data sourced from Macyszyn J, et al. Scientific Reports, 2023)[4]

Confirming the Mechanism of Membrane Disruption

The collected data confirms a fundamental shift in the mechanism of action between the parent peptide and its stapled analogs.

  • This compound: As a classic CPP, the flexible, unstructured nature of this compound in solution allows it to interact with and pass through the cell membrane without causing lethal damage. It is thought to induce transient pores or destabilize the outer membrane just enough to facilitate its own entry and that of other molecules.[2][6][7]

  • Stapled this compound Analogs: The enforced and stable α-helical structure of the stapled peptides is the key to their potent antimicrobial activity. This defined amphipathic conformation allows the peptides to insert into the bacterial lipid bilayer more effectively, leading to the formation of stable pores or widespread membrane disruption, consistent with established antimicrobial peptide (AMP) mechanisms like the "carpet-like" or "toroidal pore" models.[1][4][8] This extensive damage results in the leakage of cellular contents and ultimately, cell death.

G cluster_kff3k This compound Mechanism: Cell Penetration cluster_stapled Stapled Analog Mechanism: Membrane Disruption kff3k_disordered Disordered Peptide in Solution kff3k_membrane Bacterial Membrane kff3k_disordered->kff3k_membrane Approaches kff3k_interaction Transient Interaction & Induced Folding kff3k_membrane->kff3k_interaction Induces kff3k_penetration Membrane Translocation (Low Permeabilization) kff3k_interaction->kff3k_penetration Leads to stapled_helical Stable α-Helical Peptide in Solution stapled_membrane Bacterial Membrane stapled_helical->stapled_membrane Approaches stapled_insertion Hydrophobic Insertion into Lipid Bilayer stapled_membrane->stapled_insertion Facilitates stapled_disruption Pore Formation & Lethal Permeabilization stapled_insertion->stapled_disruption Results in

Caption: Contrasting mechanisms of this compound and its stapled analogs.

Experimental Protocols

The following methodologies are central to the characterization of membrane-active peptides.

Minimal Inhibitory Concentration (MIC) Assay
  • Bacterial Culture Preparation: A bacterial colony is grown overnight in a suitable broth medium (e.g., Mueller-Hinton). The resulting culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Peptides are serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that results in no visible growth of bacteria.

Membrane Permeabilization Assay (Propidium Iodide Uptake)
  • Bacterial Suspension Preparation: Bacteria are cultured to the mid-logarithmic growth phase, collected via centrifugation, washed, and resuspended in a non-nutritive buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.2).

  • Fluorophore Addition: The bacterial suspension is transferred to a 96-well black plate or a fluorometer cuvette. Propidium iodide (PI) is added to a final concentration of approximately 10 µM.

  • Peptide Treatment: The peptide of interest is added to the suspension, and fluorescence readings are initiated immediately.

  • Fluorescence Monitoring: The fluorescence intensity is measured over time using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence signifies PI entering the cell and binding to DNA, indicating membrane damage. A lytic agent like melittin (B549807) or Triton X-100 is often used as a positive control to define 100% permeabilization.

G cluster_workflow Propidium Iodide Uptake Assay Workflow start Prepare Standardized Bacterial Suspension add_pi Add Propidium Iodide (PI) Dye start->add_pi add_peptide Add Test Peptide (this compound or Analog) add_pi->add_peptide measure Monitor Fluorescence (Exc: 535nm, Em: 617nm) Over Time add_peptide->measure analyze Analyze Data: Fluorescence increase correlates with membrane permeabilization measure->analyze

Caption: A typical workflow for the PI-based membrane permeabilization assay.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved to a final concentration of 50-100 µM in the desired solvent. This can be a simple buffer (e.g., 10 mM phosphate buffer, pH 7.0) or the same buffer containing membrane-mimicking micelles (e.g., 5 mM SDS or 2 mM DPC).

  • Spectra Measurement: CD spectra are recorded on a spectropolarimeter using a quartz cuvette with a 1 mm path length. Data is typically collected from 190 nm to 260 nm at room temperature.

  • Data Interpretation: The resulting spectra are analyzed for characteristic signatures of secondary structures. An α-helix produces distinct negative peaks near 208 nm and 222 nm, whereas a disordered or random coil structure is identified by a strong negative peak around 198 nm.

References

Assessing the Specificity of (KFF)3K for Bacterial Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide (KFF)3K has emerged as a significant tool in antimicrobial research, primarily recognized for its potent cell-penetrating capabilities. This guide provides an objective comparison of this compound's performance against bacterial membranes, contrasting it with established antimicrobial peptides (AMPs), Polymyxin B and Magainin 2. We present supporting experimental data to delineate its specificity and potential as both a standalone agent and a delivery vector.

Overview of this compound and Comparative Peptides

This compound is a cationic cell-penetrating peptide (CPP) known to disrupt the outer membrane of bacteria, thereby facilitating the entry of other molecules, such as antibiotics.[1][2][3] In its unmodified form, this compound exhibits weak intrinsic antibacterial activity.[4] However, structural modifications like hydrocarbon stapling can significantly enhance its antimicrobial properties by stabilizing its α-helical structure, transforming it into a more typical antimicrobial peptide.[1][4]

For the purpose of this guide, we compare the unmodified this compound and its stapled analogs to two well-characterized AMPs:

  • Polymyxin B: A "last-resort" antibiotic that disrupts the outer membrane of Gram-negative bacteria by binding to lipopolysaccharide (LPS).

  • Magainin 2: A classic AMP that permeabilizes bacterial membranes through the formation of toroidal pores.

Mechanism of Action

This compound's primary interaction with bacteria involves the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial outer membrane. This interaction leads to membrane destabilization and increased permeability.

Mechanism of this compound Interaction with Bacterial Membranes KFF3K This compound Peptide ElectrostaticInteraction Electrostatic Interaction KFF3K->ElectrostaticInteraction Attraction BacterialMembrane Bacterial Outer Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneDisruption Outer Membrane Disruption (Increased Permeability) ElectrostaticInteraction->MembraneDisruption Leads to MoleculeEntry Facilitated Entry of Other Molecules MembraneDisruption->MoleculeEntry Allows

Caption: Interaction pathway of this compound with bacterial membranes.

Comparative Performance Data

The specificity of an antimicrobial peptide is determined by its ability to effectively kill or inhibit the growth of bacteria at concentrations that are non-toxic to host cells. This is often assessed by comparing the Minimum Inhibitory Concentration (MIC) against bacteria to the peptide's hemolytic activity (HC50) and cytotoxicity against mammalian cells (IC50 or CC50).

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Peptide/CompoundGram-Negative Bacteria (e.g., E. coli)Gram-Positive Bacteria (e.g., S. aureus)Reference
This compound (Unmodified) >32 µM>32 µM[1][4]
Stapled this compound Analogs 2 - 16 µM2 - 16 µM[1][4]
Polymyxin B 0.25 - 1 µMInactive[1]
Magainin 2 8 - 64 µg/mL8 - 32 µg/mL[5]

Table 2: Toxicity Profile against Mammalian Cells

Peptide/CompoundHemolytic Activity (HC50)Cytotoxicity (IC50/CC50)Reference
This compound (Unmodified) Reported as low, specific data not available.Conjugated form cytotoxic >5 µM on A549 cells.[6][1]
Stapled this compound Analogs Intended to have low hemolytic activity.Not specified.[1]
Polymyxin B High concentrations can induce hemolysis.Can be cytotoxic, particularly nephrotoxic.[7]
Magainin 2 >64 µMLow cytotoxicity reported on HaCaT cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are standard protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Workflow for MIC Assay start Start prep_peptide Prepare 2-fold serial dilutions of peptide in a 96-well plate start->prep_peptide add_bacteria Add bacterial inoculum to each well prep_peptide->add_bacteria prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) prep_bacteria->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Read absorbance (e.g., at 600 nm) to determine growth inhibition incubate->read_results end Determine MIC read_results->end Workflow for Hemolysis Assay start Start prep_rbc Prepare a suspension of washed red blood cells (e.g., 2% v/v) start->prep_rbc mix Mix peptide dilutions with RBC suspension prep_rbc->mix prep_peptide Prepare serial dilutions of peptide prep_peptide->mix controls Prepare positive (Triton X-100) and negative (PBS) controls mix->controls incubate Incubate at 37°C for 1 hour controls->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure absorbance of supernatant (hemoglobin release) at 540 nm centrifuge->measure end Calculate % Hemolysis and HC50 measure->end Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed mammalian cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of peptide seed_cells->treat_cells incubate_treat Incubate for a defined period (e.g., 24-48h) treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure end Calculate % Cell Viability and IC50 measure->end

References

(KFF)3K as a Drug Carrier: A Comparative Guide for In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the cell-penetrating peptide (KFF)3K as a drug carrier against other alternatives. The content is supported by experimental data and detailed methodologies to aid in the design and evaluation of peptide-based drug delivery systems.

The peptide this compound has been primarily investigated as a carrier for delivering peptide nucleic acids (PNAs) to combat bacterial infections. Its mechanism involves the disruption of the bacterial outer membrane, facilitating the entry of its cargo. While effective in this specific application, its broader utility as a drug carrier in mammalian systems for treating diseases like cancer remains less explored compared to other well-established cell-penetrating peptides (CPPs). This guide will delve into the available data for this compound and compare it with prominent CPPs such as Transportan and oligo-arginine, for which more extensive in vivo data in mammalian models are available.

Comparative Performance of Cell-Penetrating Peptides

The selection of a suitable CPP for drug delivery is critical and depends on factors such as delivery efficiency, cargo type, and target cell or tissue. The following tables summarize the available quantitative data to facilitate a comparison between this compound and other CPPs.

CarrierCargoCell LineOutcomeEfficacy
This compound PNAHeLaLuciferase gene expressionSignificantly lower than Transportan and oligo-arginine
Transportan PNAHeLaLuciferase gene expressionHigh
Oligo-arginine (R9) PNAHeLaLuciferase gene expressionModerate (one-third of Transportan)

Table 1: In Vitro Efficacy of CPPs for PNA Delivery. This table compares the efficiency of different CPPs in delivering a PNA oligomer to HeLa cells, as measured by the expression of a reporter gene.

CarrierCargoAnimal ModelTumor ModelKey Findings
Oligo-arginine (d-r8) Doxorubicin (B1662922)Nude miceXenograftHigh tumor accumulation; Effective tumor proliferation suppression at 4mg/kg doxorubicin equivalent with no significant weight loss.[1]
This compound PNAMouseE. coli infectionImproved survival rates in mouse models of E. coli infection.[2]

Table 2: In Vivo Efficacy of CPP-Drug Conjugates. This table presents a summary of the in vivo performance of oligo-arginine and this compound in different disease models, highlighting their respective primary applications.

Cellular Uptake and Intracellular Trafficking

The journey of a CPP-drug conjugate from the extracellular space to its intracellular target is a multi-step process. Understanding these pathways is crucial for designing effective drug delivery strategies.

CPP-Mediated Drug Delivery Pathway Extracellular Extracellular Space CPP-Drug Conjugate Membrane Cell Membrane (Electrostatic Interactions) Extracellular->Membrane Endocytosis Endocytosis Membrane->Endocytosis Direct Direct Translocation Membrane->Direct Endosome Endosome Endocytosis->Endosome Cytosol Cytosol (Drug Release & Action) Direct->Cytosol Escape Endosomal Escape Endosome->Escape Lysosome Lysosomal Degradation Endosome->Lysosome Escape->Cytosol Endosomal Escape Mechanisms Endosome Endosome (CPP-Drug Conjugate) Proton Proton Sponge Effect Endosome->Proton Pore Pore Formation Endosome->Pore Destabilization Membrane Destabilization Endosome->Destabilization Cytosol Cytosolic Release Proton->Cytosol Pore->Cytosol Destabilization->Cytosol

References

A Comparative Analysis of (KFF)3K and Anoplin Peptides: Antimicrobial Efficacy and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed comparative study of two such peptides: (KFF)3K, a cell-penetrating peptide with induced antimicrobial properties, and anoplin (B1578421), a naturally occurring antimicrobial peptide from wasp venom. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and experimental evaluation.

Overview of Peptides

This compound is a synthetically designed cell-penetrating peptide (CPP) that, in its unmodified state, facilitates the transport of molecules across cell membranes but possesses little to no intrinsic antimicrobial activity.[1][2] However, structural modifications, such as hydrocarbon stapling, can induce and stabilize an α-helical conformation, transforming it into a potent antibacterial agent.[1]

Anoplin is a small, 10-amino acid cationic peptide originally isolated from the venom of the solitary wasp Anoplius samariensis.[3] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][4][5] Similar to this compound, its activity can be enhanced through chemical modifications like stapling and lipidation.[4]

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of unmodified and modified versions of this compound and anoplin peptides. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide/AnalogE. coliS. aureusP. aeruginosaReference
This compound (unmodified)>32>32>32[1]
Stapled this compound[2-6]2-162-162-16[1]
Stapled this compound[5-9]2-162-162-16[1]
Anoplin (unmodified)16-6416-6416-64[4][5]
Stapled Anoplin[2-6]2-816-324-16[4]
Stapled Anoplin[5-9]16-321-432-64[4]

Table 2: Cytotoxicity Data

Peptide/AnalogHemolytic Activity (HC50 in µM)Cytotoxicity (Cell Line)Reference
This compound (unmodified)Not ReportedNot Reported
Stapled this compoundLowNot Reported[1]
Anoplin (unmodified)>32 (low)HEK 293 (low toxicity)[4][5]
Stapled Anoplin[2-6]>32 (low)HEK 293 (no significant effect)[4][5]
Stapled Anoplin[5-9]~32 (43% hemolysis at 32 µM)HEK 293 (~60% dead cells at 16 µM)[4][5]

Mechanism of Action

Both this compound and anoplin exert their antimicrobial effects primarily through interaction with and disruption of the bacterial cell membrane.[1][4][6] Their cationic nature facilitates initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Stapled this compound analogs adopt a stable α-helical structure that promotes membrane insertion and permeabilization, leading to leakage of cellular contents and cell death.[1] The unmodified peptide, lacking a stable secondary structure, is less effective at disrupting the membrane.[1]

Anoplin and its analogs also form an α-helical structure upon interacting with the membrane environment, leading to membrane disruption.[4][7] Some studies suggest that anoplin can form ion channels or pores in the bacterial membrane, leading to a loss of membrane potential and subsequent cell death.[7][8]

cluster_kff This compound Pathway cluster_anoplin Anoplin Pathway kff_unmod Unmodified this compound (Unstructured) kff_membrane Bacterial Membrane kff_unmod->kff_membrane Weak Interaction kff_stapled Stapled this compound (α-helical) kff_stapled->kff_membrane Strong Interaction & Insertion kff_disruption Membrane Disruption kff_membrane->kff_disruption Permeabilization kff_death Cell Death kff_disruption->kff_death anoplin Anoplin (α-helical upon binding) ano_membrane Bacterial Membrane anoplin->ano_membrane Electrostatic Interaction ano_pore Pore/Channel Formation ano_membrane->ano_pore Disruption ano_death Cell Death ano_pore->ano_death

Comparative Mechanisms of Action

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of these antimicrobial peptides.

Peptide Synthesis

Both this compound and anoplin peptides and their analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][5][6] For stapled peptides, unnatural amino acids with olefinic side chains are incorporated at specific positions, followed by a ruthenium-catalyzed ring-closing metathesis reaction to form the hydrocarbon staple.[1][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a peptide that inhibits visible microbial growth, is determined using a broth microdilution method.[9][10][11][12]

  • Preparation of Peptide Dilutions: A serial dilution of the peptide is prepared in a 96-well polypropylene (B1209903) plate.

  • Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (MHB).

  • Incubation: The bacterial suspension is added to the wells containing the peptide dilutions and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration with no visible bacterial growth.

Hemolysis Assay

This assay measures the lytic activity of the peptides against red blood cells (RBCs), providing an indication of cytotoxicity.[13][14][15][16][17]

  • RBC Preparation: Freshly collected red blood cells (e.g., human or sheep) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 1-2% v/v).

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.

  • Controls: PBS is used as a negative control (0% hemolysis), and a detergent like Triton X-100 is used as a positive control (100% hemolysis).

  • Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.

cluster_workflow Experimental Workflow start Peptide Design & Synthesis purification Purification (HPLC) & Characterization (MS) start->purification mic_assay Antimicrobial Activity (MIC Assay) purification->mic_assay hemolysis_assay Hemolytic Activity (Hemolysis Assay) purification->hemolysis_assay mechanism_study Mechanism of Action Studies mic_assay->mechanism_study cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) hemolysis_assay->cytotoxicity_assay end Data Analysis & Comparison cytotoxicity_assay->end mechanism_study->end

Typical Experimental Workflow

Logical Framework for Comparison

The selection of a promising antimicrobial peptide candidate involves a multi-faceted evaluation. The ideal peptide should exhibit high antimicrobial potency (low MIC) while demonstrating low toxicity to host cells (high HC50).

cluster_comparison Comparative Framework peptide Peptide Candidate (this compound vs. Anoplin) antimicrobial_activity Antimicrobial Activity peptide->antimicrobial_activity cytotoxicity Cytotoxicity peptide->cytotoxicity mic Low MIC antimicrobial_activity->mic hc50 High HC50 cytotoxicity->hc50 therapeutic_index High Therapeutic Index (HC50 / MIC) mic->therapeutic_index hc50->therapeutic_index

Key Comparative Parameters

Conclusion

Both this compound and anoplin serve as versatile scaffolds for the development of potent antimicrobial agents. Unmodified this compound is a cell-penetrating peptide, and its antimicrobial properties are induced upon structural stabilization, such as stapling. In contrast, anoplin is a naturally occurring antimicrobial peptide with inherent, albeit moderate, activity that can be significantly enhanced through chemical modifications.

The choice between these peptides for further drug development would depend on the specific therapeutic application. Stapled anoplin analogs, for instance, have shown promise against drug-resistant bacterial strains.[4] The development of this compound-based antimicrobials highlights a rational design approach, transforming a non-antimicrobial peptide into a potent bactericidal agent.

Future research should focus on direct, side-by-side comparisons of these and other promising antimicrobial peptides under standardized conditions to provide a clearer understanding of their relative therapeutic potential. Further investigations into their in vivo efficacy, stability, and immunogenicity are also critical steps toward clinical translation.

References

Validating the Synergistic Potential of (KFF)3K with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of our existing antimicrobial arsenal. One promising approach lies in combination therapies, where a potentiating agent is used to resensitize resistant bacteria to conventional antibiotics. This guide provides a comparative overview of the cell-penetrating peptide (KFF)3K as a potential synergizer. While direct quantitative data on the synergistic effects of unmodified this compound with specific antibiotics is limited in publicly available literature, this document outlines its established mechanism of action and presents a comparative analysis using data from other membrane-permeabilizing peptides. Furthermore, detailed experimental protocols are provided to enable researchers to validate the synergistic potential of this compound with their antibiotics of interest.

Mechanism of Action: A Gateway for Antibiotics

The peptide this compound is recognized as a cell-penetrating peptide (CPP) that can disrupt the outer membrane of bacteria[1]. This action is crucial for its synergistic potential. Many antibiotics are rendered ineffective against Gram-negative bacteria due to the impermeability of their outer membrane. By creating pores or channels in this protective barrier, this compound is thought to facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets and exert their antimicrobial effect[1][2]. This proposed mechanism is the foundation for the expected synergistic activity when this compound is combined with various classes of antibiotics.

Proposed Mechanism of this compound Synergy cluster_0 Bacterial Cell Outer_Membrane Outer Membrane Periplasm Periplasmic Space Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm (Antibiotic Target) Inner_Membrane->Cytoplasm This compound This compound Peptide This compound->Outer_Membrane Disrupts/Permeabilizes Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked Antibiotic->Periplasm Facilitated Entry

Caption: Proposed mechanism of this compound synergy with antibiotics.

Comparative Performance Analysis

To illustrate the potential synergistic effects of a membrane-permeabilizing peptide like this compound, the following tables summarize representative data from studies on other antimicrobial peptides (AMPs) with similar mechanisms of action. These values are intended to provide a benchmark for the types of results that could be expected when testing this compound in combination with various antibiotics.

Table 1: Representative Fractional Inhibitory Concentration Index (FICI) Values for AMP-Antibiotic Combinations

The checkerboard assay is a common method to quantify synergy, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. A FICI of ≤ 0.5 is generally considered synergistic.

Antimicrobial Peptide (AMP)AntibioticBacterial StrainFICI ValueInterpretationReference
DP7VancomycinS. aureus (clinical isolates)≤ 0.5Synergistic[3]
DP7AzithromycinS. aureus (clinical isolates)≤ 0.5Synergistic[3]
cLFchimeraVancomycinMRSA0.375Synergistic[4]
LL-37VancomycinP. aeruginosa≤ 0.5Synergistic[5]
LL-37AzithromycinP. aeruginosa≤ 0.5Synergistic[5]
Polymyxin BGramicidin SP. aeruginosa (MDR)≤ 0.5Synergistic[6]
Table 2: Representative Time-Kill Assay Results for AMP-Antibiotic Combinations

Time-kill assays provide insights into the bactericidal dynamics of antimicrobial combinations. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Antimicrobial Peptide (AMP)AntibioticBacterial StrainObservationInterpretationReference
LL-37ColistinP. aeruginosa> 2-log10 reduction in CFU/mL at 4h with combinationSynergistic[7]
AA230EDTAP. aeruginosaSignificant reduction in bacterial count with combinationSynergistic[8]
Table 3: Representative Biofilm Reduction Data for AMP-Antibiotic Combinations

The ability of a combination to inhibit the formation of or eradicate established biofilms is a critical measure of its potential clinical utility.

| Antimicrobial Peptide (AMP) | Antibiotic | Bacterial Strain | Biofilm Assay | % Reduction with Combination | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LL-37 | Colistin | P. aeruginosa | Biofilm Eradication | > 90% | Synergistic |[7] | | Peptide 1018 | Tobramycin | P. aeruginosa | Biofilm Inhibition | > 80% | Synergistic |[9] | | Mo-CBP3-PepIII | Ciprofloxacin | S. aureus | Biofilm Inhibition | 76% | Synergistic |[10] | | RcAlb-PepII | Ciprofloxacin | S. aureus | Biofilm Eradication | 60% | Synergistic |[10] |

Experimental Protocols

To facilitate the validation of the synergistic effect of this compound with your antibiotics of interest, detailed protocols for key experiments are provided below.

Checkerboard Assay Protocol

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well microtiter plates

  • This compound peptide stock solution

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic horizontally across the microtiter plate.

  • Prepare serial two-fold dilutions of this compound vertically down the plate.

  • The result is a matrix of wells containing various concentrations of both agents.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include wells with only the antibiotic and only this compound as controls to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well with no antimicrobial agents.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Antibiotic where FIC = MIC of agent in combination / MIC of agent alone.

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism[3][6].

Checkerboard Assay Workflow Start Start Dilute_Antibiotic Serial Dilution of Antibiotic (Horizontal) Start->Dilute_Antibiotic Dilute_Peptide Serial Dilution of this compound (Vertical) Dilute_Antibiotic->Dilute_Peptide Inoculate Inoculate with Bacterial Suspension Dilute_Peptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs (Alone and in Combination) Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard assay to determine synergy.

Time-Kill Assay Protocol

This assay assesses the rate of bacterial killing over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound peptide and antibiotic at desired concentrations (e.g., sub-MIC)

  • Appropriate broth medium

  • Shaking incubator

  • Agar (B569324) plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare flasks with broth medium containing:

    • No antimicrobial (growth control)

    • This compound alone

    • Antibiotic alone

    • Combination of this compound and antibiotic

  • Inoculate each flask with a standardized bacterial suspension (e.g., 10^6 CFU/mL).

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Biofilm Disruption Assay Protocol

This assay evaluates the ability of the combination to inhibit biofilm formation or eradicate established biofilms.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • This compound peptide and antibiotic

  • Appropriate growth medium

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%) for destaining

  • Plate reader

Procedure for Biofilm Inhibition:

  • Add sub-MIC concentrations of this compound, the antibiotic, and their combination to the wells of a microtiter plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet for 15 minutes.

  • Wash the wells to remove excess stain.

  • Solubilize the bound stain with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Interpretation: A significant reduction in absorbance in the combination wells compared to the single-agent and control wells indicates inhibition of biofilm formation.

Procedure for Biofilm Eradication:

  • Grow biofilms in the wells of a microtiter plate by incubating a bacterial suspension for 24-48 hours.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh medium containing various concentrations of this compound, the antibiotic, and their combination to the wells with established biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm biomass as described above.

  • Interpretation: A significant reduction in absorbance in the combination wells compared to the single-agent and control wells indicates eradication of the pre-formed biofilm.

Biofilm Assay Workflow (Inhibition & Eradication) cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication Start_Inhibit Start Add_Agents_Inhibit Add this compound, Antibiotic, and Combination to Wells Start_Inhibit->Add_Agents_Inhibit Inoculate_Inhibit Inoculate with Bacteria Add_Agents_Inhibit->Inoculate_Inhibit Incubate_Inhibit Incubate for 24-48h Inoculate_Inhibit->Incubate_Inhibit Wash_Stain_Quantify Wash, Stain with Crystal Violet, and Quantify Absorbance Incubate_Inhibit->Wash_Stain_Quantify End_Inhibit End Wash_Stain_Quantify->End_Inhibit Start_Eradicate Start Grow_Biofilm Grow Biofilm for 24-48h Start_Eradicate->Grow_Biofilm Wash_Eradicate Wash to Remove Planktonic Cells Grow_Biofilm->Wash_Eradicate Add_Agents_Eradicate Add this compound, Antibiotic, and Combination Wash_Eradicate->Add_Agents_Eradicate Incubate_Eradicate Incubate for 24h Add_Agents_Eradicate->Incubate_Eradicate Wash_Stain_Quantify2 Wash, Stain with Crystal Violet, and Quantify Absorbance Incubate_Eradicate->Wash_Stain_Quantify2 End_Eradicate End Wash_Stain_Quantify2->End_Eradicate

Caption: Workflow for biofilm inhibition and eradication assays.

References

Safety Operating Guide

Clarification of "(KFF)3K" for Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a potential point of confusion regarding the substance "(KFF)3K". While the query seeks disposal procedures for this substance, the search results primarily identify "this compound" as a cell-penetrating peptide used in biomedical research to enhance antibiotic delivery by disrupting bacterial membranes.[1][2] No specific chemical disposal protocols for this peptide were found.

Conversely, the search for compounds with similar abbreviations, specifically potassium ferrioxalate (B100866), also known as potassium tris(oxalato)ferrate(III), yielded detailed safety and disposal information. It is possible that "this compound" may be a non-standard abbreviation for this iron complex in some laboratory contexts.

Therefore, this document will provide detailed disposal procedures for potassium ferrioxalate . For the disposal of the peptide This compound , it is recommended to follow general laboratory guidelines for peptide waste, which typically involves collection in a designated waste container for incineration by a licensed biohazardous or chemical waste disposal service.

Proper Disposal Procedures for Potassium Ferrioxalate

Potassium ferrioxalate (potassium tris(oxalato)ferrate(III)) is a chemical compound that requires careful handling and disposal due to its potential health hazards.[3] It is harmful if swallowed or in contact with skin and can cause serious skin and eye irritation.[3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling of solid potassium ferrioxalate and its solutions should occur in a well-ventilated area or under a chemical fume hood.[3][5]

In case of a spill:

  • Solid spills: Carefully sweep the material into a suitable container for disposal, avoiding the generation of dust.[3]

  • Liquid spills: Absorb the spill with an inert material and place it in a sealed container for disposal.[3]

Step-by-Step Disposal Procedures

The safest and recommended method for the disposal of potassium ferrioxalate is through a licensed chemical waste disposal service.[3][5] Direct disposal into drains or regular trash is not recommended without appropriate treatment and verification of local regulations.[3]

Experimental Protocol for Waste Collection:

  • Segregation of Waste: Isolate waste containing potassium ferrioxalate from other chemical waste streams to prevent unintended reactions.[3]

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.[3]

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: Potassium Tris(oxalato)ferrate(III)". Include the concentration and the date of accumulation.[3]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[3]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]

Summary of Safety and Hazard Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[5][6]Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[6]
Acute Toxicity, Dermal Harmful in contact with skin.[5][6]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[6]
Skin Irritation Causes skin irritation.[4][5]Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Irritation Causes serious eye irritation.[4][5]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Respiratory Irritation May cause respiratory irritation.[4][5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Disposal Workflow

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Leak-Proof Container segregate->container label Label as 'Hazardous Waste: Potassium Tris(oxalato)ferrate(III)' Include Concentration & Date container->label storage Store in Designated, Secure, Ventilated Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of potassium ferrioxalate waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Hexafluorophosphate ((KFF)3K)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling potassium hexafluorophosphate (B91526) ((KFF)3K), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Engineering Controls

When handling potassium hexafluorophosphate, a combination of engineering controls and personal protective equipment is crucial to minimize exposure and ensure safety.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[1] Local exhaust ventilation should be used to keep airborne concentrations low.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is also recommended.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a lab coat and boots.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][2] A dust respirator is necessary if dust is generated.

Hazard Identification and Health Effects

Potassium hexafluorophosphate is a white crystalline powder that is hygroscopic, meaning it absorbs moisture from the air.[1] It is classified as a corrosive solid and can cause severe skin burns and eye damage.[3][4]

Hazard ClassGHS ClassificationPotential Health Effects
Acute Toxicity Harmful if swallowed. Harmful in contact with skin.May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[4]Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[3]Causes eye irritation and may cause chemical conjunctivitis.[1]
Respiratory Irritation Causes respiratory tract irritation.Can produce delayed pulmonary edema.[1]

Occupational Exposure Limits

ParameterValueSource
Permissible Exposure Limit (PEL) 2.5 mg/m³ (as F)Haz-Map
Immediately Dangerous to Life or Health (IDLH) 250 mg/m³ (as F)Haz-Map[5]
Biological Exposure Indices (BEI) Fluorides in urine: 2 mg/L prior to shift or 3 mg/L at end of shift.ACGIH[5]

Experimental Protocols: Handling and Storage

Handling:

  • Wash thoroughly after handling.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Use with adequate ventilation.[1]

  • Keep away from moist air and steam.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Store protected from moisture.[1]

  • Incompatible with strong oxidizing agents and strong acids.[2]

Emergency Procedures: First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[1]

Operational Plan: Spill Cleanup Procedure

In the event of a potassium hexafluorophosphate spill, follow these steps to ensure a safe and effective cleanup.

Caption: Workflow for handling a potassium hexafluorophosphate spill.

Disposal Plan

Potassium hexafluorophosphate waste is classified as hazardous.[4]

  • Waste Disposal: Dispose of in accordance with local, state, and federal regulations.[1][4] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[4]

  • Transport Information:

    • UN Number: UN3260[4]

    • Proper Shipping Name: Corrosive solid, acidic, inorganic, n.o.s. (Potassium hexafluorophosphate)[4]

    • Hazard Class: 8[4]

    • Packing Group: II[4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.